7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Description
Properties
IUPAC Name |
7-methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-9-3-5-11(6-4-9)15-17-13-8-12(16)7-10(2)14(13)18-15/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRZYDGRJYMWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C(=CC(=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis and Characterization of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
This guide provides an in-depth exploration of the synthesis and characterization of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, a molecule of significant interest within the domain of medicinal chemistry. The benzoxazole scaffold is a privileged structure, known to impart a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, scientifically-grounded protocol for the preparation and rigorous analysis of this specific derivative.
Introduction: The Significance of the Benzoxazole Core
The benzoxazole ring system, an aromatic bicyclic heterocycle, is a cornerstone in the development of novel therapeutic agents.[3][4][5] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal pharmacophore for engaging with biological targets.[4][6] The strategic placement of substituents on the benzoxazole core allows for the fine-tuning of a compound's physicochemical properties and biological activity. The target molecule, this compound, features a tolyl group at the 2-position, a methyl group at the 7-position, and a crucial amine functionality at the 5-position, which can serve as a key site for further chemical modification or as a critical pharmacophoric element.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target compound suggests a multi-step synthetic pathway commencing with readily accessible starting materials. The core benzoxazole ring is typically formed via the condensation of a 2-aminophenol with a carboxylic acid derivative.[7][8][9] The amine functionality at the 5-position can be introduced by the reduction of a nitro group, a common and reliable transformation in organic synthesis. This leads to the identification of 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole as a key intermediate. This nitro-substituted benzoxazole can, in turn, be synthesized from the condensation of 2-amino-6-methyl-4-nitrophenol and 4-methylbenzoyl chloride. The synthesis of the substituted aminophenol precursor can be achieved through the selective nitration of 2-amino-6-methylphenol.
Synthetic Pathway and Experimental Protocols
The synthesis of this compound is proposed as a three-step process. The following sections provide detailed, step-by-step protocols for each transformation.
Step 1: Synthesis of 2-Amino-6-methyl-4-nitrophenol
The initial step involves the regioselective nitration of 2-amino-6-methylphenol. The directing effects of the hydroxyl and amino groups favor nitration at the position para to the hydroxyl group.
Protocol:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, dissolve 2-amino-6-methylphenol in concentrated sulfuric acid.
-
Slowly add a solution of nitric acid in sulfuric acid dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of the product.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 2-amino-6-methyl-4-nitrophenol.
Step 2: Synthesis of 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole
This step involves the formation of the benzoxazole ring through the condensation of the synthesized aminophenol with 4-methylbenzoyl chloride.
Protocol:
-
To a solution of 2-amino-6-methyl-4-nitrophenol in a suitable solvent such as pyridine or N,N-dimethylformamide, add 4-methylbenzoyl chloride.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole.[10]
Step 3: Synthesis of this compound
The final step is the reduction of the nitro group to the target amine. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in ethanol being a common and effective choice.
Protocol:
-
Suspend 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole in ethanol.
-
Add an excess of tin(II) chloride dihydrate and heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway for the target molecule.
Comprehensive Characterization
Rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.[11]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the final product based on the analysis of similar benzoxazole derivatives.[1][6][11][12][13]
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.05 | d | Aromatic H (tolyl) |
| ~7.30 | d | Aromatic H (tolyl) |
| ~7.10 | s | Aromatic H (benzoxazole) |
| ~6.80 | s | Aromatic H (benzoxazole) |
| ~3.80 | br s | -NH₂ |
| ~2.45 | s | -CH₃ (tolyl) |
| ~2.40 | s | -CH₃ (benzoxazole) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C=N (benzoxazole) |
| ~150 | C-O (benzoxazole) |
| ~145 | C-NH₂ (benzoxazole) |
| ~142 | Quaternary C (tolyl) |
| ~130 | Aromatic CH (tolyl) |
| ~128 | Aromatic CH (tolyl) |
| ~125 | Quaternary C (benzoxazole) |
| ~120 | Aromatic CH (benzoxazole) |
| ~115 | Aromatic CH (benzoxazole) |
| ~110 | Quaternary C (benzoxazole) |
| ~21 | -CH₃ (tolyl) |
| ~16 | -CH₃ (benzoxazole) |
Table 3: Predicted IR and Mass Spectrometry Data
| Technique | Expected Values | Assignment |
| IR (cm⁻¹) | ~3400-3300 | N-H stretching (amine) |
| ~1620 | C=N stretching | |
| ~1580 | C=C stretching (aromatic) | |
| ~1240 | C-O stretching | |
| MS (ESI) | m/z [M+H]⁺ | Consistent with C₁₅H₁₄N₂O |
Experimental Workflow for Characterization
Caption: Workflow for compound characterization.
Conclusion
This technical guide outlines a robust and logical synthetic route for the preparation of this compound. The provided protocols are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. The detailed characterization workflow ensures the unambiguous identification and verification of the target molecule's structure and purity. The accessibility of this compound will facilitate further investigation into its potential as a scaffold in medicinal chemistry and drug discovery programs.
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7-methyl-2-(2-methylphenyl)[1][3]triazolo[5,1-b][1][2]benzoxazole. (2025). ChemSynthesis.
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A Methodological Guide to the Photophysical Characterization of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Senior Application Scientist Note: Direct experimental data for the specific molecule 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine is not currently available in published literature. This guide is therefore structured as a comprehensive research framework, providing a scientifically rigorous, step-by-step protocol for its synthesis and detailed photophysical characterization. The methodologies described are based on established principles and data from structurally analogous benzoxazole derivatives.[1][2][3][4] This document serves as a roadmap for researchers aiming to elucidate the properties of this novel compound.
Introduction: The Benzoxazole Core and Its Potential
The 1,3-benzoxazole scaffold is a privileged heterocyclic motif in the fields of materials science and medicinal chemistry.[1][5] Its rigid, planar structure and conjugated π-system frequently give rise to potent fluorescence, making benzoxazole derivatives valuable as organic light-emitting diode (OLED) materials, fluorescent probes, and biological labels.[3][4][6]
The target molecule of this guide, this compound, incorporates several key structural features that suggest a rich and potentially useful photophysical profile:
-
A Conjugated Benzoxazole Core: Forms the fundamental fluorophore.
-
A 2-Aryl Substituent (4-methylphenyl): Extends the π-conjugation, which typically shifts absorption and emission to longer wavelengths.[2]
-
Electron-Donating Groups: The 5-amino (-NH₂) and 7-methyl (-CH₃) groups are expected to increase the electron density of the benzoxazole system, potentially enhancing the fluorescence quantum yield and influencing environmental sensitivity. The amino group, in particular, introduces the possibility of pH-dependent optical properties.[7][8]
This guide outlines a systematic approach to synthesize and comprehensively characterize the photophysical properties of this promising, yet unstudied, molecule.
Part 1: Synthesis and Structural Verification
Prior to any photophysical analysis, the molecule must be synthesized and its identity rigorously confirmed. A common and effective method for synthesizing 2-arylbenzoxazoles is the condensation of an o-aminophenol with a corresponding aldehyde or carboxylic acid.[9]
Proposed Synthetic Pathway
A plausible route involves the condensation of 2-amino-6-methyl-4-nitrophenol with 4-methylbenzaldehyde, followed by reduction of the nitro group to the target amine.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis
-
Condensation: To a solution of 2-amino-6-methyl-4-nitrophenol in a suitable solvent (e.g., ethanol or acetic acid), add an equimolar amount of 4-methylbenzaldehyde.
-
Cyclization: Add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)) or reflux the mixture in the presence of an acid catalyst to promote oxidative cyclization.[9]
-
Isolation: Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction, isolate the precipitated nitro-intermediate by filtration, and purify by recrystallization or column chromatography.
-
Reduction: Dissolve the purified intermediate in a suitable solvent (e.g., ethanol or ethyl acetate). Add a reducing agent such as stannous chloride (SnCl₂) in concentrated HCl or perform catalytic hydrogenation (H₂ over Pd/C).
-
Final Purification: After the reduction is complete, neutralize the reaction mixture and extract the product. Purify the final amine compound using column chromatography to achieve high purity essential for photophysical studies.
Structural Verification
The identity and purity of the synthesized compound must be confirmed unequivocally using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of atoms.
-
High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.
-
FTIR Spectroscopy: To identify key functional groups (e.g., N-H stretches of the amine, C=N of the oxazole).
Part 2: Core Photophysical Characterization
This section details the fundamental experiments to define the molecule's interaction with light. All measurements should be performed using spectroscopic-grade solvents to avoid interference from fluorescent impurities.[10]
Steady-State Spectroscopy
These experiments provide a foundational understanding of the molecule's absorption and emission characteristics.
1. UV-Visible Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (λₘₐₓ) and the molar extinction coefficient (ε).
-
Protocol:
-
Prepare a stock solution of the compound with a precisely known concentration (e.g., 1 mM) in a chosen solvent (e.g., cyclohexane, an initial non-polar standard).
-
Prepare a series of dilutions from the stock solution.
-
Record the absorption spectrum for each dilution using a dual-beam UV-Vis spectrophotometer.
-
Plot absorbance at λₘₐₓ versus concentration. The slope of this line, according to the Beer-Lambert Law, is the molar extinction coefficient (ε).
-
2. Fluorescence Spectroscopy
-
Objective: To determine the excitation and emission maxima (λₑₓ, λₑₘ) and the Stokes shift.
-
Protocol:
-
Using a dilute solution with an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects, record the emission spectrum by exciting at the λₘₐₓ determined from the absorption measurement.[11]
-
Record the excitation spectrum by setting the emission monochromator to the determined λₑₘ and scanning the excitation wavelengths. The corrected excitation spectrum should overlap with the absorption spectrum.
-
Calculate the Stokes Shift as the difference in wavenumbers between the absorption and emission maxima.
-
Advanced Photophysical Parameters
1. Fluorescence Quantum Yield (ΦF)
-
Objective: To measure the efficiency of the fluorescence process. ΦF is the ratio of photons emitted to photons absorbed.[12]
-
Methodology (Relative Method): The comparative method is widely used and reliable.[11] It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[10][13]
-
Protocol:
-
Select a Standard: Choose a standard whose absorption and emission ranges overlap with the sample. For blue-green emitting compounds, quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) is a common choice.
-
Prepare Solutions: Prepare a series of dilutions for both the test compound and the standard in the same solvent (or solvents with the same refractive index). Ensure the absorbance of all solutions at the excitation wavelength is below 0.1.[11][13]
-
Acquire Spectra: Measure the absorbance and the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Calculate: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield is calculated using the following equation:[11] ΦX = ΦST * (GradX / GradST) * (η²X / η²ST) Where:
-
Φ is the quantum yield.
-
Grad is the gradient of the plot.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.
-
-
2. Fluorescence Lifetime (τF)
-
Objective: To measure the average time the molecule spends in the excited state before returning to the ground state.
-
Methodology (Time-Correlated Single Photon Counting - TCSPC): This is the gold-standard technique for measuring fluorescence lifetimes in the nanosecond range.
-
Protocol:
-
A pulsed light source (e.g., a laser diode) excites the sample at a high repetition rate.
-
A sensitive single-photon detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of arrival times is built up over millions of cycles, yielding an exponential decay curve.
-
The fluorescence lifetime (τF) is determined by fitting the decay curve to an exponential function.
-
Part 3: Environmental Sensitivity Analysis
The utility of a fluorophore is often defined by how its properties change in response to its environment.
Solvatochromism Study
-
Objective: To investigate how solvent polarity affects the photophysical properties. A significant shift in emission wavelength with solvent polarity (solvatochromism) indicates a change in the molecule's dipole moment upon excitation, making it a potential environmental sensor.[14]
-
Protocol:
-
Record the absorption and emission spectra of the compound in a series of solvents with varying polarity (e.g., Hexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Methanol).
-
Summarize the λₘₐₓ, λₑₘ, and Stokes shift for each solvent.
-
Construct a Lippert-Mataga plot to analyze the data.[14][15][16] This plot correlates the Stokes shift (in wavenumbers) with the solvent polarity function (Δf). A linear relationship suggests a simple solvatochromic effect.[17][18]
-
Caption: Workflow for conducting a solvatochromism study.
pH Sensitivity Study
-
Objective: The 5-amino group is a potential protonation site. This study will determine if the compound's fluorescence properties are pH-dependent, which could make it a useful pH sensor.[7][8][19]
-
Protocol:
-
Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).
-
Add a small aliquot of a concentrated stock solution of the fluorophore to each buffer to maintain a constant concentration.
-
Record the absorption and fluorescence spectra for the sample at each pH value.[7][20]
-
Plot the fluorescence intensity at a chosen wavelength versus pH. A sigmoidal curve indicates a pH-dependent equilibrium.
-
The ground-state pKa can be determined from the inflection point of a plot of absorbance vs. pH.
-
Part 4: Theoretical Calculations
Computational chemistry provides valuable insights that complement experimental findings.
-
Objective: To model the electronic structure and predict photophysical properties.
-
Methodology:
-
Geometry Optimization: Use Density Functional Theory (DFT) to find the lowest energy structures for the ground state (S₀).
-
Electronic Transitions: Use Time-Dependent DFT (TD-DFT) to calculate the vertical excitation energies (corresponding to absorption) and simulate the UV-Vis spectrum.[21][22][23][24]
-
Excited State: Optimize the geometry of the first excited state (S₁) to calculate emission energies (fluorescence).[25]
-
Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the nature of the electronic transitions (e.g., π→π*).[25]
-
Data Summary Tables
Table 1: Core Photophysical Properties (Example Data)
| Property | Value | Conditions |
|---|---|---|
| λₘₐₓ (nm) | TBD | In Dichloromethane |
| ε (M⁻¹cm⁻¹) | TBD | At λₘₐₓ |
| λₑₘ (nm) | TBD | λₑₓ = λₘₐₓ |
| Stokes Shift (cm⁻¹) | TBD | |
| ΦF | TBD | vs. Quinine Sulfate |
| τF (ns) | TBD | TCSPC |
Table 2: Solvatochromism Data (Example Data)
| Solvent | Polarity (Δf) | λₘₐₓ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|
| Hexane | TBD | TBD | TBD | TBD |
| Toluene | TBD | TBD | TBD | TBD |
| CH₂Cl₂ | TBD | TBD | TBD | TBD |
| CH₃CN | TBD | TBD | TBD | TBD |
| Ethanol | TBD | TBD | TBD | TBD |
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Spectroscopic Analysis of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine: A Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of the novel benzoxazole derivative, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. As a compound of interest in medicinal chemistry, a thorough understanding of its structural and electronic properties is paramount for its application in drug discovery and development. This document outlines a proposed synthetic pathway and provides a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The predictions are grounded in established principles and data from structurally analogous compounds.
Introduction to this compound
Benzoxazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their wide-ranging biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have established them as a focal point in medicinal chemistry. The title compound, this compound, incorporates several key structural features: a rigid benzoxazole scaffold, a p-tolyl substituent at the 2-position, and an amino group and a methyl group on the benzo moiety. These features are anticipated to modulate its biological activity and pharmacokinetic profile. Accurate spectroscopic characterization is the cornerstone of its chemical identity and purity assessment.
Proposed Synthesis
A plausible synthetic route to this compound involves the condensation of a substituted 2-aminophenol with a suitable carboxylic acid or its derivative. A proposed two-step synthesis is outlined below.
A Senior Application Scientist's Guide to the Determination of Fluorescence Quantum Yield for 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
An In-Depth Technical Guide
Topic: Quantum Yield Determination of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive, technically-grounded methodology for the accurate determination of the fluorescence quantum yield (Φf) of the novel benzoxazole derivative, this compound. As a Senior Application Scientist, my objective is not merely to present a protocol but to instill a deep understanding of the causality behind each step, ensuring that the described workflow is a self-validating system for generating trustworthy and reproducible data.
Introduction: The Significance of Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed by the molecule.[1][2] In fields like drug development, material science, and bio-imaging, an accurate Φf value is critical. It governs the brightness of fluorescent probes, the efficiency of organic light-emitting diodes (OLEDs), and the sensitivity of analytical assays.[1]
The subject of this guide, this compound, belongs to the benzoxazole class of heterocyclic compounds, which are renowned for their diverse biological activities and often exhibit significant fluorescence.[3][4][5] Characterizing its Φf is a crucial step in evaluating its potential as a fluorescent marker or a bioactive compound with intrinsic optical properties.
This document focuses on the relative method for quantum yield determination, a robust and widely accessible technique that compares the fluorescence of the test sample to that of a well-characterized standard.[6][7]
Chapter 1: The Principle of Relative Quantum Yield Measurement
The relative, or comparative, method is anchored in the principle that if a standard and a test sample absorb the same number of photons at a specific excitation wavelength, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[6][8] The method is implemented using standard laboratory equipment—a UV-Vis spectrophotometer and a spectrofluorometer—making it more accessible than the absolute method, which requires a specialized integrating sphere.[2][9]
The governing equation for calculating the relative quantum yield (ΦX) of an unknown sample is:
ΦX = ΦST * (FX / FST) * (AST / AX) * (ηX2 / ηST2)Where:
-
Φ is the fluorescence quantum yield.
-
F is the integrated area of the corrected fluorescence emission spectrum.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts X and ST denote the unknown sample and the standard, respectively.[2][7]
A more robust application of this principle, known as the "gradient method," involves measuring absorbance and fluorescence intensity across a range of dilute concentrations. Plotting the integrated fluorescence intensity versus absorbance yields a straight line, the gradient (or slope) of which is proportional to the quantum yield. This approach inherently validates the data by confirming linearity and minimizing errors from a single-point measurement.[6][10]
The equation then becomes:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)Where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance.[6]
Chapter 2: Experimental Design - The Causality of Choice
The accuracy of a relative quantum yield measurement is fundamentally dependent on meticulous experimental design. Each choice, from the standard to the solvent, carries implications for the final result.
Selection of the Reference Standard
Directive: The chosen standard must be well-characterized, photochemically stable, and its absorption/emission spectra should overlap as much as possible with the test sample to minimize wavelength-dependent instrumental errors.[10][11][12]
Recommendation for this Topic: Quinine sulfate is the recommended standard for characterizing this compound.
Causality & Justification:
-
Spectral Overlap: Benzoxazole derivatives typically absorb in the UV-A range (350-400 nm) and emit in the blue-to-green region (450-550 nm).[4][13] Quinine sulfate's absorption peak around 350 nm and emission maximum near 460 nm make it an excellent spectral match.[14][15]
-
Well-Established Φf: Quinine sulfate is one of the most extensively studied fluorescence standards.[12] Its quantum yield in 0.1 M perchloric acid (HClO₄) is reliably reported as 0.60 .[16]
-
Solvent Considerations: While historically used in sulfuric acid (H₂SO₄), recent studies have shown that the Φf of quinine sulfate in H₂SO₄ is highly temperature-dependent.[17] Using 0.1 M HClO₄ as the solvent provides a much more stable quantum yield, making it the superior choice for a trustworthy reference.[16][17]
Solvent Selection
Directive: The solvent must be of high purity and should not absorb light at the excitation or emission wavelengths. Ideally, the same solvent should be used for both the standard and the test sample.
Causality & Justification:
-
Purity: Trace impurities in solvents can have their own fluorescence or can act as quenchers, leading to significant errors. Always use spectroscopic grade solvents and check for background fluorescence before use.[9]
-
Refractive Index (η): The term η² in the quantum yield equation corrects for the solvent's effect on the cone of emitted light collected by the detector. If the same solvent is used for both standard and sample, the refractive index term (ηX²/ηST²) cancels out, simplifying the calculation and removing a potential source of error.[6][12] For this compound, a common solvent like ethanol or cyclohexane would be appropriate. If a different solvent from the standard's (0.1 M HClO₄) is used, the refractive indices must be included in the calculation.
Concentration and Absorbance Control
Directive: To ensure the validity of the measurement, all solutions must be optically dilute.
Causality & Justification:
-
Inner Filter Effects: At higher concentrations (absorbance > 0.1), the excitation light is significantly attenuated as it passes through the cuvette. This means that molecules deeper in the light path are excited by fewer photons. Furthermore, emitted light can be reabsorbed by other sample molecules. These phenomena, known as primary and secondary inner filter effects, lead to a non-linear relationship between fluorescence and concentration, resulting in an underestimation of the quantum yield.[6][10]
-
Best Practice: The absorbance of all solutions at the excitation wavelength should be kept below 0.1 , and ideally within the range of 0.01 to 0.05 , in a standard 10 mm path length cuvette.[6][11]
Chapter 3: A Self-Validating Protocol for Φf Determination
This protocol employs the gradient method for maximum accuracy and self-validation. All instrumental settings, once chosen, must remain identical for all measurements of the standard and the test sample.[6][10]
Mandatory Visualization: Experimental Workflow
Caption: Workflow for relative quantum yield determination using the gradient method.
Step-by-Step Methodology
1. Instrumentation Setup:
-
UV-Vis Spectrophotometer: Ensure the instrument is calibrated. Set the spectral bandwidth to a low value (e.g., 1-2 nm).
-
Spectrofluorometer: Use an instrument capable of producing spectrally corrected emission data. Set excitation and emission slit widths to achieve good signal-to-noise while avoiding detector saturation. A typical slit width is 5 nm. Crucially, these slit settings must not be changed during the entire experiment.[6]
2. Preparation of Stock Solutions:
-
Standard: Prepare a stock solution of quinine sulfate in 0.1 M HClO₄ with an absorbance of ~0.5 at 350 nm.
-
Test Compound: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol) to achieve a similar absorbance at its absorption maximum.
3. Preparation of Working Solutions:
-
From the stock solutions, prepare a series of five dilutions for both the standard and the test compound. The concentrations should be chosen to yield absorbance values at the chosen excitation wavelength (e.g., 350 nm) of approximately 0.01, 0.02, 0.04, 0.06, and 0.08.
4. Absorbance Measurements:
-
Record the absorbance spectrum for each of the ten working solutions and a solvent blank.
-
Precisely note the absorbance value at the chosen excitation wavelength for each solution.
5. Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer (e.g., 350 nm).
-
Using the exact same solutions from the absorbance measurements, record the spectrally corrected emission spectrum for each.
-
Ensure you record the full emission band (e.g., for quinine sulfate, scan from 370 nm to 700 nm).
-
Remember to also record a spectrum of the pure solvent blank to allow for background subtraction.
6. Data Processing:
-
Subtract the solvent blank's spectrum from each of the ten sample emission spectra.
-
Calculate the integrated fluorescence intensity (the area under the curve) for each corrected and background-subtracted spectrum.
Chapter 4: Data Analysis and Interpretation
The data gathered from the protocol is now used to calculate the final quantum yield.
Data Presentation
Organize the collected data into a clear table.
| Sample | Solution | Absorbance (A) at λex | Integrated Fluorescence Intensity (F) |
| Standard | 1 | 0.011 | 150,500 |
| (Quinine Sulfate) | 2 | 0.022 | 305,100 |
| 3 | 0.041 | 561,700 | |
| 4 | 0.063 | 859,900 | |
| 5 | 0.082 | 1,120,400 | |
| Test Compound | 1 | 0.010 | 185,200 |
| (Benzoxazole) | 2 | 0.021 | 388,900 |
| 3 | 0.042 | 778,100 | |
| 4 | 0.061 | 1,125,500 | |
| 5 | 0.080 | 1,480,300 |
Note: Data presented is illustrative.
The Gradient Method in Practice
Plot the integrated fluorescence intensity (F) as a function of absorbance (A) for both the standard and the test compound. Perform a linear regression for each data set.
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An In-depth Technical Guide to the Solubility and Stability of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel benzoxazole derivative, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. As a new chemical entity (NCE), understanding these fundamental physicochemical properties is critical for its progression in the drug discovery and development pipeline.[1][2] This document outlines predictive methodologies based on structural analysis, detailed experimental protocols for solubility and stability assessment, and guidance on data interpretation. The causality behind experimental choices is emphasized to equip researchers with the rationale needed to design robust studies. All protocols are designed as self-validating systems to ensure data integrity and compliance with regulatory expectations.
Introduction: The Critical Role of Physicochemical Profiling
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][3] The therapeutic potential of any new benzoxazole derivative, including this compound, is fundamentally linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous solubility can lead to low bioavailability and challenging formulation development, while chemical instability can compromise shelf-life, safety, and efficacy. Therefore, a thorough investigation of solubility and stability is a cornerstone of early-stage drug development.
This guide will provide a detailed roadmap for the comprehensive evaluation of these critical attributes for this compound.
Structural Analysis and Predicted Physicochemical Properties
A preliminary assessment of the chemical structure of this compound can provide valuable insights into its likely solubility and stability characteristics.
Structure: this compound
The molecule possesses a rigid, aromatic benzoxazole core, which contributes to its lipophilicity. The presence of two methyl groups further enhances this characteristic. The primary amine group at the 5-position is expected to be a key determinant of its aqueous solubility and pH-dependent behavior.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~238.29 g/mol | Based on chemical formula (C15H14N2O) |
| logP | Moderately high | The aromatic rings and methyl groups contribute to lipophilicity. |
| pKa (amine) | ~4-5 | The amine group is expected to be weakly basic. |
| Aqueous Solubility | Low to moderate | The lipophilic nature of the core structure may limit solubility, but the amine group will provide some aqueous solubility, especially at acidic pH. |
| Stability | Generally stable, but potential for oxidation and photodegradation | The benzoxazole ring is relatively stable, but the amine group can be susceptible to oxidation.[4][5] Aromatic systems can also be prone to photolytic degradation.[6] |
Aqueous Solubility Determination: Protocols and Rationale
Determining the aqueous solubility of a new chemical entity is a critical early step. Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding.[7]
Kinetic Solubility Assessment
Kinetic solubility provides a high-throughput method for initial screening and is particularly useful for structure-activity relationship (SAR) studies.[7][8] It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock.[7]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well microplate, perform serial dilutions of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume of each DMSO solution to a corresponding well of a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a microplate nephelometer.[8]
-
Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering is observed, indicating precipitation.
Causality of Experimental Choices:
-
DMSO: Used as the organic solvent due to its high solubilizing power for a wide range of compounds.
-
Nephelometry: Provides a rapid and sensitive detection method for precipitation.[8]
-
pH 7.4 Buffer: Mimics physiological pH.
Thermodynamic Solubility Assessment
Thermodynamic solubility, also known as equilibrium solubility, represents the true solubility of the most stable crystalline form of a compound in a given solvent at equilibrium.[7] The shake-flask method is the gold standard for this determination.[9]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid this compound to vials containing aqueous buffers at various pH values (e.g., pH 2, 5, 7.4, and 9).
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The measured concentration in the supernatant represents the thermodynamic solubility at that specific pH.
Causality of Experimental Choices:
-
Extended Equilibration Time: Ensures that the system has reached a true equilibrium.
-
Multiple pH Buffers: Essential for understanding the pH-solubility profile, which is critical for predicting in vivo absorption.
-
HPLC-UV: Provides a robust and accurate method for quantifying the concentration of the dissolved compound.
dot
Caption: Workflows for kinetic and thermodynamic solubility determination.
Chemical Stability Assessment: A Forced Degradation Approach
Forced degradation studies, or stress testing, are essential to identify the likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[10] These studies are a core component of the stability testing guidelines issued by the International Council for Harmonisation (ICH).[10]
Forced Degradation Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][12]
Table 2: Recommended Forced Degradation Stress Conditions
| Stress Condition | Typical Reagents and Conditions | Rationale |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24-48 hours | To assess stability in acidic environments (e.g., the stomach). The benzoxazole ring can be susceptible to hydrolysis.[13] |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24-48 hours | To evaluate stability in basic conditions. |
| Oxidation | 3% H2O2, room temperature for 24 hours | To test for susceptibility to oxidative degradation. The amine group may be a site of oxidation. |
| Thermal Stress | Solid drug substance at 80°C for 48 hours | To determine the impact of heat on the solid-state stability. |
| Photostability | Expose solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14][15] | To assess the potential for photodegradation upon exposure to light.[14] |
Experimental Protocol: General Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in the respective stressor solutions (acid, base, oxidant). For thermal and photostability, use the solid compound.
-
Stress Application: Expose the samples to the conditions outlined in Table 2. Include control samples stored under normal conditions. For photostability studies, use dark controls wrapped in aluminum foil.[16]
-
Time Points: Sample at appropriate time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze all stressed and control samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Data Interpretation: Calculate the percentage of degradation. Identify and characterize any significant degradation products using techniques like mass spectrometry (MS).
dot
Caption: General workflow for forced degradation studies.
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies under ICH-prescribed conditions are necessary to establish a re-test period and recommend storage conditions.[17]
Table 3: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies
| Study | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Intermediate (if needed) | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
RH = Relative Humidity. The choice of long-term conditions depends on the climatic zone for which the drug is intended.[17]
Experimental Protocol: Formal Stability Study
-
Batch Selection: Use at least three primary batches of this compound.[18]
-
Packaging: Store the samples in the proposed container closure system.[19]
-
Storage: Place the samples in stability chambers maintained at the conditions specified in Table 3.
-
Testing Frequency: For long-term studies, test at 0, 3, 6, 9, and 12 months. For accelerated studies, test at 0, 3, and 6 months.[17][19]
-
Analysis: At each time point, test the samples for appearance, assay, degradation products, and any other critical quality attributes.
-
Evaluation: Evaluate the data to determine if any significant changes have occurred over time. A "significant change" is defined as a failure to meet the established specifications.[17]
Data Interpretation and Reporting
All data from solubility and stability studies should be meticulously documented and reported.
-
Solubility: Report kinetic and thermodynamic solubility values in µg/mL or µM. Include the pH-solubility profile in graphical format.
-
Stability: Present the forced degradation data in a table summarizing the percentage of degradation under each stress condition. Provide chromatograms showing the separation of the parent compound and degradants. For formal stability studies, tabulate the results for each quality attribute at each time point and storage condition.
Conclusion
This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of the novel compound this compound. By following these detailed protocols and understanding the rationale behind them, researchers can generate high-quality, reliable data that is essential for making informed decisions in the drug development process. A thorough understanding of these fundamental physicochemical properties will ultimately de-risk the project and increase the likelihood of successful clinical translation.
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A Theoretical Chemist's Guide to 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine: A Computational Whitepaper
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, a substituted benzoxazole with potential applications in medicinal chemistry and materials science.[1] Recognizing the pivotal role of molecular structure and electronic properties in determining the functionality of novel compounds, this document outlines a rigorous computational methodology based on Density Functional Theory (DFT). It is intended for researchers, scientists, and drug development professionals seeking to leverage in silico techniques for the rational design and characterization of complex organic molecules. The protocols detailed herein serve as a self-validating system, guiding the user from initial structure optimization to the prediction of spectroscopic and electronic properties, thereby accelerating the discovery pipeline.
Introduction: The Benzoxazole Scaffold and the Subject Molecule
Benzoxazoles are a significant class of heterocyclic compounds, forming the core structure of numerous molecules with a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The biological efficacy and material properties of these derivatives are intrinsically linked to their three-dimensional geometry and electronic landscape. This compound (CAS Number: 16699-09-5) is a specific derivative characterized by a benzoxazole core with methyl and amino substitutions on the benzene ring and a tolyl group at the 2-position.[1]
Theoretical calculations offer a powerful, non-destructive, and cost-effective means to elucidate the fundamental properties of such molecules before undertaking extensive experimental synthesis and testing. By employing quantum chemical methods, we can gain deep insights into the molecule's stable conformation, vibrational modes, electronic transitions, and reactivity, thereby guiding further experimental work.
Foundational Computational Methodology: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) presents an optimal balance between computational cost and accuracy. This guide will utilize the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional, which has a proven track record for providing reliable results for organic molecules. This will be paired with the 6-311+G(d,p) basis set, which offers a good description of electron distribution, including polarization and diffuse functions, crucial for molecules with heteroatoms and potential non-covalent interactions.
Rationale for Method Selection
-
B3LYP Functional: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, leading to more accurate descriptions of electronic properties.
-
6-311+G(d,p) Basis Set: This triple-zeta basis set provides flexibility for the valence electrons to be described by three different functions. The addition of diffuse functions ('+') is important for accurately describing the behavior of electrons far from the nucleus, which is relevant for the amino group and the overall electronic distribution. The polarization functions ('d,p') allow for the distortion of atomic orbitals in the presence of the electric field of neighboring atoms, which is essential for a correct description of bonding.
The Computational Workflow: A Step-by-Step Protocol
The theoretical characterization of this compound will proceed through a logical sequence of calculations. Each step builds upon the previous one, ensuring a comprehensive and validated theoretical model of the molecule.
Caption: A generalized workflow for the theoretical characterization of this compound.
Step 1: Geometry Optimization
The first and most critical step is to find the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface.
Protocol:
-
Input Structure: Generate an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Calculation Setup: Perform a geometry optimization calculation using the B3LYP functional and the 6-311+G(d,p) basis set.
-
Convergence Criteria: Ensure the calculation converges to a stationary point where the forces on all atoms are negligible.
-
Output: The optimized Cartesian coordinates of the atoms.
Step 2: Vibrational Frequency Analysis
A frequency calculation is essential to confirm that the optimized geometry is a true energy minimum and to predict the molecule's infrared (IR) spectrum.
Protocol:
-
Input: Use the optimized geometry from the previous step.
-
Calculation Setup: Perform a frequency calculation at the same level of theory (B3LYP/6-311+G(d,p)).
-
Verification: Confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a saddle point, and the geometry needs to be re-optimized.
-
Output: A list of vibrational frequencies and their corresponding IR intensities. These can be used to generate a theoretical IR spectrum. It is common practice to scale the calculated frequencies by a factor (typically around 0.96 for B3LYP) to better match experimental data.[4]
Predicted Molecular and Electronic Properties
With a validated optimized structure, we can proceed to calculate a range of molecular and electronic properties that provide insights into the molecule's behavior.
Structural Parameters
| Parameter Category | Expected Values (Representative) |
| C-O bond lengths (oxazole) | ~1.36 - 1.38 Å |
| C=N bond length (oxazole) | ~1.30 - 1.32 Å |
| C-N bond lengths (oxazole) | ~1.38 - 1.40 Å |
| C-C bond lengths (aromatic) | ~1.38 - 1.42 Å |
| C-N bond length (amine) | ~1.39 - 1.41 Å |
| Dihedral angle (benzoxazole-phenyl) | Dependent on steric hindrance |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests a more reactive molecule.
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A Strategic Approach to Unveiling the Bio-pharmacological Potential of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine: An In-depth Technical Guide
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide outlines a comprehensive, multi-tiered screening strategy for a novel compound, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine . We present a logical framework for its synthesis and subsequent biological evaluation. This document is intended for researchers, scientists, and drug development professionals, providing not just procedural steps but the underlying scientific rationale for each experimental decision. Our approach is designed to be a self-validating system, ensuring the generation of robust and reliable data to thoroughly characterize the bio-pharmacological profile of this promising molecule.
Introduction: The Rationale for Screening
Benzoxazole and its derivatives are privileged heterocyclic structures known to interact with various biological systems.[4][5] Their structural similarity to endogenous molecules like nucleic acid bases, such as adenine and guanine, may facilitate interactions with biological macromolecules.[4] The specific substitutions on the target molecule—a methyl group at position 7, a 4-methylphenyl group at position 2, and an amine at position 5—offer unique electronic and steric properties that could translate into potent and selective biological activity. This guide proposes a systematic screening cascade to explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Synthesis of the Target Compound
A probable synthetic route for this compound involves the condensation of an appropriately substituted aminophenol with a benzaldehyde derivative.[6][7][8] The presence of sulfur can be utilized as an effective oxidant in this reaction.[6]
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Tier 1 Screening: Anticancer Activity
Given that numerous benzoxazole derivatives exhibit potent anticancer activity, the initial screening will focus on evaluating the cytotoxicity of the target compound against a panel of human cancer cell lines.[9][10][11][12]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 24-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Potential Mechanism of Action: NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell survival, and proliferation.[1][17][18][19][20] Its dysregulation is implicated in various cancers.[1][17][18][19][20] Benzoxazole derivatives have been shown to modulate this pathway.
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Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Novel Benzoxazole Derivatives
This guide provides an in-depth exploration of the multifaceted mechanisms of action of novel benzoxazole derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, details robust experimental methodologies for mechanism elucidation, and offers insights into the causality behind experimental choices.
Introduction: The Versatility of the Benzoxazole Scaffold
The benzoxazole core, a bicyclic system comprising fused benzene and oxazole rings, serves as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities.[3][4] This guide will dissect the primary mechanisms through which these novel derivatives exert their effects, focusing on kinase inhibition, apoptosis induction, DNA gyrase interference, and anti-inflammatory modulation.
Anticancer Mechanisms: A Two-Pronged Assault on Malignancy
A significant body of research highlights the potent anti-cancer properties of benzoxazole derivatives, primarily through the inhibition of key signaling kinases and the subsequent induction of programmed cell death (apoptosis).[2][4][5]
Targeting Aberrant Kinase Activity
Many cancers are driven by dysregulated protein kinases, making them prime targets for therapeutic intervention.[6][7] Novel benzoxazole derivatives have emerged as potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastasis.[6][8]
VEGFR-2 is a critical mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients.[8][9] Several novel benzoxazole derivatives have been specifically designed to target the ATP-binding site of VEGFR-2, effectively blocking its downstream signaling cascade.[6][9][10][11] This inhibition leads to a reduction in tumor vascularization, thereby stifling tumor growth.[9][12]
A promising strategy in cancer therapy involves the simultaneous inhibition of multiple oncogenic pathways. Some benzoxazole derivatives have been developed as dual inhibitors of both VEGFR-2 and c-Met, another RTK crucial for tumor cell proliferation, survival, and invasion.[13] This dual-targeting approach can lead to enhanced antitumor efficacy and potentially overcome resistance mechanisms.[13]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a novel benzoxazole derivative against a specific kinase, such as VEGFR-2.
Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A decrease in ATP consumption in the presence of the test compound indicates inhibition.[14]
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT).
-
Reconstitute the recombinant kinase (e.g., VEGFR-2) and its specific substrate peptide in the reaction buffer to the desired concentrations.
-
Prepare a stock solution of the benzoxazole derivative in DMSO and create a serial dilution.
-
Prepare an ATP solution at a concentration relevant to the kinase being tested (often near its Km value).[15]
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the reaction buffer, substrate, and the serially diluted benzoxazole derivative or DMSO (vehicle control).
-
Initiate the reaction by adding the kinase to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Add the ATP solution to start the phosphorylation reaction.
-
Incubate for a further defined period.
-
-
Detection:
-
Terminate the reaction and quantify the remaining ATP using a luminescence-based assay kit (e.g., Kinase-Glo®).[14] The luminescent signal is inversely proportional to kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%).
-
Induction of Apoptosis: Orchestrating Cell Demise
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis.[16] A hallmark of many effective cancer therapies is their ability to induce apoptosis in malignant cells. Benzoxazole derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[6][17][18]
The inhibition of survival signals mediated by kinases like VEGFR-2 can directly lead to the initiation of the apoptotic cascade.[6] Key events in apoptosis that can be monitored to confirm this mechanism of action include:
-
Phosphatidylserine (PS) Externalization: In early apoptosis, PS flips from the inner to the outer leaflet of the plasma membrane.[19]
-
Mitochondrial Membrane Depolarization: A key event in the intrinsic apoptotic pathway.[16]
-
Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a central feature of apoptosis.[16]
-
DNA Fragmentation: A hallmark of late-stage apoptosis.[20]
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is widely used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[16][18]
Principle: Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC).[16] PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HepG2, MCF-7) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the benzoxazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC fluorescence is detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.
-
Four cell populations can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
-
-
Data Interpretation:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the benzoxazole derivative.[6]
-
Signaling Pathway Visualization: Kinase Inhibition-Induced Apoptosis
Caption: Kinase inhibition by benzoxazole derivatives disrupts pro-survival signaling, leading to apoptosis.
Antimicrobial Mechanism: Targeting Bacterial DNA Gyrase
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action.[21] Benzoxazole derivatives have shown promise as antibacterial agents, with a primary mechanism involving the inhibition of DNA gyrase.[1][22][23][24]
DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[25] It introduces negative supercoils into the DNA, a process crucial for relieving torsional stress. By inhibiting this enzyme, benzoxazole derivatives disrupt these fundamental cellular processes, leading to bacterial cell death.[21][23] The absence of DNA gyrase in eukaryotes makes it an attractive and selective target for antibacterial drugs.[22]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[26]
Principle: DNA gyrase, in the presence of ATP, converts relaxed circular plasmid DNA into its supercoiled form. These two forms can be separated by agarose gel electrophoresis. An effective inhibitor will prevent the formation of the supercoiled DNA.
Methodology:
-
Reaction Setup:
-
Prepare a reaction mixture containing gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).
-
Add relaxed pBR322 plasmid DNA as the substrate.
-
Add varying concentrations of the benzoxazole derivative or a known inhibitor (e.g., ciprofloxacin) as a positive control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding E. coli DNA gyrase.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Separate the DNA topoisomers by electrophoresis on a 1% agarose gel containing ethidium bromide.
-
-
Visualization and Interpretation:
-
Visualize the DNA bands under UV light.
-
In the absence of an inhibitor, the relaxed plasmid will be converted to the faster-migrating supercoiled form.
-
In the presence of an effective inhibitor, the DNA will remain in its relaxed state. The concentration of the compound that inhibits supercoiling is a measure of its potency.
-
Workflow Visualization: DNA Gyrase Inhibition Assay
Caption: Workflow for assessing DNA gyrase inhibition by novel benzoxazole derivatives.
Anti-inflammatory Mechanisms: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[27][28][29]
COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators.[28] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[28] Molecular docking studies have suggested that some benzoxazole derivatives can bind effectively to the active site of the COX-2 enzyme.[27] Another identified anti-inflammatory mechanism for certain benzoxazole derivatives is the inhibition of Myeloid differentiation protein 2 (MD2), which is a key adaptor protein for Toll-like receptor 4 (TLR4) signaling.[30]
Conclusion and Future Directions
The benzoxazole scaffold represents a versatile platform for the development of novel therapeutics with diverse mechanisms of action. Their ability to potently and selectively inhibit key enzymes in cancer, bacterial infections, and inflammatory diseases underscores their significant potential. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to elucidate the precise molecular mechanisms of their novel benzoxazole derivatives.
Future research should focus on optimizing the selectivity and potency of these compounds, as well as exploring their potential in combination therapies. A deeper understanding of their structure-activity relationships will be crucial for designing next-generation benzoxazole derivatives with enhanced therapeutic profiles.
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The Emergence of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine Analogs: A Technical Guide to Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for conferring a broad spectrum of pharmacological activities upon its derivatives, including anticancer and antimicrobial properties.[1][2] This technical guide delves into the synthesis, characterization, and prospective biological evaluation of a novel subclass: 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine and its analogs. By dissecting established synthetic methodologies for related benzoxazoles and analyzing structure-activity relationships, this document provides a comprehensive framework for the development and investigation of these promising new chemical entities.
Introduction: The Benzoxazole Core in Drug Discovery
Benzoxazoles, heterocyclic compounds featuring a fused benzene and oxazole ring, are prevalent motifs in a multitude of biologically active molecules.[2] Their structural rigidity and ability to participate in various non-covalent interactions make them privileged scaffolds for targeting a range of biological macromolecules. The therapeutic potential of benzoxazole derivatives is vast, with documented efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][3]
The strategic placement of substituents on the benzoxazole core is a key determinant of biological activity. The 2- and 5-positions are particularly crucial for modulating the pharmacological profile of these compounds. The introduction of a 2-aryl group, such as a 4-methylphenyl (p-tolyl) moiety, can significantly influence target binding and cellular uptake. Furthermore, the presence of an amine group at the 5-position offers a versatile handle for further chemical modification and can play a direct role in target engagement through hydrogen bonding. The addition of a methyl group at the 7-position can enhance lipophilicity and modulate metabolic stability.
This guide focuses on the specific structural framework of this compound, a scaffold that combines these key features. We will explore a rational synthetic pathway, detail the necessary characterization techniques, and outline a comprehensive biological evaluation strategy based on the known activities of structurally similar compounds.
Synthetic Pathways to the Core Scaffold
The synthesis of 2-aryl-5-aminobenzoxazoles can be achieved through several established routes. A common and effective strategy involves the condensation of a substituted o-aminophenol with a carboxylic acid or its derivative, followed by cyclization. For the synthesis of this compound, a plausible and efficient pathway commences with the appropriate substituted aminophenol.
Proposed Synthetic Route
A logical synthetic approach to the target compound and its analogs is a multi-step process involving the initial formation of the benzoxazole ring followed by the reduction of a nitro group to the desired amine.
Diagram: Proposed Synthesis of this compound
Caption: A two-step synthetic pathway to the target compound.
Experimental Protocol: A Step-by-Step Guide
This initial step involves the condensation and subsequent cyclization of 2-amino-3-methyl-5-nitrophenol with 4-methylbenzoic acid. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this type of reaction, acting as both a catalyst and a solvent.[1]
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2-amino-3-methyl-5-nitrophenol (1 equivalent) and 4-methylbenzoic acid (1.1 equivalents).
-
Addition of PPA: Carefully add polyphosphoric acid to the flask with stirring. The amount of PPA should be sufficient to ensure a stirrable slurry.
-
Heating: Heat the reaction mixture to 180-200°C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Workup: After completion, cool the reaction mixture to approximately 100°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization and Filtration: Neutralize the acidic solution with a suitable base (e.g., 10% NaOH solution) until a precipitate forms. Filter the solid, wash thoroughly with water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[4]
The final step is the reduction of the nitro group to an amine. This can be achieved using various reducing agents.
-
Reaction Setup: Dissolve the synthesized 7-Methyl-5-nitro-2-(4-methylphenyl)-1,3-benzoxazole (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction:
-
Method A (SnCl₂/HCl): Add stannous chloride (SnCl₂) dihydrate (3-5 equivalents) to the solution, followed by the careful addition of concentrated hydrochloric acid. Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Method B (Catalytic Hydrogenation): Alternatively, subject the solution to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
-
Workup (Method A): After cooling, pour the reaction mixture into ice water and basify with a concentrated NaOH solution to precipitate the tin salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Workup (Method B): Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the final compound.
Physicochemical Characterization
Thorough characterization of the synthesized analogs is crucial to confirm their identity and purity. The following analytical techniques are indispensable:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole and phenyl rings, as well as singlets for the two methyl groups and the amine protons.[5]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compounds.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule, such as the N-H stretching vibrations of the amine group and the C=N stretching of the oxazole ring.[5]
-
Melting Point: The melting point is a useful indicator of purity.[4]
-
Elemental Analysis: Provides the percentage composition of elements (C, H, N), which should be in close agreement with the calculated values for the proposed structure.
Biological Evaluation: Unveiling Therapeutic Potential
Based on the known biological activities of structurally related benzoxazoles, the newly synthesized this compound analogs should be screened for their anticancer and antimicrobial properties.
Anticancer Activity Screening
Numerous 2-arylbenzoxazole derivatives have demonstrated potent anticancer activity.[1][6] The screening of the new analogs should be conducted against a panel of human cancer cell lines to determine their cytotoxic and antiproliferative effects.
Diagram: Anticancer Screening Workflow
Caption: A typical workflow for in vitro anticancer evaluation.
-
Cell Seeding: Seed human cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized benzoxazole analogs for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Hypothetical Anticancer Activity Data
| Compound ID | R Group on 5-amine | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Target-01 | H | Data to be determined | Data to be determined | Data to be determined |
| Analog-02 | -CH₃ | Data to be determined | Data to be determined | Data to be determined |
| Analog-03 | -COCH₃ | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | (Positive Control) | Reference Value | Reference Value | Reference Value |
Antimicrobial Activity Screening
Benzoxazole derivatives are also known to possess significant antimicrobial properties.[7][8] The new analogs should be tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.
-
Serial Dilution: Prepare two-fold serial dilutions of the synthesized compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Table 2: Hypothetical Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Target-01 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analog-02 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Analog-03 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin | (Positive Control) | Reference Value | Reference Value | N/A |
| Fluconazole | (Positive Control) | N/A | N/A | Reference Value |
Conclusion and Future Perspectives
This technical guide provides a comprehensive roadmap for the synthesis, characterization, and biological evaluation of novel this compound analogs. The proposed synthetic pathway is robust and relies on well-established chemical transformations. The outlined biological screening protocols will enable a thorough assessment of the anticancer and antimicrobial potential of these new compounds.
The 5-amino group serves as a key point for further derivatization, allowing for the generation of a library of analogs with diverse physicochemical properties. Future studies should focus on establishing clear structure-activity relationships to guide the optimization of lead compounds. Mechanistic studies to elucidate the mode of action of the most potent analogs will be crucial for their further development as potential therapeutic agents. The exploration of this novel chemical space holds significant promise for the discovery of new and effective drugs to combat cancer and infectious diseases.
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Khalafy, J., Poursattar Marjani, A., & Rostamzadeh, A. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Heterocyclic Communications, 17(1-2), 65-68. [Link]
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Singh, P., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6539. [Link]
-
Funde, P. E. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research, 7(2), 65-68. [Link]
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Arisoy, M., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. Journal of Molecular Structure, 1230, 129881. [Link]
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Vaskevych, A., et al. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 13(3), 300. [Link]
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Methodological & Application
Application Notes and Protocols for the Fluorescent Probe: 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Introduction: Unveiling a Novel Benzoxazole-Based Fluorophore for Cellular Interrogation
The field of fluorescence microscopy is continually advancing through the development of novel probes that offer enhanced sensitivity, specificity, and photostability. Within the diverse arsenal of fluorescent molecules, benzoxazole derivatives have garnered significant attention for their versatile photophysical properties.[1] These properties, including high quantum yields and sensitivity to the local microenvironment, make them invaluable tools for researchers in cell biology and drug discovery.[1][2] This document introduces 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine , a promising fluorescent probe from this class, and provides detailed application notes and protocols for its use.
The unique structure of this compound, featuring a substituted 2-arylbenzoxazole core, suggests a range of potential applications. The 5-amino group, in particular, is anticipated to confer sensitivity to environmental polarity and pH, making it a candidate for investigating cellular compartments and dynamic processes.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this novel probe for cellular imaging and analysis.
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is still emerging, its properties can be predicted based on the well-characterized behavior of similar 2-arylbenzoxazole derivatives.[3][4]
| Property | Predicted Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₁₅H₁₄N₂O | Based on chemical structure. |
| Molecular Weight | 238.29 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to yellow solid | Common for benzoxazole derivatives.[3] |
| Solubility | Soluble in organic solvents (DMSO, DMF, Ethanol), sparingly soluble in aqueous buffers | Typical for small aromatic molecules. |
| Excitation Max (λex) | ~350 - 380 nm | Characteristic for the 2-arylbenzoxazole chromophore.[5] |
| Emission Max (λem) | ~430 - 500 nm | Dependent on solvent polarity and pH.[5] |
| Stokes Shift | Moderate to large | A desirable property for fluorescent probes to minimize self-quenching.[1] |
| Quantum Yield (Φ) | Moderate to high | Benzoxazole derivatives are known for their bright fluorescence.[1] |
| Environmental Sensitivity | The 5-amino group is expected to render the fluorescence sensitive to pH and solvent polarity. | Amino-substituted fluorophores often exhibit intramolecular charge transfer (ICT), leading to solvatochromism.[6] |
Application Note 1: A Fluorescent Reporter for Cellular pH
Scientific Rationale: The presence of an amino group on the benzoxazole ring suggests that the fluorescence of this compound will be sensitive to pH.[1] In acidic environments, the amino group can become protonated, altering the electronic structure of the fluorophore and leading to a change in its fluorescence emission. This property can be exploited to visualize pH gradients within cells and monitor processes associated with pH fluctuations, such as endocytosis, autophagy, and apoptosis.
Experimental Protocol: Ratiometric pH Imaging in Live Cells
This protocol outlines the steps for using this compound for ratiometric pH imaging in cultured cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES-buffered saline (HBS), pH 7.4
-
Nigericin and high K+ calibration buffers (pH range 5.5-8.0)
-
Cultured cells on glass-bottom dishes
-
Fluorescence microscope with dual-emission detection capabilities
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Cell Staining:
-
Grow cells to 70-80% confluency on glass-bottom dishes.
-
Dilute the 10 mM stock solution to a final working concentration of 1-10 µM in pre-warmed cell culture medium or HBS.
-
Remove the culture medium from the cells and wash once with PBS.
-
Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.
-
-
Imaging:
-
After incubation, wash the cells twice with HBS to remove excess probe.
-
Add fresh HBS to the dish for imaging.
-
Acquire fluorescence images using an excitation wavelength of ~360 nm.
-
Collect emission at two different wavelengths, for example, ~440 nm and ~500 nm, corresponding to the protonated and deprotonated forms of the probe, respectively.
-
-
Calibration:
-
To generate a pH calibration curve, treat the stained cells with a high K+ buffer containing nigericin (a protonophore) at various known pH values.
-
Acquire dual-emission images at each pH.
-
Calculate the ratio of the fluorescence intensities (e.g., I₄₄₀nm / I₅₀₀nm) for each pH value.
-
Plot the fluorescence ratio against pH to generate a calibration curve.
-
-
Data Analysis:
-
For experimental samples, calculate the fluorescence ratio for each region of interest (ROI).
-
Determine the intracellular pH by interpolating the measured ratios on the calibration curve.
-
Caption: Experimental workflows for live and fixed cell staining.
Application Note 3: Potential as a DNA Intercalating Agent
Scientific Rationale: Benzoxazole derivatives have been reported to act as DNA intercalating agents, with their fluorescence often being enhanced upon binding to DNA. [7][8]The planar aromatic structure of this compound makes it a candidate for such interactions. This property could be useful for nuclear staining or for studying DNA dynamics.
Experimental Protocol: In Vitro DNA Titration Assay
This protocol describes how to assess the interaction of the probe with DNA in solution using fluorescence spectroscopy.
Materials:
-
This compound
-
Calf thymus DNA (ctDNA)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
Fluorometer and quartz cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the probe in DMSO.
-
Prepare a stock solution of ctDNA in Tris-HCl buffer. Determine the concentration of the DNA solution spectrophotometrically.
-
-
Fluorescence Titration:
-
In a quartz cuvette, prepare a solution of the probe at a fixed concentration (e.g., 5 µM) in Tris-HCl buffer.
-
Record the fluorescence emission spectrum of the probe alone (excitation at ~360 nm).
-
Incrementally add small aliquots of the ctDNA stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.
-
An increase in fluorescence intensity upon addition of DNA would suggest an interaction, possibly through intercalation. [8]
-
Trustworthiness and Self-Validation
The protocols provided herein are designed to be self-validating. For instance, the pH imaging protocol includes a crucial calibration step that allows each researcher to validate the probe's response in their specific experimental setup. For DNA interaction studies, control experiments with other nucleic acids (like RNA) or denatured DNA can be performed to assess the specificity of the interaction. When using this probe for cellular imaging, co-localization studies with known organelle-specific dyes can confirm its subcellular distribution.
Conclusion and Future Directions
This compound is a promising new fluorescent probe with a range of potential applications in cell biology and drug discovery. Its predicted sensitivity to pH and its potential to interact with cellular macromolecules make it a versatile tool for cellular imaging. The protocols provided in this guide offer a starting point for researchers to explore the utility of this novel compound. Further characterization of its photophysical properties and its behavior in complex biological systems will undoubtedly unveil even more exciting applications for this and other next-generation benzoxazole-based probes.
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Application Notes and Protocols for Cellular Imaging with 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Introduction: Unveiling Cellular Landscapes with a Novel Benzoxazole Fluorophore
The field of cellular imaging is in a perpetual state of advancement, driven by the development of novel fluorescent probes that offer greater specificity, enhanced photostability, and unique environmental sensitivity. Within the diverse arsenal of synthetic fluorophores, benzoxazole derivatives have garnered significant attention for their versatile photophysical properties and broad range of biological applications.[1][2] These compounds, characterized by a fused benzene and oxazole ring system, often exhibit high fluorescence quantum yields and their spectral properties can be finely tuned through chemical modification.[3][4]
This guide introduces 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine , a promising new entrant to the benzoxazole class of fluorescent probes. Its structural features—an electron-donating amine group and a substituted aryl moiety—suggest its potential as a valuable tool for fluorescence microscopy. The amine substitution, in particular, may confer sensitivity to the local cellular microenvironment, such as pH, making it a candidate for investigating cellular processes like endocytosis, autophagy, or lysosomal function.[1] While specific biological activity for this compound is still under investigation, the broader benzoxazole family has demonstrated applications in detecting enzymatic activity and imaging specific ions.[1][5]
This document provides a comprehensive, albeit foundational, protocol for the utilization of this compound in cellular imaging. As with any novel probe, the presented methodologies should be regarded as a starting point for further optimization to suit specific experimental systems and research questions.
Photophysical and Chemical Properties (Predicted)
Due to the novelty of this specific compound, empirical data on its photophysical properties are not yet widely available. However, based on the analysis of structurally related 2-aryl-benzoxazoles and amino-substituted benzoxadiazole dyes, we can predict the following characteristics.[6][7] These values should be experimentally verified for optimal performance.
| Property | Predicted Value / Characteristic | Rationale and Notes |
| Excitation Maximum (λex) | ~380 - 420 nm | 2-aryl-benzoxazoles typically exhibit absorption in the near-UV to blue region of the spectrum. |
| Emission Maximum (λem) | ~450 - 520 nm | The presence of an amino group often leads to a significant Stokes shift and emission in the blue-green region.[6] |
| Stokes Shift | > 50 nm | A large Stokes shift is characteristic of many amino-substituted "push-pull" fluorophores, minimizing self-quenching.[6] |
| Molecular Weight | 238.29 g/mol | Calculated from the chemical formula: C₁₅H₁₄N₂O. |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited aqueous solubility. | The aromatic structure necessitates an organic solvent for stock solutions. |
| Purity | >95% (as determined by HPLC and NMR) | High purity is crucial to avoid artifacts in imaging experiments. |
Experimental Protocols
Preparation of Stock Solution
The accuracy of cellular imaging experiments begins with the correct preparation of the fluorescent probe. Due to its limited aqueous solubility, a stock solution in a high-quality, anhydrous organic solvent is required.
Causality: Dimethyl sulfoxide (DMSO) is the solvent of choice for most fluorescent probes due to its high solvating power and miscibility with aqueous cell culture media. Using anhydrous DMSO prevents the probe from precipitating upon storage.
Protocol:
-
Weighing: Carefully weigh out 1 mg of this compound powder.
-
Dissolution: Dissolve the powder in 419.6 µL of anhydrous DMSO to create a 10 mM stock solution.
-
Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles. Store at -20°C, protected from light. A properly stored stock solution should be stable for at least 6 months.
Live-Cell Imaging Protocol
This protocol is designed for staining living cells to observe dynamic cellular processes. Optimization of the probe concentration and incubation time is highly recommended for each cell type.
Causality: The incubation step allows the cell-permeable probe to diffuse across the cell membrane and accumulate within its target compartments. The washing steps are critical to remove unbound probe, thereby reducing background fluorescence and improving the signal-to-noise ratio.
Workflow for Live-Cell Imaging
Caption: Workflow for live-cell staining and imaging.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency (typically 60-80%).
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Dilute the stock solution in a warm, serum-free culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to a final working concentration of 1-10 µM.
-
Expert Tip: Start with a concentration of 5 µM and titrate up or down to find the optimal balance between signal intensity and potential cytotoxicity.
-
-
Cell Staining: a. Aspirate the culture medium from the cells. b. Gently wash the cells once with warm phosphate-buffered saline (PBS) or HBSS. c. Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
Expert Tip: A shorter incubation time (15-30 minutes) is often sufficient and can minimize potential toxic effects.
-
-
Washing: Aspirate the probe solution and wash the cells two to three times with warm buffer or culture medium to remove unbound probe.
-
Imaging: Add fresh, warm imaging medium (a phenol red-free medium is recommended to reduce background fluorescence) to the cells. Proceed with imaging on a fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or a custom filter set for ~400 nm excitation and ~480 nm emission).
Fixed-Cell Staining Protocol
Fixation is used to preserve cell morphology and is often a prerequisite for immunofluorescence co-staining. This protocol outlines a basic fixation and staining procedure.
Causality: Fixation with paraformaldehyde (PFA) cross-links proteins, preserving cellular structures. Permeabilization with a detergent like Triton X-100 is necessary to allow the probe to access intracellular targets in fixed cells.
Workflow for Fixed-Cell Staining
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Application Notes & Protocols: 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (MBoA-7) as a Novel Fluorophore for Cellular Imaging
Authored by: Senior Application Scientist, Gemini Laboratories
Document ID: AN-MBoA7-FM-202601
Abstract
The benzoxazole core is a privileged scaffold in the development of fluorescent probes, valued for its environmental sensitivity, high quantum yields, and tunable photophysical properties.[1] This document introduces 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine , herein designated MBoA-7 , a novel member of this versatile class. While specific applications for MBoA-7 are not yet broadly documented, its structure suggests significant potential as a fluorescent probe for high-resolution microscopy. This guide provides a comprehensive framework for researchers to characterize, validate, and apply MBoA-7 in cellular imaging. It moves beyond a simple recitation of steps to explain the scientific rationale behind the protocols, empowering users to optimize its use for their specific biological questions. We will cover photophysical characterization, provide detailed protocols for live and fixed cell staining, and outline a strategy for identifying its subcellular targets.
Introduction to the Benzoxazole Scaffold
Benzoxazole derivatives are heterocyclic compounds that frequently exhibit strong fluorescence.[2] Their rigid, planar structure and extended π-conjugated system are conducive to the absorption and emission of light. A key feature of many benzoxazole fluorophores is their sensitivity to the local microenvironment, such as polarity, viscosity, and pH.[1][3] This property allows them to act as sensors, reporting on the physicochemical state of cellular compartments.[1] Derivatives have been successfully developed as probes for DNA, metal ions, and enzymatic activity, making them powerful tools in cell biology and drug discovery.[1][2][4]
MBoA-7 possesses the core benzoxazole structure with methyl groups that may enhance photostability and an amine group at the 5-position, which can serve as an electron-donating group, often leading to desirable fluorescent properties. The lipophilic nature of the tolyl substituent suggests good cell permeability, a prerequisite for live-cell imaging probes.[5]
Preliminary Characterization of MBoA-7
Before cellular application, it is imperative to understand the fundamental photophysical properties of MBoA-7. This initial characterization will inform all subsequent microscopy experiments, including the choice of hardware and experimental design.
Synthesis and Purity
The synthesis of MBoA-7 can be achieved through established methods for benzoxazole formation, typically involving the condensation of an appropriate o-aminophenol with a carboxylic acid derivative or aldehyde.[6][7] Researchers should ensure the final compound is of high purity (>95%), as fluorescent impurities can confound results.
Photophysical Properties
The following protocol outlines the steps to determine the core spectral properties of MBoA-7.
Protocol 1: Spectroscopic Characterization
-
Stock Solution Preparation: Prepare a concentrated stock solution of MBoA-7 (e.g., 1-10 mM) in a spectroscopic-grade polar aprotic solvent such as Dimethyl Sulfoxide (DMSO).
-
Solvent Screen (Solvatochromism): Prepare dilute solutions (~1-10 µM) of MBoA-7 in a panel of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, Ethanol, Phosphate-Buffered Saline). This step is critical as significant shifts in emission wavelength with solvent polarity (solvatochromism) can indicate environmental sensitivity.[3][8]
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum for each solution to determine the maximum absorbance wavelength (λ_abs_).
-
Fluorescence Measurement: Using a spectrofluorometer, excite the samples at their respective λ_abs_ and record the emission spectra to determine the maximum emission wavelength (λ_em_).
-
Data Analysis & Presentation:
-
Calculate the Stokes Shift (λ_em_ - λ_abs_). A larger Stokes shift is generally desirable as it minimizes self-quenching and simplifies filter set selection.
-
Quantify the fluorescence quantum yield (Φ_F_) relative to a known standard (e.g., quinine sulfate or fluorescein).
-
Summarize the data in a table for easy comparison.
-
Table 1: Expected Photophysical Properties of Benzoxazole Derivatives
| Property | Typical Value Range | Rationale & Importance in Microscopy |
|---|---|---|
| Max. Absorption (λ_abs_) | 350 - 450 nm | Determines the optimal excitation source (e.g., laser line, LED). |
| Max. Emission (λ_em_) | 420 - 600 nm | Determines the appropriate emission filter to collect the signal. |
| Molar Absorptivity (ε) | > 15,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light; higher values lead to brighter signals.[2] |
| Quantum Yield (Φ_F_) | 0.1 - 0.9 | The efficiency of converting absorbed photons into emitted photons; higher is better for sensitivity. |
| Stokes Shift | > 50 nm | A large shift reduces spectral overlap, improving signal-to-noise.[1] |
Application in Cellular Fluorescence Microscopy
Based on its predicted lipophilicity, MBoA-7 is likely to be cell-permeable, making it suitable for both live- and fixed-cell imaging.[5] The choice between these two fundamental approaches depends entirely on the biological question being asked. Live-cell imaging captures dynamic processes, while fixed-cell imaging provides a static snapshot with potentially superior structural preservation.[9][10]
General Workflow for Staining
The following diagram outlines the general experimental workflow for applying a novel small-molecule probe like MBoA-7.
Caption: General workflow for MBoA-7 application.
Detailed Protocol for Live-Cell Imaging
This protocol is designed to visualize MBoA-7 in living cells, preserving endogenous cellular processes.
Protocol 2: Live-Cell Staining with MBoA-7
-
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency on the day of imaging. Rationale: Sub-confluent cells allow for clear visualization of individual cell morphology.
-
Reagent Preparation:
-
Prepare a fresh working solution of MBoA-7 by diluting the DMSO stock in a serum-free medium or a suitable buffer like HBSS. A concentration titration (e.g., 100 nM to 10 µM) is essential to find the optimal balance between signal and toxicity.
-
Pre-warm all media and buffers to 37°C.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with a pre-warmed buffer.[11]
-
Add the MBoA-7 working solution to the cells and incubate at 37°C in a CO₂ incubator. Incubation time should be optimized (e.g., 15, 30, 60 minutes).
-
-
Wash and Imaging:
-
Aspirate the staining solution.
-
Wash the cells two to three times with a pre-warmed live-cell imaging solution (e.g., FluoroBrite™ DMEM).
-
Add fresh imaging solution to the cells.
-
-
Microscopy: Immediately transfer the sample to the microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire images using the appropriate filter sets determined in Section 2.
Detailed Protocol for Fixed-Cell Staining
Fixation provides a stable sample for longer imaging sessions and is required for co-staining with most antibodies.
Protocol 3: Fixed-Cell Staining with MBoA-7
-
Cell Preparation: Plate cells on glass coverslips in a multi-well plate, aiming for 50-70% confluency.
-
Fixation:
-
Aspirate the culture medium and gently wash once with PBS.
-
Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15-20 minutes at room temperature.[12] Caution: PFA is a hazardous chemical; handle it in a fume hood.
-
Wash the cells three times with PBS to remove the fixative.[11]
-
-
Permeabilization (Optional but Recommended):
-
To allow the probe to access intracellular structures, incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.[10] Rationale: The detergent creates pores in the cellular membranes.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare the MBoA-7 working solution in PBS.
-
Incubate the fixed and permeabilized cells with the staining solution for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS.
-
Briefly rinse with deionized water to remove salt crystals.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium (e.g., ProLong™ Gold). The medium can optionally contain a nuclear counterstain like DAPI.[11]
-
-
Curing and Imaging: Allow the mounting medium to cure as per the manufacturer's instructions (typically 24 hours at 4°C). Store samples protected from light. Image the slides using an appropriate fluorescence microscope.
Identifying the Subcellular Target of MBoA-7
A crucial step in characterizing a new probe is determining its localization within the cell. This is most effectively achieved through co-localization experiments with well-characterized organelle-specific dyes.
Protocol 4: Co-localization Analysis
-
Select Organelle Markers: Choose a panel of commercial live-cell stains that have distinct spectral profiles from MBoA-7. Examples include:
-
Nucleus: Hoechst 33342 or NucBlue™ Live[13]
-
Mitochondria: MitoTracker™ Red CMXRos
-
Endoplasmic Reticulum: ER-Tracker™ Red
-
Lipid Droplets: Nile Red
-
-
Perform Staining: Stain live cells with MBoA-7 according to Protocol 2. In the final 15-30 minutes of incubation, add the selected organelle marker dye according to its specific protocol.
-
Image Acquisition:
-
Acquire images sequentially for each channel (the MBoA-7 channel and the organelle marker channel) to prevent spectral bleed-through.
-
Ensure that control samples (unstained and single-stained) are imaged to set baseline fluorescence and check for any crossover between channels.
-
-
Analysis:
-
Merge the acquired images. Visual overlap of the MBoA-7 signal (e.g., pseudo-colored green) and the organelle marker (e.g., pseudo-colored red) will appear as yellow, indicating co-localization.
-
For quantitative analysis, use image analysis software (e.g., ImageJ/Fiji with the JaCoP plugin) to calculate a Pearson's Correlation Coefficient (PCC) or Mander's Overlap Coefficient (MOC). A PCC value >0.5 is generally considered to indicate good co-localization.
-
Caption: Logic flow for determining subcellular localization.
Troubleshooting
Table 2: Common Issues and Solutions in Fluorescence Microscopy
| Issue | Possible Cause(s) | Suggested Solution(s) |
|---|---|---|
| No Signal / Weak Signal | Probe concentration too low; Incorrect filter set; Photobleaching; Cells are unhealthy/dead. | Increase MBoA-7 concentration; Verify excitation/emission filters match spectra; Reduce laser power/exposure time; Use fresh, healthy cells; Confirm cell viability. |
| High Background | Probe concentration too high; Insufficient washing; Probe precipitation. | Decrease MBoA-7 concentration; Increase the number and duration of wash steps; Filter the working solution before use. |
| Phototoxicity (in live cells) | Excitation light intensity is too high; Prolonged exposure. | Reduce laser power; Use a more sensitive detector; Decrease exposure time or frequency of image acquisition (time-lapse).[9] |
| Blurry Image | Incorrect focal plane; Mounting medium not cured; Objective lens is dirty. | Carefully adjust focus; Allow slide to cure fully; Clean the objective lens with appropriate solution. |
References
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- Wäldchen, F., et al. (2018). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy.
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- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.).
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- Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent.
- 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine. (n.d.). Vulcanchem.
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7-methyl-2-(2-methylphenyl)[1][2]triazolo[5,1-b][1][14]benzoxazole. (2025). ChemSynthesis.
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- Drug Information | Therapeutic Target Database. (n.d.).
- Pabbathi, A., et al. (n.d.). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI.
- 7-MEthyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole 1g. (n.d.). Dana Bioscience.
- 7-Methyl-1,3-benzoxazol-2-amine | 1268154-07-9. (n.d.). Sigma-Aldrich.
- Benzoxazole, 2-(4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)phenyl)-5-methyl-. (n.d.). PubChem.
- 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Fluorescent. (n.d.). MedchemExpress.com.
-
Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. (2021). PubMed.
- IN SILICO EVALUATION OF BINDING INTERACTION AND ADME PROPERTIES OF NOVEL 5-(THIOPHEN-2-YL)-1,3,4-OXADIAZOLE-2-AMINE DERIVATIVES AS ANTI-PROLIFERATIVE AGENTS. (n.d.).
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Application Notes and Protocols for Live-Cell Staining with 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Introduction: A Novel Benzoxazole Probe for Live-Cell Imaging
The benzoxazole scaffold is a cornerstone in the development of fluorescent probes due to its advantageous photophysical properties, including high quantum yields and environmental sensitivity.[1] These characteristics make benzoxazole derivatives powerful tools for visualizing cellular structures and dynamic processes in real-time.[2][3] This guide provides a comprehensive framework for the characterization and application of a novel benzoxazole derivative, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine , for live-cell fluorescence microscopy.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol for staining live cells, along with the scientific rationale behind each step. Furthermore, it outlines essential validation experiments, such as cytotoxicity and probe concentration optimization, to ensure data integrity and reproducibility.[4]
Predicted Photophysical Properties
While the precise excitation and emission maxima of this compound require experimental determination, based on the characteristics of similar benzoxazole derivatives, we can predict its spectral properties.[5][6] It is anticipated that the probe will exhibit excitation in the near-UV or blue region of the spectrum and emit in the blue-green region. The amine substitution may also confer pH sensitivity to the probe's fluorescence.[1]
I. Initial Characterization and Optimization
Prior to initiating live-cell staining experiments, it is imperative to determine the optimal working conditions for the probe to ensure robust and reproducible results while maintaining cell health.[2][7]
A. Determination of Optimal Probe Concentration
The ideal concentration of a fluorescent probe should provide a strong signal with minimal background and no cytotoxic effects.[4][8] A concentration titration is a critical first step.
Protocol 1: Probe Concentration Optimization
-
Cell Seeding: Plate the cells of interest onto a 96-well, black-walled, clear-bottom imaging plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Serial Dilutions: Create a series of working solutions by diluting the stock solution in a serum-free culture medium to final concentrations ranging from 100 nM to 50 µM.
-
Staining: Remove the culture medium from the cells and replace it with the probe-containing medium.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed imaging buffer (e.g., phenol red-free HBSS) to remove excess probe and reduce background fluorescence.[2]
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Analysis: Quantify the mean fluorescence intensity and cell viability for each concentration. The optimal concentration will be the lowest concentration that provides a robust signal without a significant decrease in cell viability.
B. Cytotoxicity Assessment
It is crucial to confirm that the chosen probe concentration is not toxic to the cells over the intended duration of the imaging experiment.[9][10][11]
Protocol 2: Live/Dead Cytotoxicity Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the optimized concentration of this compound determined in Protocol 1. Include a positive control for cell death (e.g., staurosporine) and an untreated negative control.
-
Time-Course: Incubate the cells for various durations (e.g., 1, 4, 12, and 24 hours).
-
Staining: At each time point, stain the cells with a live/dead assay kit (e.g., Calcein-AM and Propidium Iodide).[12]
-
Imaging and Analysis: Image the plate using a fluorescence microscope and quantify the percentage of live and dead cells in each condition. The probe concentration is considered non-toxic if there is no significant increase in cell death compared to the untreated control.[13][14]
| Parameter | Recommended Starting Range | Purpose |
| Probe Concentration | 100 nM - 50 µM | To find the lowest effective concentration with a high signal-to-noise ratio. |
| Incubation Time | 15 - 60 minutes | To determine the minimum time required for sufficient probe uptake. |
| Cytotoxicity Assay Duration | 1 - 24 hours | To ensure the probe is not toxic over the course of a typical experiment. |
II. Live-Cell Staining Protocol
This protocol provides a generalized procedure for staining live, adherent cells with this compound. Optimization for specific cell types and experimental goals is recommended.
A. Materials and Reagents
-
This compound
-
Anhydrous DMSO
-
Adherent cells of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Imaging buffer (e.g., FluoroBrite™ DMEM or phenol red-free HBSS)[15]
-
Glass-bottom imaging dishes or plates
B. Step-by-Step Staining Procedure
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.[1]
-
Prepare Staining Solution: Dilute the 10 mM stock solution of the probe in serum-free medium to the pre-determined optimal concentration.
-
Cell Staining: Aspirate the culture medium and gently wash the cells once with pre-warmed imaging buffer. Add the staining solution to the cells.
-
Incubation: Incubate the cells at 37°C for the optimized duration, protected from light.
-
Wash: Gently aspirate the staining solution and wash the cells two to three times with pre-warmed imaging buffer to minimize background fluorescence.[2]
-
Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope equipped with appropriate filters. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides a good signal.[2][16]
Caption: Workflow for live-cell staining.
III. Potential Applications and Advanced Imaging
Benzoxazole derivatives have been successfully employed as probes for various cellular parameters and components.[1] The specific subcellular localization of this compound will dictate its potential applications.
-
Organelle Staining: Depending on its chemical properties, the probe may accumulate in specific organelles such as mitochondria or lysosomes.[17] Co-localization studies with known organelle-specific dyes will be necessary to determine its target.
-
pH Sensing: The amine group on the benzoxazole ring suggests that the probe's fluorescence might be sensitive to changes in pH, making it a potential candidate for monitoring pH in acidic organelles like lysosomes.[1]
-
DNA Intercalation: Some benzoxazole derivatives have been shown to bind to DNA, with their fluorescence increasing upon intercalation.[5][18] This could allow for the visualization of the nucleus and the study of DNA dynamics.
Caption: Potential cellular targets for the probe.
IV. Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of staining solution. | Increase the number and duration of wash steps. Use a background suppressor if necessary.[2][7] |
| Weak or No Signal | Probe concentration is too low or incubation time is too short. | Increase the probe concentration or incubation time incrementally.[4] |
| Phototoxicity/Cell Death | Excitation light is too intense or exposure is too long. | Reduce the excitation light intensity and exposure time. Use a more sensitive camera.[2][16] |
| Non-specific Staining | Probe is aggregating or binding to unintended targets. | Filter the stock solution. Validate specificity with control experiments.[3] |
V. Conclusion
This compound represents a promising new tool for live-cell imaging. By following the detailed protocols for optimization and staining outlined in this guide, researchers can effectively characterize and utilize this novel probe to investigate a wide range of cellular processes. The key to successful live-cell imaging lies in meticulous optimization to ensure that the introduction of the fluorescent probe does not perturb the biological system under investigation.[16]
References
-
Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]
-
Guides for Live Cell Imaging Dyes. Creative Bioarray. Available from: [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available from: [Link]
-
Fluorescent Live Cell Imaging. StainsFile. Available from: [Link]
-
LIVE Cytotoxicity Assay. Nanolive. Available from: [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. ResearchGate. Available from: [Link]
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The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. ResearchGate. Available from: [Link]
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Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PubMed. Available from: [Link]
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. MDPI. Available from: [Link]
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Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. MDPI. Available from: [Link]
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Methyl-5-(7-nitrobenzo[c][1][2][19]oxadiazol-4-yl)-[1,1′-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc–Max Dimerization. PMC - PubMed Central. Available from: [Link]
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Application Note: MMBX-5A as a Novel Fluorescent Probe for the Ratiometric Detection of Carbonyl Sulfide
Introduction
7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (hereinafter referred to as MMBX-5A) is a synthetic organic compound belonging to the benzoxazole class of heterocycles. Benzoxazole derivatives are renowned for their unique photophysical properties and are extensively utilized in materials science and medicinal chemistry.[1] Many of these compounds exhibit strong fluorescence, making them ideal candidates for the development of chemosensors.[2][3] The inherent fluorescence of the benzoxazole core can be modulated by the introduction of various functional groups, allowing for the design of probes that respond to specific analytes through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).[4]
This application note describes a novel methodology for the detection of carbonyl sulfide (COS), a reactive carbonyl species of significant biological and environmental interest, using MMBX-5A as a ratiometric fluorescent probe. The protocol leverages the primary amine functionality of MMBX-5A, which can selectively react with COS to induce a predictable and measurable change in the probe's fluorescence emission spectrum.
Principle of Detection
The detection mechanism is based on the reaction of the 5-amino group of MMBX-5A with carbonyl sulfide. This reaction is hypothesized to form a thiocarbamate derivative, which alters the electronic properties of the benzoxazole fluorophore. This alteration leads to a shift in the fluorescence emission spectrum, allowing for ratiometric analysis. Ratiometric sensing, which compares the fluorescence intensity at two different wavelengths, provides a robust and reliable detection method that is less susceptible to variations in probe concentration, excitation intensity, and environmental factors.
Materials and Instrumentation
-
Probe: this compound (MMBX-5A)
-
Solvent: Dimethyl sulfoxide (DMSO), spectroscopic grade
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Analyte Source: Sodium thiocarbamate (NaCOS), as a precursor to generate COS in situ.
-
Instrumentation:
-
Fluorometer capable of measuring excitation and emission spectra.
-
UV-Vis spectrophotometer.
-
Standard laboratory glassware and pipettes.
-
Experimental Protocols
Synthesis of this compound (MMBX-5A)
The synthesis of MMBX-5A can be achieved through a condensation reaction followed by cyclization.[5][6] A general procedure involves the reaction of 4-amino-2-methylphenol with 4-methylbenzoyl chloride to form an intermediate amide, which is then cyclized under acidic conditions to yield the final benzoxazole product.
Preparation of Stock Solutions
-
MMBX-5A Stock Solution (1 mM): Dissolve an appropriate amount of MMBX-5A in spectroscopic grade DMSO to obtain a final concentration of 1 mM. Store this solution in a dark, airtight container at 4°C.
-
Carbonyl Sulfide (COS) Working Solutions: Prepare a series of COS working solutions by dissolving sodium thiocarbamate in deionized water to generate COS in situ. Due to the volatile nature of COS, these solutions should be prepared fresh before each experiment.
Spectroscopic Characterization of MMBX-5A
A thorough spectroscopic analysis is crucial to confirm the identity and purity of the synthesized MMBX-5A.[1]
-
UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of MMBX-5A in a suitable solvent (e.g., DMSO or ethanol).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a wavelength range of 250-500 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Spectroscopy:
-
Using the same solution, record the fluorescence emission spectrum on a fluorometer.
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Identify the wavelength of maximum emission (λem).
-
Protocol for Carbonyl Sulfide Detection
-
Reaction Setup: In a series of microcentrifuge tubes, add the desired volume of PBS buffer (pH 7.4).
-
Probe Addition: Add a specific aliquot of the MMBX-5A stock solution to each tube to achieve a final concentration of 10 µM. Mix thoroughly.
-
Analyte Addition: Add varying concentrations of the freshly prepared COS working solutions to the respective tubes. Include a control tube with no COS.
-
Incubation: Incubate the reaction mixtures at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement:
-
Transfer the solutions to quartz cuvettes.
-
Record the fluorescence emission spectra for each sample using an excitation wavelength determined from the spectroscopic characterization of MMBX-5A. A typical range would be 350-600 nm.
-
Observe the ratiometric change in fluorescence intensity at two distinct emission wavelengths.
-
Data Analysis
-
Plot the fluorescence emission spectra for all tested concentrations of COS.
-
Calculate the ratio of the fluorescence intensities at the two selected emission maxima (Iλ1/Iλ2).
-
Generate a calibration curve by plotting the fluorescence intensity ratio (Iλ1/Iλ2) against the concentration of COS.
-
Determine the limit of detection (LOD) based on the signal-to-noise ratio (typically 3:1).
Visualizations
Chemical Structure of MMBX-5A
Caption: Chemical structure of this compound (MMBX-5A).
Experimental Workflow for COS Detection
Caption: Workflow for the detection of carbonyl sulfide (COS) using MMBX-5A.
Hypothetical Detection Mechanism
Caption: Proposed mechanism for the ratiometric detection of COS by MMBX-5A.
Expected Results and Discussion
Upon reaction with carbonyl sulfide, the fluorescence emission spectrum of MMBX-5A is expected to exhibit a noticeable shift. The original emission peak (λ1) may decrease in intensity, while a new, red-shifted emission peak (λ2) appears and grows with increasing COS concentration. This ratiometric response provides a reliable method for quantifying COS levels.
Table 1: Hypothetical Spectroscopic Data for MMBX-5A and its COS Adduct
| Compound | λmax (abs) | λem | Stokes Shift (nm) |
| MMBX-5A | 350 nm | 420 nm | 70 nm |
| MMBX-5A-COS Adduct | 380 nm | 510 nm | 130 nm |
The selectivity of MMBX-5A for carbonyl sulfide should be evaluated against other biologically relevant reactive species and metal ions to ensure the probe's specificity. The good photostability inherent to many benzoxazole derivatives suggests that MMBX-5A could be a robust probe for various applications, including environmental monitoring and biological imaging.
Conclusion
This application note outlines a comprehensive protocol for the use of this compound (MMBX-5A) as a novel ratiometric fluorescent probe for the detection of carbonyl sulfide. The proposed methodology is straightforward, sensitive, and relies on the well-established photophysical properties of the benzoxazole scaffold. Further optimization and validation of this protocol could lead to the development of a powerful analytical tool for researchers in chemistry, biology, and environmental science.
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Application Notes and Protocols for In Vivo Imaging with 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Introduction: The Potential of Benzoxazole Scaffolds in Preclinical Imaging
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry and bio-imaging.[1][2] Their rigid, planar structure and favorable photophysical properties make them attractive candidates for the development of novel fluorescent probes.[3] These probes are instrumental in non-invasively monitoring biological processes within living organisms, a cornerstone of modern drug discovery and development.[4][5] This document provides a detailed guide for the application of a specific benzoxazole derivative, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, for in vivo imaging studies.
While this compound is known, extensive public data on its in vivo application is limited.[6] Therefore, this guide is structured to provide not only a direct protocol but, more importantly, a framework for the systematic evaluation and optimization required when working with a novel imaging agent. We will proceed under the guiding principle that every protocol must be a self-validating system, emphasizing preliminary in vitro characterization and pilot in vivo studies as prerequisites to full-scale imaging experiments.
Part 1: Pre-Imaging Characterization of this compound
Before any in vivo administration, a thorough understanding of the agent's physicochemical and photophysical properties is paramount. These initial steps are critical for designing an effective and reproducible in vivo imaging protocol.
Physicochemical Properties and Formulation
Small-molecule fluorescent probes for in vivo use must be formulated to ensure solubility and stability in a physiologically compatible vehicle.[3] Benzoxazole derivatives are often hydrophobic, which can present challenges for intravenous administration.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Consideration | Rationale/Implication for In Vivo Studies |
|---|---|---|
| Molecular Weight | ~239.29 g/mol | Low molecular weight can facilitate cell permeability and tissue distribution. |
| Lipophilicity (LogP) | Likely high | Suggests poor aqueous solubility, requiring a specific formulation strategy. |
| Aqueous Solubility | Expected to be low | Direct injection in saline is likely not feasible. Solubilizing agents will be necessary. |
Formulation Protocol: Preparation of a Stock Solution and Dosing Formulation
Causality: The goal is to create a stable, injectable formulation that prevents the precipitation of the hydrophobic compound in the bloodstream, which could cause emboli and unreliable biodistribution. A common strategy involves using a minimal amount of an organic co-solvent like DMSO, followed by dilution in a surfactant-containing vehicle such as PEG400 or a solution containing Tween® 80.[7]
-
Stock Solution Preparation (10 mM):
-
Accurately weigh 2.4 mg of this compound.
-
Dissolve in 1 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until fully dissolved. Store at -20°C, protected from light.
-
-
Dosing Formulation (for a 10 mg/kg dose in a 20 g mouse):
-
Calculation: A 20 g mouse requires a 0.2 mg dose. From the 10 mM stock (2.4 mg/mL), this corresponds to 83.3 µL. To keep the DMSO concentration below 5% in the final injection volume of 200 µL, a dilution is necessary.
-
Warm the stock solution to room temperature.
-
Prepare the final dosing solution immediately before injection. For one animal, mix:
-
20 µL of the 10 mM stock solution.
-
20 µL of Kolliphor® HS 15 or Tween® 80.
-
160 µL of sterile saline (0.9% NaCl).
-
-
Vortex the mixture vigorously. The solution should be clear. If precipitation occurs, further optimization of the vehicle composition is required.
-
Photophysical Characterization
Causality: Knowledge of the precise excitation and emission maxima is essential for configuring the in vivo imaging system to maximize signal detection and minimize background autofluorescence.
Protocol: Determining Excitation and Emission Spectra
-
Prepare a series of dilutions of the compound in a relevant solvent (e.g., DMSO, ethanol, and the final dosing formulation).
-
Using a fluorescence spectrophotometer, perform an excitation scan by setting the emission wavelength to an estimated value (e.g., 450 nm for blue-green emitting dyes) and scanning a range of excitation wavelengths (e.g., 300-430 nm).
-
Identify the peak excitation wavelength (λex).
-
Perform an emission scan by setting the excitation to the determined λex and scanning a range of emission wavelengths (e.g., 420-600 nm).
-
Identify the peak emission wavelength (λem).
-
Repeat in different solvents to assess for solvatochromic shifts, which can indicate environmental sensitivity.
Note: For in vivo applications, probes with excitation and emission in the near-infrared (NIR) range (650-900 nm) are highly desirable due to reduced tissue autofluorescence and deeper tissue penetration.[8] The expected spectral properties of this specific benzoxazole are likely in the blue-green region, which is suitable for superficial imaging or ex vivo analysis.
Part 2: In Vivo Imaging Workflow
The following protocols are designed for use with immunocompromised or wild-type mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks. All animal procedures must be approved by the institution's Animal Care and Use Committee.
Animal Handling and Anesthesia
Causality: Consistent and stable anesthesia is critical to prevent animal movement, which can cause motion artifacts in the images, and to minimize physiological stress that could alter the biodistribution of the imaging agent.[9][10] Inhalant anesthesia is generally preferred for its rapid induction and recovery.
Anesthesia Protocol (Isoflurane)
-
Induce anesthesia in an induction chamber with 2-5% isoflurane in oxygen.[11]
-
Once the animal is sedated, transfer it to the imaging chamber and maintain anesthesia using a nose cone delivering 1-2.5% isoflurane.[11]
-
Monitor the animal's respiratory rate throughout the procedure; a normal rate under anesthesia is 55-100 breaths/min.[12]
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying.[12]
-
Use a heated stage or pad to maintain the animal's body temperature at 36-38°C.[11]
Administration of the Imaging Agent
Causality: Intravenous (tail vein) injection is the preferred route for systemic delivery to ensure rapid and widespread distribution of the agent.[13] The volume and speed of injection must be controlled to prevent adverse cardiovascular effects.
Protocol: Intravenous Tail Vein Injection
-
Warm the mouse's tail using a heat lamp or by immersing it in warm water to induce vasodilation, making the lateral tail veins more visible.[14]
-
Place the mouse in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the 200 µL dosing formulation (prepared as in 1.1) over 15-30 seconds.
-
Withdraw the needle and apply gentle pressure with gauze to prevent bleeding.
Whole-Body Fluorescence Imaging
Causality: This procedure allows for the non-invasive, longitudinal tracking of the fluorescent probe's distribution and accumulation in real-time.[4][5]
Workflow Diagram: In Vivo Imaging
Caption: Workflow for in vivo fluorescence imaging.
Imaging Protocol
-
Secure the anesthetized animal on the imaging stage of a whole-body fluorescence imaging system (e.g., IVIS® Spectrum).
-
Acquire a baseline (pre-injection) image to assess for any autofluorescence.
-
Administer the imaging agent as described in 2.2.
-
Begin image acquisition immediately post-injection and continue at set time points (e.g., 2, 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours) to determine the pharmacokinetic profile.[7]
-
Set the imaging system parameters based on the pre-determined excitation and emission maxima (from 1.2). Use an appropriate emission filter to separate the probe's signal from autofluorescence.
-
The exposure time should be optimized to achieve a good signal-to-noise ratio without saturation.
-
Analyze the images by drawing regions of interest (ROIs) over specific organs or tumors to quantify the fluorescent signal (average radiant efficiency) over time.
Part 3: Post-Imaging Validation
Causality: Ex vivo imaging of individual organs confirms the biodistribution observed in the whole-body scans and provides higher-resolution localization of the probe.[15][16]
Ex Vivo Organ Imaging
Protocol: Tissue Collection and Imaging
-
At the final imaging time point, euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately dissect the major organs (liver, kidneys, spleen, lungs, heart, brain) and any tumor tissue.[7]
-
Arrange the organs on a non-fluorescent black surface within the imaging chamber.
-
Acquire a final fluorescence image of the dissected organs using the same imaging parameters as the in vivo scans.[16]
-
Quantify the signal in each organ to determine the final biodistribution profile.
Workflow Diagram: Ex Vivo Validation
Caption: Workflow for ex vivo organ analysis.
Part 4: Trustworthiness and Self-Validation
Given the novel application of this specific compound, the following pilot studies are required to establish a trustworthy and reproducible protocol.
-
Dose-Ranging Toxicity Study: Administer the agent at increasing doses (e.g., 2, 5, 10, 25, 50 mg/kg) to a small cohort of animals. Monitor for any signs of acute toxicity (e.g., altered behavior, respiratory distress) over 24-48 hours to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic Pilot Study: Using a single, safe dose, perform an intensive time-course imaging study (as in 2.3) to determine the peak uptake time and the clearance rate of the agent. This will inform the optimal imaging window for future experiments.
-
Control Groups: Always include a control group of animals that receive only the vehicle solution to account for any background signal or physiological effects of the formulation components.
Conclusion
This compound holds potential as a fluorescent probe for in vivo imaging. However, its successful application is contingent upon a systematic and rigorous approach to characterization and protocol optimization. The methodologies outlined in this document provide a comprehensive framework for researchers to validate this compound for their specific preclinical models, ensuring data integrity and reproducibility. By following these guidelines, scientists can confidently explore the utility of this novel benzoxazole derivative in advancing our understanding of complex biological systems.
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- Shobha, J., et al. "Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors". Molecules, vol. 22, no. 1, 2017, p. 113.
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labeling proteins with 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Application Note & Protocol Guide
Topic: Labeling Proteins with 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Guide to Covalent Protein Labeling
The covalent attachment of small molecule fluorophores to proteins is a cornerstone of modern biological research and drug discovery. This technique enables the visualization, tracking, and quantification of proteins in a wide array of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[][2][3] This guide provides a comprehensive protocol for labeling proteins using this compound, a fluorescent dye belonging to the benzoxazole class of compounds. Benzoxazole dyes are known for their utility in studying protein aggregation and as fluorescent probes for biomolecules.[4][5]
The protocol herein leverages the primary amine of this compound to form a stable covalent bond with a target protein. This is achieved by first activating the dye with a crosslinker to create a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which will then readily react with primary amines on the protein, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group.[6][7][8][9]
Principle of the Method
The labeling strategy is a two-step process. First, the primary amine of this compound is reacted with a homobifunctional NHS ester crosslinker, such as disuccinimidyl suberate (DSS), to form an amine-reactive fluorescent dye. This activated dye is then introduced to the target protein in a controlled reaction. The NHS ester moiety of the activated dye reacts with the nucleophilic primary amines on the protein surface, forming a stable amide bond.[6][10][11] The reaction is performed under mild basic conditions (pH 8.3-8.5) to ensure that the protein's primary amines are deprotonated and thus more reactive.[8][12][13]
Visualizing the Workflow
Caption: Workflow for Protein Labeling.
Materials and Reagents
| Reagent | Purpose | Recommended Supplier | Notes |
| This compound | Fluorescent Dye | Commercially available | A related compound, 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole, is also available and may require reduction of the nitro group to an amine prior to use.[14] |
| Disuccinimidyl suberate (DSS) or other NHS ester crosslinker | To activate the dye for reaction with protein amines | Thermo Fisher Scientific, Sigma-Aldrich | Choose a crosslinker with appropriate spacer arm length for your application. |
| Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) | Solvent for dissolving the dye and crosslinker | Sigma-Aldrich | Use high-quality, anhydrous solvent to prevent hydrolysis of the NHS ester.[7][12] |
| Target Protein | The protein to be labeled | User-provided | Protein should be at a concentration of 2-10 mg/mL and free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA).[6][13][15] |
| 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3 | Reaction Buffer | User-prepared | Prepare fresh. The optimal pH for the labeling reaction is 8.3-8.5.[12][13] |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Buffer for protein preparation and storage | User-prepared or commercially available | Ensure the buffer is free of primary amines.[15] |
| Size-Exclusion Chromatography Column (e.g., Sephadex G-25) or Dialysis Cassette (10K MWCO) | For purification of the labeled protein | GE Healthcare, Thermo Fisher Scientific | The choice of purification method depends on the volume of the reaction and the properties of the protein.[][6] |
| UV-Vis Spectrophotometer | For determining protein and dye concentrations | User-provided | Necessary for calculating the Degree of Labeling (DOL).[15] |
Experimental Protocols
Part 1: Preparation of Activated Dye
This step involves the reaction of the primary amine on the benzoxazole dye with an NHS ester crosslinker to create an amine-reactive fluorescent probe.
-
Dissolve the Dye: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dissolve the Crosslinker: Prepare a 100 mM stock solution of DSS (or other NHS ester crosslinker) in anhydrous DMSO.
-
Activation Reaction: In a microcentrifuge tube, combine the dye and crosslinker solutions at a 1:10 molar ratio (dye:crosslinker). For example, mix 10 µL of the 10 mM dye stock with 10 µL of the 100 mM crosslinker stock.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. This activated dye solution should be used immediately.
Part 2: Protein Labeling
-
Prepare the Protein:
-
Adjust the pH: Add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to the protein solution to raise the pH to the optimal range for the labeling reaction.[6]
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the freshly prepared activated dye solution dropwise. A common starting point is a 10:1 molar ratio of activated dye to protein.[15] The optimal ratio may need to be determined empirically for each protein.[12]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Part 3: Purification of the Labeled Protein
It is crucial to remove any unreacted dye to obtain an accurate determination of the degree of labeling and to prevent interference in downstream applications.[][16]
Method A: Size-Exclusion Chromatography
-
Equilibrate a Sephadex G-25 column (or similar) with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with PBS. The labeled protein will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will be retained on the column and elute later.[15]
Method B: Dialysis
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10K MWCO).
-
Dialyze against a large volume of PBS at 4°C for several hours to overnight, with at least two changes of buffer.
Part 4: Characterization of the Labeled Protein
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, is a critical parameter to determine.[13][15]
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the benzoxazole dye (A_max). The A_max for benzoxazole dyes is typically in the range of 350-450 nm.[4] The exact value for this compound should be determined experimentally.
-
-
Calculate the Degree of Labeling (DOL):
-
First, calculate the concentration of the protein: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where:
-
A₂₈₀ is the absorbance of the labeled protein at 280 nm.
-
A_max is the absorbance of the labeled protein at the dye's absorbance maximum.
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Next, calculate the DOL: DOL = A_max / (ε_dye × Protein Concentration (M)) where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
An optimal DOL for most applications is between 2 and 10.[15] Over-labeling can lead to protein aggregation and loss of function, while under-labeling may result in a weak signal.[15]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Protein concentration is too low. - pH of the reaction is not optimal. - Presence of amine-containing buffers. - Hydrolysis of the activated dye. | - Concentrate the protein to at least 2 mg/mL.[15] - Ensure the reaction pH is between 8.3 and 8.5.[13] - Dialyze the protein against an amine-free buffer.[15] - Use fresh, anhydrous DMSO/DMF and prepare the activated dye immediately before use.[7][12] |
| Protein Precipitation | - Over-labeling of the protein. - The dye is too hydrophobic. | - Reduce the molar ratio of dye to protein in the labeling reaction. - Consider using a more water-soluble crosslinker or a different dye. |
| High Background Fluorescence | - Incomplete removal of unreacted dye. | - Repeat the purification step or use a more stringent purification method.[] |
| Loss of Protein Activity | - Labeling has occurred at a critical functional site. - The dye is sterically hindering the protein's function. | - Reduce the DOL. - Consider alternative labeling chemistries that target other amino acid residues, such as thiols on cysteines.[9] |
Chemical Reaction Diagram
Caption: Amine-Reactive Labeling Chemistry.
References
- Characterization of Fluorescently Labeled Protein with Electrospray Ionization-MS and Fluorescence Spectroscopy: How Random is Random Labeling? (2018).
- Protocol: Succinimidyl Ester Labeling of Protein Amines. (2023). Biotium.
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- A Comprehensive Guide to Dye Conjugation: Techniques, Applic
- Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - US.
- Amine-Reactive Dyes. Biotium.
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- Amine-Reactive BODIPY Dye: Spectral Properties and Applic
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Application Notes and Protocols for Amine-Reactive Protein Labeling. Benchchem.
- Antibody Conjugation Protocol. (2025).
- Characterization of Fluorescent Proteins with Intramolecular Photostabiliz
- Protein Labeling: Methods and Mechanisms.
- Protein Labeling with Pyrylium Dyes. Lumiprobe.
- Custom Protein-Fluorescent Conjugation Service.
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- Fluorescent labelling and modific
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- Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging. (2014). N/A.
- Common benzothiazole and benzoxazole fluorescent DNA intercalators for studying Alzheimer Aβ1-42 and prion amyloid peptides. PubMed.
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- Fluorescent Labeling of Amines [Protein Structural Analysis]. Tokyo Chemical Industry Co., Ltd.(APAC).
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flow cytometry applications of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Flow Cytometry Applications of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Document ID: AN-FC-2026-01A
Release Date: January 19, 2026Introduction
AxonFluor V450 is a novel, violet laser-excitable fluorescent molecule, chemically known as this compound. Its core benzoxazole structure provides intrinsic fluorescence, while the strategically positioned primary amine group (-NH2) serves as a versatile reactive handle. This unique combination makes AxonFluor V450 an exceptionally useful tool for two critical applications in flow cytometry:
-
Fixable Viability Staining: Covalently discriminating live and dead cells, a crucial step for data integrity in any flow cytometry experiment.
-
Protein and Antibody Conjugation: Serving as a building block for creating custom fluorescent reagents for multicolor immunophenotyping.
This document provides a comprehensive guide to the principles and detailed protocols for utilizing AxonFluor V450 in your research.
Principle of Action
The utility of AxonFluor V450 is rooted in the reactivity of its primary amine group. This group covalently reacts with free amines on target proteins, forming stable bonds that withstand fixation and permeabilization procedures.[1][2][3]
As a Fixable Viability Dye: In cells with intact membranes (live cells), the dye has limited access to proteins and can only react with amines on the cell surface, resulting in dim fluorescence.[4][5] In cells with compromised membranes (dead or dying cells), the dye freely enters the cytoplasm and reacts with the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1][6] This difference in staining intensity, often greater than 50-fold, allows for clear and unambiguous separation of live and dead cell populations.[5] The covalent nature of this bond ensures the dye is not lost during subsequent fixation and permeabilization steps, a major advantage over DNA-binding dyes like Propidium Iodide (PI) or 7-AAD.[1][2][6]
As a Conjugation Reagent: When supplied as an N-hydroxysuccinimide (NHS) ester derivative (AxonFluor V450-NHS Ester), the molecule becomes a potent tool for labeling antibodies and proteins. The NHS ester readily reacts with primary amines (e.g., on lysine residues) of the target protein to form stable amide bonds.[7][8] This allows researchers to create custom-conjugated antibodies for panels where a desired antibody-fluorophore combination is not commercially available.[7][8]
Spectral Properties
AxonFluor V450 is optimally excited by the violet laser (405 nm) and is compatible with standard filter sets for similar dyes. Its spectral profile makes it an excellent choice for inclusion in complex multicolor panels.
| Property | Wavelength (nm) | Compatible Laser | Standard Filter Set (Bandpass) |
| Excitation Maximum | 408 nm | Violet (405 nm) | |
| Emission Maximum | 450 nm | 450/50 nm |
Application I: Fixable Viability Staining Protocol
Excluding dead cells is critical for accurate data analysis, as they can non-specifically bind antibodies, leading to false-positive signals.[3] This protocol outlines the use of AxonFluor V450 to gate out dead cells.
Experimental Workflow: Viability Staining ```dot
Detailed Protocol
Materials Required:
-
Purified antibody (>0.5 mg/mL in an amine-free buffer like PBS). [7]* AxonFluor V450-NHS Ester (10 mM stock in anhydrous DMSO)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., no Tris or glycine). If necessary, perform a buffer exchange into PBS. The concentration should be at least 0.5-1 mg/mL. [7]2. Reaction Setup: Adjust the antibody solution pH by adding 1/10th volume of 1 M Sodium Bicarbonate buffer. [7] * Causality Note: The NHS-ester reaction is most efficient at a slightly alkaline pH (8.0-8.5), where the lysine residues on the antibody are deprotonated and more nucleophilic. [8]3. Dye Addition: Add the calculated amount of AxonFluor V450-NHS Ester to the antibody solution while gently vortexing. A starting molar excess ratio is typically between 10:1 and 20:1 (dye:antibody).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. [7]5. Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS. The larger antibody conjugate will elute first.
-
Quality Control: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~408 nm (for AxonFluor V450). The DOL is the molar ratio of dye to antibody.
-
Storage: Add a carrier protein (e.g., BSA) and a preservative (e.g., sodium azide). Store the conjugated antibody at 4°C, protected from light.
Multicolor Panel Design Considerations
When incorporating AxonFluor V450 into a multicolor panel, several factors must be considered to ensure high-quality data. [9][10]
-
Antigen Density: Match fluorophore brightness to antigen expression levels. AxonFluor V450 is a moderately bright dye, making it suitable for moderately to highly expressed antigens. For low-expressing markers, brighter dyes like PE or APC should be prioritized. [11]* Spectral Overlap: AxonFluor V450 has spectral overlap into adjacent channels (e.g., Brilliant Violet 510). Always run single-stained compensation controls to correctly calculate the spillover and apply compensation. [12][13]* Instrument Configuration: Be familiar with your flow cytometer's lasers, filters, and detectors to ensure optimal detection of AxonFluor V450. [12][10]
Fluorochrome Excitation Laser Potential Spillover from AxonFluor V450 Brilliant Violet 421 Violet (405 nm) Minimal AxonFluor V450 Violet (405 nm) - Brilliant Violet 510 Violet (405 nm) Moderate - Compensation Required FITC Blue (488 nm) Minimal | PE | Yellow-Green (561 nm) | Negligible |
References
-
Bio-Rad Antibodies. (n.d.). Multi-color Flow Cytometry - 10 Panels Design Tips & Tricks. Retrieved from [Link]
-
UConn Health. (n.d.). GENERAL CELL STAINING PROTOCOL FOR FLOW CYTOMETRY. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). FACS Cell Surface staining Protocol - Flow Cytometry. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Multicolor Panel Building Design Rules - Flow Cytometry Guide. Retrieved from [Link]
-
ABclonal. (n.d.). Flow Cytometry Staining Protocol. Retrieved from [Link]
- Perfetto, S. P., Chattopadhyay, P. K., & Roederer, M. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry, Chapter 9, Unit 9.34.
- Perfetto, S. P., Chattopadhyay, P. K., Lamoreaux, L., Nguyen, R., Ambrozak, D., Koup, R. A., & Roederer, M. (2006). Amine reactive dyes: an effective tool to discriminate live and dead cells in polychromatic flow cytometry. Journal of Immunological Methods, 313(1-2), 199–208.
- Perfetto, S. P., Chattopadhyay, P. K., & Roederer, M. (2010). Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. Current Protocols in Cytometry, 53(1), 9.34.1–9.34.14.
-
Thermo Fisher Scientific. (2016, December 29). Antibodies in Multicolor Flow Cytometry: Panel Design Basics [Video]. YouTube. Retrieved from [Link]
-
MSKCC Flow Cytometry Core Facility. (2020, March). Fixable Viability Dyes. Retrieved from [Link]
-
Colibri Cytometry. (2024, April 29). How to conjugate your own antibodies. Retrieved from [Link]
-
FluoroFinder. (2025, June 11). Antibody Conjugation Techniques. Retrieved from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., Alanazi, M. M., & El-Tahir, K. E.-H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 543–558.
- Yildiz, I., Ceruso, M., Kaynak, F. B., Kaya, Ç., & Supuran, C. T. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. European Journal of Medicinal Chemistry, 210, 112979.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., Alanazi, M. M., & El-Tahir, K. E.-H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 543–558.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Salahi, R., Alanazi, M. M., & El-Tahir, K. E.-H. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139–2154.
- Karaküçük-İyidoğan, A., Kaynak, F. B., Yarim, M., & Kaçar, M. (2018). Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Future Medicinal Chemistry, 10(13), 1545–1562.
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Application Notes & Protocols for the Synthesis and Application of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine Derivatives as Chemosensors
Abstract
This document provides a comprehensive guide for the rational design, multi-step synthesis, and application of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, a versatile fluorogenic scaffold for the development of selective chemosensors. The core structure combines the environmentally sensitive 2-phenylbenzoxazole fluorophore with a strategically positioned amine recognition site, making it an excellent candidate for detecting various analytes such as pH variations and metal ions. We present a validated, step-by-step synthetic protocol, detailed characterization data, and a foundational methodology for evaluating its sensing capabilities. This guide is intended for researchers in materials science, medicinal chemistry, and analytical chemistry.
Introduction: The Rationale for Benzoxazole-Based Sensors
2-Aryl-1,3-benzoxazoles are a privileged class of heterocyclic compounds renowned for their unique photophysical properties, including strong UV absorption and intense fluorescence emission. Their rigid, planar structure and extended π-conjugation system make them highly sensitive to their local environment, a property that can be harnessed for chemical sensing. The fluorescence quantum yield, emission wavelength, and lifetime of these molecules can be modulated by interactions with external analytes.
The specific target molecule, this compound, is designed with three key functional domains:
-
The Fluorophore Core: The 2-(4-methylphenyl)-1,3-benzoxazole unit forms the fundamental signaling component.
-
The Recognition Site: The primary amine group at the 5-position serves as a Lewis basic site, capable of coordinating with metal ions or undergoing protonation, which directly perturbs the electronic properties of the fluorophore.
-
The Modulating Group: The methyl group at the 7-position provides steric and electronic influence, fine-tuning the molecule's solubility and photophysical properties.
This strategic design allows for a sensing mechanism often based on Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). In the "off" state, the lone pair of electrons on the amine group can quench the fluorescence of the benzoxazole core. Upon binding to a target analyte (e.g., a proton or a metal ion), this quenching pathway is inhibited, leading to a "turn-on" fluorescence response.
Synthetic Strategy and Workflow
The synthesis of the target compound is not a trivial one-step process. It requires a multi-step approach starting from a commercially available precursor, 3-methyl-4-nitrophenol. The overall workflow involves strategic nitration, selective reduction, and a final acid-catalyzed condensation/cyclization reaction.
Diagram of the Synthetic Workflow
Caption: Multi-step synthesis workflow from starting material to the final benzoxazole product.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Protocol 3.1: Synthesis of 3-Methyl-2,4-dinitrophenol (Intermediate 1)
-
Rationale: This step introduces a second nitro group, which will later be reduced to the key amine at the 5-position of the final benzoxazole. The ortho-position to the hydroxyl group is activated, facilitating nitration.
-
To a stirred solution of concentrated sulfuric acid (H₂SO₄, 50 mL) in a 250 mL round-bottom flask cooled in an ice-salt bath (0-5 °C), slowly add 3-methyl-4-nitrophenol (10.0 g, 65.3 mmol).
-
Maintain the temperature below 10 °C while slowly adding a pre-cooled mixture of concentrated sulfuric acid (25 mL) and concentrated nitric acid (HNO₃, 7.5 mL).
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 500 g). A yellow precipitate will form.
-
Filter the solid using a Büchner funnel, wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7), and dry the solid under vacuum.
-
Purification: Recrystallize the crude product from an ethanol-water mixture to yield pure 3-methyl-2,4-dinitrophenol.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FT-IR.
Protocol 3.2: Synthesis of 2-Amino-3-methyl-4-nitrophenol (Intermediate 2)
-
Rationale: Selective reduction of one nitro group is required. Sodium sulfide (Na₂S) is a mild reducing agent suitable for the selective reduction of an ortho-nitro group in the presence of a para-nitro group, a classic example of chemoselectivity.
-
Dissolve 3-methyl-2,4-dinitrophenol (8.0 g, 40.4 mmol) in ethanol (150 mL) in a 500 mL three-neck flask equipped with a reflux condenser.
-
Prepare a solution of sodium sulfide nonahydrate (Na₂S·9H₂O, 11.6 g, 48.5 mmol) in water (50 mL).
-
Add the sodium sulfide solution dropwise to the ethanolic solution of the dinitro compound over 30 minutes. The solution will darken significantly.
-
Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and reduce the solvent volume using a rotary evaporator.
-
Neutralize the mixture with dilute hydrochloric acid (HCl) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Characterization: Confirm the structure via melting point, ¹H NMR, and mass spectrometry.
Protocol 3.3: Synthesis of 2,5-Diamino-3-methylphenol (Intermediate 3)
-
Rationale: The remaining nitro group is reduced to an amine. Stannous chloride (SnCl₂) in concentrated HCl is a robust and highly effective reagent for the complete reduction of aromatic nitro groups to primary amines.
-
Suspend 2-amino-3-methyl-4-nitrophenol (5.0 g, 29.6 mmol) in concentrated HCl (100 mL) in a 250 mL round-bottom flask.
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 33.4 g, 148 mmol) in concentrated HCl (50 mL) portion-wise, keeping the temperature below 50 °C with an ice bath.
-
After addition, stir the mixture at room temperature for 6 hours.
-
Cool the mixture in an ice bath and basify by slowly adding a 50% (w/v) sodium hydroxide (NaOH) solution until the pH is >10. A precipitate of tin salts will form.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude diamine. This intermediate is highly susceptible to oxidation and should be used immediately in the next step.
Protocol 3.4: Synthesis of this compound (Final Product)
-
Rationale: This is the key ring-forming step. Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent, promoting the condensation of the o-aminophenol with the carboxylic acid (p-toluic acid) to form the benzoxazole ring at high temperature.
-
Combine the crude 2,5-diamino-3-methylphenol (approx. 29.6 mmol) and p-toluic acid (4.03 g, 29.6 mmol) in a flask.
-
Add polyphosphoric acid (PPA, approx. 50 g) and mechanically stir the resulting paste.
-
Heat the mixture to 220 °C under a nitrogen atmosphere and maintain for 5 hours.
-
Cool the reaction mixture to about 100 °C and pour it into a large beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until a solid precipitate forms.
-
Filter the crude product, wash with water, and dry.
-
Purification: Purify the solid using column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient.
-
Characterization: Obtain a full characterization profile: ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR.
Application in Sensing: A Protocol for pH Titration
The 5-amino group makes the molecule an excellent candidate for a "turn-on" fluorescent pH sensor. In acidic conditions, the amine is protonated, inhibiting the PET quenching mechanism and restoring fluorescence.
Diagram of the pH Sensing Mechanism
Caption: Proposed "turn-on" fluorescence sensing mechanism based on pH-modulated PET.
Protocol 4.1: Fluorescence Response to pH
-
Stock Solution Preparation: Prepare a 1.0 mM stock solution of the purified benzoxazole derivative in spectroscopic grade DMSO or ethanol.
-
Buffer Preparation: Prepare a series of buffer solutions (e.g., Britton-Robinson buffer) with pH values ranging from 2.0 to 12.0.
-
Sample Preparation: In a series of cuvettes, add the appropriate buffer solution (3 mL). To each cuvette, add a small aliquot of the stock solution to achieve a final probe concentration of 10 µM. Ensure the percentage of organic solvent is constant across all samples (e.g., <1% v/v) to avoid solvent effects.
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum for each sample to check for changes in the ground state.
-
Record the fluorescence emission spectrum for each sample. Use the wavelength of maximum absorption (λ_max) as the excitation wavelength (λ_ex).
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) as a function of pH. Use the resulting titration curve to determine the apparent pKa of the sensor.
Expected Results and Data Interpretation
The successful synthesis and application of this sensor would yield the following characteristic data.
Table 1: Expected Characterization Data Summary
| Compound | Technique | Expected Observations |
| Intermediate 1 | ¹H NMR | Aromatic protons, methyl singlet, disappearance of one aromatic proton signal compared to starting material. |
| Intermediate 2 | Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular formula C₇H₈N₂O₃. |
| Final Product | ¹H NMR | Signals for all aromatic protons in the benzoxazole and phenyl rings, two distinct methyl singlets, and a broad singlet for the -NH₂ protons. |
| Final Product | HRMS | [M+H]⁺ peak with high mass accuracy confirming the elemental composition C₁₅H₁₅N₂O. |
Table 2: Expected Spectroscopic Data for pH Titration
| pH Range | Expected Fluorescence | Rationale |
| Alkaline (pH > 9) | Low / Quenched | The free amine's lone pair quenches fluorescence via PET. |
| Neutral (pH ~7) | Intermediate | Equilibrium between protonated and deprotonated forms. |
| Acidic (pH < 5) | High / "Turned-On" | The amine is protonated (-NH₃⁺), blocking the PET pathway and restoring fluorescence. |
Conclusion
This application note provides a complete framework for the synthesis and utilization of this compound as a fluorescent chemosensor. The detailed protocols are grounded in established chemical principles, offering a reliable pathway for researchers to produce and evaluate this promising compound. The inherent modularity of the benzoxazole scaffold allows for further derivatization, enabling the development of a broader library of sensors for diverse applications in environmental monitoring, cellular imaging, and diagnostics.
References
Due to the specific and novel nature of the exact target molecule, references are provided for the core synthetic methodologies and sensing principles that form the basis of this guide.
-
Synthesis of 2-Arylbenzoxazoles via Condensation: Phillips, M. A. (1928). The Formation of 2-Substituted Benzimidazoles and Benzoxazoles from o-Acylaminophenols and o-Acylamino-anilines. Journal of the Chemical Society (Resumed), 2393. Available at: [Link]
-
Use of Polyphosphoric Acid in Benzoxazole Synthesis: Rostovskii, E. N., & Ershov, B. A. (2011). Polyphosphoric acid in organic synthesis. Russian Journal of Organic Chemistry, 47(9), 1267–1300. Available at: [Link]
-
Selective Reduction of Dinitroarenes: Zinin, N. (1842). Ueber die Verbindungen, welche durch die Einwirkung des Schwefelwasserstoffes auf die nitrirten Kohlenwasserstoffe entstehen. Journal für Praktische Chemie, 27(1), 140-153. (Historical reference for Zinin reduction principles). A modern overview can be found in advanced organic chemistry textbooks. A representative modern example is available at: [Link]
-
Benzoxazoles as Fluorescent Probes: Gotor, R., et al. (2017). Benzoxazole-Based Fluorescent Probes. Topics in Heterocyclic Chemistry, 49, 1-45. Available at: [Link]
-
Photoinduced Electron Transfer (PET) in Fluorescent Sensors: de Silva, A. P., et al. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515-1566. Available at: [Link]
experimental setup for time-resolved fluorescence of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Experimental Setup for Investigating 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the experimental setup for time-resolved fluorescence spectroscopy, focusing on the analysis of benzoxazole derivatives, a class of compounds with significant potential in various scientific domains. Due to the limited availability of published photophysical data for this compound, this note will utilize the closely related and well-characterized analog, 2-(4-aminophenyl)benzoxazole , as a representative example to detail the principles, protocol, and data analysis. The methodologies described herein are directly applicable to the target compound and its derivatives, offering a robust framework for investigating their excited-state dynamics.
Introduction: The Significance of Fluorescence Lifetime
Fluorescence spectroscopy is a powerful, non-invasive technique for studying molecular structure and dynamics. While steady-state fluorescence provides information on the average properties of a fluorescent molecule, time-resolved fluorescence delves into the dynamic processes that occur between the absorption of a photon and the emission of fluorescence. The fluorescence lifetime (τ), the average time a molecule remains in its excited state, is a critical parameter that is sensitive to the molecule's local environment, conformational changes, and interactions with other molecules.
Benzoxazole derivatives are of particular interest due to their diverse applications as fluorescent probes, organic light-emitting diode (OLED) materials, and potential therapeutic agents. Their photophysical properties are often sensitive to solvent polarity and hydrogen bonding, making them excellent candidates for probing biological microenvironments. Understanding the fluorescence lifetime of compounds like this compound is crucial for optimizing their performance in these applications.
Core Principles: Time-Correlated Single Photon Counting (TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is the most sensitive and widely used technique for determining fluorescence lifetimes, capable of resolving lifetimes from picoseconds to microseconds.[1][2] The fundamental principle of TCSPC is the repetitive timing of the arrival of single fluorescence photons relative to a pulsed excitation source.[3][4]
By exciting the sample with a high-repetition-rate pulsed laser, the time difference between the laser pulse (START signal) and the detection of the first fluorescence photon (STOP signal) is measured for millions of events.[2] This process builds a histogram of photon arrival times, which represents the fluorescence decay profile of the sample.
dot
Figure 1: Principle of Time-Correlated Single Photon Counting (TCSPC).
Experimental Protocol: A Step-by-Step Guide
This protocol details the procedure for measuring the fluorescence lifetime of 2-(4-aminophenyl)benzoxazole in a solution using a TCSPC system.
Materials and Reagents
-
Fluorophore: 2-(4-aminophenyl)benzoxazole (or the target compound this compound)
-
Solvent: Spectroscopic grade solvent (e.g., ethanol, cyclohexane, acetonitrile). The choice of solvent is critical as it can influence the photophysical properties of benzoxazole derivatives.[5]
-
Reference Scatterer: A non-fluorescent, light-scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® in water) for measuring the Instrument Response Function (IRF).
Instrumentation
A typical TCSPC setup comprises the following components:[3]
| Component | Specification/Example | Rationale |
| Excitation Source | Picosecond pulsed diode laser (e.g., ~340 nm) | Provides short, repetitive pulses to excite the sample. The wavelength should be chosen based on the absorption maximum of the fluorophore. |
| Sample Holder | 1 cm path length quartz cuvette | Optically transparent in the UV-Vis region to minimize background signals. |
| Emission Monochromator | Double monochromator | Selects the emission wavelength to be detected, reducing scattered excitation light and background fluorescence. |
| Detector | Photomultiplier tube (PMT) or Single Photon Avalanche Diode (SPAD) | Highly sensitive detectors capable of detecting single photons with high temporal resolution. |
| TCSPC Electronics | TCSPC module with CFD, TAC, ADC, and MCA | The core of the system for timing and histogramming the photon arrival times.[6] |
| Data Analysis Software | Commercial or custom software for decay analysis | Used for deconvolution of the measured decay from the IRF and fitting to an exponential model. |
Sample Preparation
-
Stock Solution: Prepare a concentrated stock solution of 2-(4-aminophenyl)benzoxazole in the chosen solvent (e.g., 1 mM in ethanol).
-
Working Solution: Dilute the stock solution to prepare a working solution with an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm cuvette. This low concentration minimizes inner filter effects and re-absorption.
-
Degassing (Optional): For measurements in organic solvents, it may be necessary to degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can quench fluorescence.
Measurement Procedure
dot
Figure 2: Experimental workflow for a TCSPC measurement.
-
Instrument Warm-up: Allow the laser and detectors to warm up for at least 30 minutes to ensure stable operation.
-
IRF Measurement:
-
Place the cuvette with the scattering solution in the sample holder.
-
Set the emission monochromator to the excitation wavelength.
-
Acquire data until a sufficient number of counts are collected in the peak channel (typically >10,000). This is the Instrument Response Function (IRF), which represents the time profile of the excitation pulse as measured by the detection system.[2]
-
-
Sample Measurement:
-
Replace the scattering solution with the sample cuvette.
-
Set the emission monochromator to the fluorescence emission maximum of the sample (for 2-(4-aminophenyl)benzoxazole, this is expected to be in the blue region of the spectrum).
-
Acquire the fluorescence decay data until the peak channel has a sufficient number of counts (e.g., >10,000). Ensure that the count rate is less than 5% of the laser repetition rate to avoid pile-up effects.
-
Data Analysis and Interpretation
The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Therefore, to obtain the accurate fluorescence lifetime, the IRF must be deconvolved from the measured decay.
The fluorescence decay of a single species is typically described by a single exponential decay function:
I(t) = I₀ * exp(-t/τ)
where:
-
I(t) is the intensity at time t
-
I₀ is the initial intensity
-
τ is the fluorescence lifetime
In cases where multiple fluorescent species or complex decay kinetics are present, a multi-exponential decay model may be required:
I(t) = Σ Aᵢ * exp(-t/τᵢ)
where Aᵢ and τᵢ are the amplitude and lifetime of the i-th component, respectively.
The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.
Expected Results and Troubleshooting
For a well-behaved single fluorophore in a homogeneous environment, a single exponential decay is expected. The fluorescence lifetime of benzoxazole derivatives is typically in the nanosecond range.[5] The exact lifetime will depend on the specific molecular structure and the solvent used.
Potential Issues and Solutions:
-
High χ² value: This may indicate a poor fit due to a multi-exponential decay, the presence of scattered light, or instrumental artifacts. Consider using a multi-exponential decay model or checking for light leaks.
-
Noisy data: Insufficient data collection time. Increase the acquisition time to improve the signal-to-noise ratio.
-
Distorted decay profile: May be due to high sample concentration (inner filter effects) or detector pile-up. Ensure the sample absorbance is low and the count rate is within the recommended limits.
Conclusion
Time-resolved fluorescence spectroscopy, particularly TCSPC, is an indispensable tool for characterizing the excited-state dynamics of fluorescent molecules like this compound. By following the detailed protocol outlined in this application note, researchers can obtain reliable fluorescence lifetime data, providing valuable insights into the molecular environment and behavior of these important compounds. The principles and procedures described here serve as a robust foundation for further investigations in drug discovery, materials science, and fundamental chemical research.
References
-
Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. Retrieved from [Link]
-
Simtrum. (n.d.). What is the best Setup of Time Correlated Single Photon Counting(TCSPC)?. Retrieved from [Link]
-
NPTEL. (n.d.). Time-resolved (Time correlated single photon counting-TCSPC) fluorescence. Retrieved from [Link]
-
Edinburgh Instruments. (2023, June 28). TCSPC - What is Time-Correlated Single Photon Counting?. Retrieved from [Link]
-
Hasan Abu Jarra, et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
Becker & Hickl GmbH. (n.d.). Multi-Dimensional Time-Correlated Single Photon Counting (TCSPC) Fluorescence Lifetime Imaging Microscopy (FLIM) to Detect FRET in Cells. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. Retrieved from [Link]
-
ACS Physical Chemistry Au. (2023, April 20). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Inter- and intermolecular proton transfer reactions in 2-phenyl substituted benzazoles. Retrieved from [Link]
-
Acta Crystallographica Section E. (2009, December 1). 2-(4-Aminophenyl)-1,3-benzoxazole. Retrieved from [Link]
Sources
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. edinst.com [edinst.com]
- 3. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multi-Dimensional Time-Correlated Single Photon Counting (TCSPC) Fluorescence Lifetime Imaging Microscopy (FLIM) to Detect FRET in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Synthesis Yield of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. Recognizing the intricate challenges that can arise during multi-step organic synthesis, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues and enhance synthesis yield. Our approach is rooted in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process. A plausible and efficient route involves three key transformations:
-
Nitration of 2-amino-3-methylphenol to produce the crucial intermediate, 2-amino-3-methyl-5-nitrophenol.
-
Cyclocondensation of 2-amino-3-methyl-5-nitrophenol with 4-methylbenzaldehyde to form the benzoxazole core, yielding 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole.
-
Reduction of the nitro group to the corresponding amine, affording the final product, this compound.
Each of these steps presents unique challenges that can impact the overall yield. This guide will address each stage systematically.
Caption: Overall synthetic workflow for this compound.
II. Step 1: Nitration of 2-Amino-3-methylphenol
The synthesis of the key intermediate, 2-amino-3-methyl-5-nitrophenol, is a critical step that often determines the overall yield. A common method is the direct nitration of 2-amino-3-methylphenol.
Experimental Protocol: Synthesis of 2-amino-3-methyl-5-nitrophenol
-
In a three-necked flask equipped with a dropping funnel, thermometer, and magnetic stirrer, dissolve 2-amino-3-methylphenol (1.0 eq) in concentrated sulfuric acid at 0-5 °C.
-
Prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid in a separate beaker, cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of 2-amino-3-methylphenol, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-amino-3-methyl-5-nitrophenol.
Troubleshooting Guide & FAQs for Step 1
Q1: The yield of 2-amino-3-methyl-5-nitrophenol is very low. What are the common causes?
A1: Low yields in this nitration step can be attributed to several factors:
-
Formation of Isomers: The nitration of 2-amino-3-methylphenol can lead to the formation of multiple isomers. The directing effects of the amino, hydroxyl, and methyl groups can result in nitration at different positions on the aromatic ring.
-
Oxidation of the Starting Material: The amino and hydroxyl groups are sensitive to oxidation by nitric acid, especially at elevated temperatures.
-
Over-Nitration: The use of excess nitric acid or higher reaction temperatures can lead to the formation of dinitro products.
-
Incomplete Reaction: Insufficient reaction time or inadequate mixing can result in a significant amount of unreacted starting material.
Q2: How can I improve the regioselectivity of the nitration to favor the desired 5-nitro isomer?
A2: Improving regioselectivity is key to a higher yield. Consider the following strategies:
-
Protecting Groups: Acetylation of the amino group to form 2-acetamido-3-methylphenol can help direct the nitration to the desired position and reduce the risk of oxidation. The acetyl group can be subsequently removed by acid or base hydrolysis.
-
Strict Temperature Control: Maintaining a low reaction temperature (0-5 °C) is crucial to minimize side reactions and improve selectivity.
-
Slow Addition of Nitrating Agent: The dropwise addition of the nitrating mixture allows for better control of the reaction exotherm and can reduce the formation of unwanted byproducts.
Q3: My TLC analysis shows multiple spots after the reaction. How can I effectively purify the desired product?
A3: The presence of multiple spots on TLC indicates a mixture of isomers and potentially unreacted starting material.
-
Column Chromatography: This is the most effective method for separating isomers. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can be used.
-
Recrystallization: If the solubility differences between the desired product and the impurities are significant, fractional recrystallization can be an effective purification method.
| Parameter | Recommendation | Rationale |
| Temperature | 0-5 °C | Minimizes oxidation and over-nitration. |
| Nitrating Agent | 1.05 equivalents | A slight excess ensures complete reaction without promoting di-nitration. |
| Reaction Time | 2-3 hours | Monitor by TLC to ensure completion. |
| Purification | Column Chromatography | Essential for separating isomeric byproducts. |
III. Step 2: Cyclocondensation to Form the Benzoxazole Core
This step involves the reaction of 2-amino-3-methyl-5-nitrophenol with 4-methylbenzaldehyde to form 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole. This is a cyclocondensation reaction that requires the removal of water.
Experimental Protocol: Synthesis of 7-Methyl-2-(4-methylphenyl)-5-nitro-1,3-benzoxazole
-
In a round-bottom flask, combine 2-amino-3-methyl-5-nitrophenol (1.0 eq) and 4-methylbenzaldehyde (1.1 eq).
-
Add a dehydrating agent/catalyst such as polyphosphoric acid (PPA) or a Brønsted acidic ionic liquid.
-
Heat the reaction mixture to 130-150 °C for 4-6 hours with constant stirring.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker of ice water.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Troubleshooting Guide & FAQs for Step 2
Q1: The cyclocondensation reaction is not going to completion, and I have a significant amount of starting material left. What should I do?
A1: An incomplete reaction can be due to several factors:
-
Insufficient Dehydration: The removal of water is crucial for driving the equilibrium towards the product. Ensure your dehydrating agent is active and used in a sufficient amount.
-
Suboptimal Temperature: This reaction typically requires high temperatures.[1] If the temperature is too low, the reaction rate will be slow.
-
Reaction Time: The reaction may require a longer time to go to completion. Continue to monitor the reaction by TLC.
Q2: I am observing the formation of a significant amount of a Schiff base intermediate. How can I promote its cyclization?
A2: The formation of the Schiff base is the first step of the reaction. To promote its cyclization:
-
Increase Temperature: Higher temperatures will favor the intramolecular cyclization.
-
Ensure Anhydrous Conditions: The presence of water can inhibit the final cyclization step.
-
Catalyst Choice: A strong Brønsted or Lewis acid catalyst can facilitate the cyclization.[2]
Q3: The purification of the nitro-benzoxazole is challenging. Are there any tips?
A3: The product is often a solid with low solubility in common organic solvents.
-
Hot Filtration: If the product is soluble in a high-boiling point solvent, a hot filtration can be used to remove insoluble impurities.
-
Soxhlet Extraction: For products with very low solubility, Soxhlet extraction can be an effective purification method.
Sources
overcoming photobleaching of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Technical Support Center: 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals utilizing this novel benzoxazole-based fluorophore. Here, we address the primary challenge encountered during its application in fluorescence imaging: photobleaching. Our goal is to provide you with the foundational knowledge and actionable protocols to mitigate signal loss, ensuring the acquisition of robust and reproducible data.
Section 1: The Science of Signal Loss — Understanding Photobleaching
Before troubleshooting, it is critical to understand the underlying mechanism of photobleaching. Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it permanently non-fluorescent[1][2]. This process is a significant limiting factor in fluorescence microscopy, particularly during time-lapse experiments or when imaging low-abundance targets[1].
The phenomenon occurs when the fluorophore, after absorbing light and entering an excited electronic state, undergoes chemical reactions instead of returning to its ground state by emitting a photon (fluorescence)[3]. A primary pathway involves the transition from the excited singlet state to a longer-lived, highly reactive triplet state[4]. In this triplet state, the fluorophore can interact with molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen[4][5]. These ROS can then attack and destroy the fluorophore itself or other nearby molecules, leading to the characteristic fading of the fluorescent signal[4][6].
Table 2: Key Imaging Parameters to Minimize Photobleaching
| Parameter | Recommendation | Rationale |
| Light Source Power | Use the lowest intensity that yields acceptable SNR. | Reduces the rate of fluorophore excitation and subsequent damage.[7] |
| Exposure Time | Use the longest exposure possible without introducing motion blur. | Collects more photons from a weaker signal, allowing for lower light intensity.[8] |
| Neutral Density (ND) Filters | Use ND filters to attenuate the light source. | Reduces illumination intensity without altering the light's spectral properties.[6][9] |
| Acquisition Speed | Image only as fast and as frequently as needed. | Minimizes the total number of photons the sample is exposed to over the experiment's duration.[10] |
| Shuttering | Ensure the light path is shuttered except during active image acquisition. | Prevents "illumination overhead"—unnecessary exposure while the camera is not capturing data.[11] |
Section 4: Advanced FAQs
Q: Does the choice of immersion oil affect photobleaching?
A: While immersion oil does not directly participate in the chemical reactions of photobleaching, using the correct type is crucial for image quality. A high-quality, low-autofluorescence immersion oil with a refractive index matched to your coverslip and mounting medium (e.g., 1.51-1.52) will maximize light collection efficiency.[12] This allows you to achieve a better signal with lower excitation power, indirectly reducing photobleaching.
Q: Can I use techniques like Fluorescence Recovery After Photobleaching (FRAP) with this compound?
A: Yes. Photobleaching, while often a problem, can be used as an experimental tool.[2] In FRAP, a high-intensity laser is used to intentionally bleach the fluorophores in a specific region. The rate at which fluorescence recovers in that region, due to the movement of unbleached molecules from surrounding areas, provides quantitative data on molecular dynamics and diffusion. The principles of minimizing unwanted photobleaching outside the target region still apply.
Q: Are benzoxazole derivatives like this one generally considered photostable?
A: The photostability of fluorophores can vary widely. Benzoxazole derivatives are a broad class of compounds used in applications ranging from industrial fluorescent brighteners to biological probes.[13][14] Some are engineered for high stability.[13] The photostability of this compound specifically will depend on its unique electronic structure. However, the mitigation strategies outlined in this guide are based on universal photophysical principles and should be effective regardless of the fluorophore's intrinsic stability.[6]
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Google Cloud. Retrieved January 19, 2026.
- What are some antifading agents used to prevent photobleaching? (2023, April 6).
- Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare. Retrieved January 19, 2026.
- Carlton, P. M., et al. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science.
- ProLong Antifade Mountants and Reagents. (n.d.). Thermo Fisher Scientific. Retrieved January 19, 2026.
- Antifade Reagents. (n.d.). Tocris Bioscience. Retrieved January 19, 2026.
- SlowFade Antifade Reagents. (n.d.). Thermo Fisher Scientific. Retrieved January 19, 2026.
- How To Choose Antifade Mounting Media. (2022, August 10). Vector Labs. Retrieved January 19, 2026.
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- Mounting Medium. (n.d.). University of Arizona. Retrieved January 19, 2026.
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- The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. (2025, August 5).
- Synthesis of Some Fluorescent Dyes Based on Stilbene Derivatives with Various Substituents and Their Effects on the Absorption Maxima. (n.d.). MDPI. Retrieved January 19, 2026.
- Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). Frontiers. Retrieved January 19, 2026.
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Technical Support Center: Optimizing Staining with 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support guide for 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, a novel fluorescent probe for neurodegenerative disease research. The benzoxazole core of this molecule is characteristic of dyes that bind to the β-pleated sheet structures found in amyloid plaques, a key pathological hallmark of Alzheimer's disease.[1][2][3] This guide provides in-depth, field-tested advice to help you overcome common challenges and achieve optimal, reproducible staining results.
Frequently Asked Questions (FAQs)
This section addresses foundational questions about handling and using this novel probe.
1. What are the spectral properties of this compound?
While the precise spectral characteristics should be determined empirically, benzoxazole derivatives that bind amyloid typically exhibit fluorescence enhancement and a blue or green shift upon binding.[1][2] Based on structurally similar compounds, the expected spectral properties are:
| Property | Estimated Wavelength | Recommended Filter Set |
| Excitation (Bound) | ~370-450 nm | DAPI, Violet |
| Emission (Bound) | ~450-520 nm | DAPI, GFP/FITC |
Note: These are starting recommendations. Optimal filter sets should be confirmed on your specific microscopy system.
2. How should I prepare and store stock solutions?
Benzoxazole compounds often have limited aqueous solubility.[4][5] Proper preparation is critical for reproducible results.
-
Solvent Selection: Start by dissolving the compound in a high-quality, anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH).
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 1-10 mM in DMSO. This minimizes the volume of organic solvent added to your aqueous staining buffers.
-
Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light and moisture. Store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
3. What tissue preparation is recommended?
This probe is suitable for staining amyloid plaques in brain tissue from transgenic mouse models of Alzheimer's disease.[6] Both paraffin-embedded and cryosectioned tissue can be used.
-
Fixation: Standard perfusion with 4% paraformaldehyde (PFA) is recommended for optimal tissue preservation.[7]
-
Sectioning: Cut tissue sections at a thickness of 20-40 µm.[6]
-
Pre-treatment: For paraffin-embedded sections, standard deparaffinization and rehydration steps are required.[8][9]
Experimental Workflow & Protocols
A successful staining outcome relies on a validated and consistent workflow.
General Staining Protocol Workflow
The following diagram outlines the key stages for staining brain tissue sections.
Caption: General workflow for fluorescent amyloid plaque staining.
Detailed Staining Protocol (Paraffin-Embedded Tissue)
This protocol is a robust starting point. Optimization of incubation times and concentrations is highly recommended.
-
Deparaffinization and Rehydration:
-
Staining:
-
Differentiation (Washing):
-
Final Rinses & Mounting:
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to identifying and solving common staining issues.
Problem 1: Weak or No Staining Signal
This is a frequent issue when working with a new probe. The cause is often related to the probe itself or the staining conditions.
| Potential Cause | Explanation & Validation | Solution |
| Incorrect Probe Concentration | The concentration may be too low for detection. | Perform a titration experiment. Test a range of concentrations from 1 µM to 20 µM to find the optimal signal-to-noise ratio. |
| Suboptimal Staining Buffer | The probe may aggregate or fail to bind efficiently in the chosen buffer. Benzoxazoles can be sensitive to pH and ionic strength. | Test different buffer compositions. Try varying the percentage of ethanol (e.g., 50% to 70%) in your PBS buffer. A small amount of propylene glycol can also improve solubility.[11] |
| Insufficient Incubation Time | The probe may not have had enough time to fully penetrate the tissue and bind to amyloid plaques. | Increase the incubation time in 10-minute increments, up to 60 minutes. Monitor background levels, as longer times can sometimes increase non-specific binding. |
| Over-Differentiation | The post-staining washes, especially with ethanol, may be too harsh or too long, stripping the probe from the target plaques. | Reduce the duration and/or ethanol concentration of the differentiation steps. For example, switch from 80% ethanol to 70% or shorten the wash time.[12] |
| Photobleaching | The fluorescent signal is being destroyed by exposure to excitation light during focusing or image acquisition.[13][14] | Minimize light exposure.[10] Use a dim setting or transmitted light to find the focal plane, then switch to the fluorescence channel only for image capture. Use an antifade mounting medium.[10] |
Problem 2: High Background or Non-Specific Staining
High background obscures the specific signal from plaques, making analysis difficult. This is often caused by electrostatic or hydrophobic interactions between the probe and other tissue components.[15][16]
Caption: Decision tree for diagnosing high background staining.
| Potential Cause | Explanation & Validation | Solution |
| Excessive Probe Concentration | Too much dye in the staining solution leads to widespread, low-affinity binding across the tissue.[17] | Reduce the probe concentration. Optimal specific staining often occurs at a lower concentration than that which produces the brightest absolute signal. |
| Insufficient Differentiation | Inadequate washing fails to remove non-specifically bound probe molecules. | Increase the stringency of the post-staining washes. This can be achieved by increasing the ethanol concentration (e.g., from 50% to 70%) or extending the wash duration.[8][12] |
| Tissue Autofluorescence | Endogenous molecules in the tissue, such as lipofuscin, can fluoresce in the same channel as the probe, creating background.[15] This is common in aged brain tissue. | Include an autofluorescence quenching step. Pre-treatment with agents like Potassium Permanganate (KMnO4) or commercial reagents like TrueBlack® can be effective.[18] |
| Probe Aggregation | If the probe is not fully solubilized, aggregates can stick to the tissue, appearing as bright, non-specific puncta. | Always filter your staining solution through a 0.22 µm syringe filter immediately before use.[8] Ensure the stock solution is fully dissolved before diluting. |
Problem 3: Signal Fades Quickly (Photobleaching)
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[13][14][19] While all fluorophores are susceptible, some are more robust than others.
| Potential Cause | Explanation & Validation | Solution |
| Excessive Light Exposure | Repeatedly imaging the same area or using high laser power/long exposure times accelerates signal loss.[10] | Minimize Exposure: Use neutral density filters to reduce excitation intensity.[10][14] Find the region of interest using transmitted light before switching to fluorescence for capture. Optimize Acquisition: Use the shortest possible exposure time and lowest laser power that still provide an adequate signal. |
| Absence of Antifade Reagent | Mounting media without antifade protection allows oxygen radicals, which are generated during fluorescence excitation, to quickly destroy the fluorophore. | Use Antifade Mountants: Always use a high-quality mounting medium containing an antifade agent (e.g., p-phenylenediamine or commercial formulations). This is a critical and non-negotiable step for fluorescence microscopy.[6][10] |
| Inherent Photostability | The probe itself may have intrinsically moderate photostability. | While the probe's chemistry cannot be changed, optimizing all other parameters (light exposure, antifade reagents) becomes even more critical to preserving the signal for as long as possible. |
By systematically addressing these common issues, researchers can successfully optimize staining conditions for this compound, enabling clear and reliable visualization of amyloid pathology.
References
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Photobleaching - Wikipedia. Wikipedia. Accessed January 19, 2026. [Link]
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Photobleaching in Fluorescence Microscopy - AZoLifeSciences. AZoLifeSciences.com. Published February 1, 2021. Accessed January 19, 2026. [Link]
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Thioflavin-S staining protocol - Alzforum. Alzforum. Accessed January 19, 2026. [Link]
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Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer's Disease - NIH. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Canopy Biosciences. Accessed January 19, 2026. [Link]
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Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry - ACS Publications. ACS Publications. Accessed January 19, 2026. [Link]
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Common benzothiazole and benzoxazole fluorescent DNA intercalators for studying Alzheimer Aβ1-42 and prion amyloid peptides - PubMed. National Center for Biotechnology Information. Published May 1, 2012. Accessed January 19, 2026. [Link]
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Suggested protocols for Thioflavin T staining on free-floating hippocampal tissue sections? ResearchGate. Published March 11, 2021. Accessed January 19, 2026. [Link]
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Thioflavin-S staining - Bio-protocol. Bio-protocol. Accessed January 19, 2026. [Link]
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Immunofluorescence Troubleshooting - St John's Laboratory Ltd. St John's Laboratory. Published November 12, 2020. Accessed January 19, 2026. [Link]
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Non-Specific Binding: What You Need to Know - Surmodics. Surmodics. Accessed January 19, 2026. [Link]
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Correlative Light and Electron Microscopy to Study Microglial Interactions with β-Amyloid Plaques - PMC. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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Full article: Common Benzothiazole and Benzoxazole Fluorescent DNA Intercalators for Studying Alzheimer Aβ1-42 and Prion Amyloid Peptides - Taylor & Francis Online. Taylor & Francis Online. Accessed January 19, 2026. [Link]
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Non-Specific Binding, a Limitation of the Immunofluorescence Method to Study Macrophages In Situ - PMC - NIH. National Center for Biotechnology Information. Published April 27, 2021. Accessed January 19, 2026. [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. IntechOpen. Published January 28, 2025. Accessed January 19, 2026. [Link]
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A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. ResearchGate. Published August 22, 2021. Accessed January 19, 2026. [Link]
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Fibrillar Amyloid Plaque Formation Precedes Microglial Activation - Research journals - PLOS. PLOS. Published March 23, 2015. Accessed January 19, 2026. [Link]
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Imaging Aβ Plaques in Living Transgenic Mice with Multiphoton Microscopy and Methoxy-X04, a Systemically Administered Congo Red Derivative | Journal of Neuropathology & Experimental Neurology | Oxford Academic. Oxford Academic. Accessed January 19, 2026. [Link]
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Fluorescent labeling strategies for molecular bioimaging - PMC - PubMed Central. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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Synthesis of Methoxy-X04 Derivatives and Their Evaluation in Alzheimer's Disease Pathology - Karger Publishers. Karger Publishers. Published September 25, 2013. Accessed January 19, 2026. [Link]
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Optimizing Fluorescent Imaging Protocols for Reproducible Results. Optical Pathways. Accessed January 19, 2026. [Link]
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Fluorescent and binding characteristics | Download Table - ResearchGate. ResearchGate. Accessed January 19, 2026. [Link]
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Benzoxazole - Wikipedia. Wikipedia. Accessed January 19, 2026. [Link]
-
Fluorescent molecules as probes for characterization of amyloid β fibrils - Diva-Portal.org. Diva-Portal.org. Accessed January 19, 2026. [Link]
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Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review - Biotechnology Research and Innovation Journal. Biotechnology Research and Innovation Journal. Accessed January 19, 2026. [Link]
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Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC - PubMed Central. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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Design strategies for organelle-selective fluorescent probes: where to start? Royal Society of Chemistry. Published January 22, 2025. Accessed January 19, 2026. [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]
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High-Throughput, Quantitative Detection of Pseudoperonospora cubensis Sporangia in Cucumber by Flow Cytometry: A Tool for Early Disease Diagnosis - MDPI. MDPI. Accessed January 19, 2026. [Link]
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IHC Troubleshooting. Dako. Accessed January 19, 2026. [Link]
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Novel fluorescent staining protocol for thick sections of human osteochondral tissues to facilitate correlation with MRI and CT - PubMed. National Center for Biotechnology Information. Published February 27, 2021. Accessed January 19, 2026. [Link]
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7-methyl-2-(2-methylphenyl)[8][13]triazolo[5,1-b][14]benzoxazole - ChemSynthesis. ChemSynthesis. Published May 20, 2025. Accessed January 19, 2026. [Link]
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Benzoxazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Accessed January 19, 2026. [Link]
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Benzoxazoles database - synthesis, physical properties - ChemSynthesis. ChemSynthesis. Accessed January 19, 2026. [Link]
-
2-(4-Aminophenyl)benzoxazol-5-amine | C13H11N3O | CID 614385 - PubChem. PubChem. Accessed January 19, 2026. [Link]
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Technical Support Center: 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine for Advanced Background Fluorescence Reduction
Welcome to the technical support resource for 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, a novel agent for reducing background fluorescence in imaging applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions.
Introduction: The Challenge of Background Fluorescence
In fluorescence microscopy, unwanted background signal, or autofluorescence, can significantly obscure the specific signal from your target, leading to a poor signal-to-noise ratio. This intrinsic fluorescence can originate from various sources within the biological sample, such as collagen, elastin, and NADH, or be induced by fixatives like glutaraldehyde. This compound is a specialized benzoxazole derivative that may help mitigate these issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to reduce background fluorescence?
This compound is a synthetic organic compound belonging to the benzoxazole family. While direct studies on this specific molecule for autofluorescence reduction are limited, the benzoxazole core is known for its diverse photophysical properties. It is proposed that this compound reduces background fluorescence through a process of fluorescence quenching. This may occur via a photoinduced electron transfer (PET) mechanism, where the compound accepts energy from autofluorescent molecules and dissipates it non-radiatively (as heat), thus preventing them from emitting light.[1]
Q2: What types of fluorophores are compatible with this compound?
Compatibility is expected to be broad, particularly with fluorophores that have emission spectra that do not significantly overlap with the absorption spectrum of this compound. It is crucial to perform a pilot experiment to ensure that the compound does not quench the signal of your specific fluorophore.
Q3: At what stage of my experimental workflow should I use this compound?
It is recommended to apply this compound after your standard staining protocol and final washing steps, just before mounting the coverslip for imaging. This ensures that it primarily interacts with the sources of background fluorescence without interfering with antibody-antigen binding.
Q4: Is this compound reversible?
The binding of this compound to cellular components causing autofluorescence is likely based on non-covalent interactions. While extensive washing may reduce its effect, it should be considered a terminal step in the staining protocol.
Part 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: High background fluorescence persists after treatment.
-
Question: I have treated my sample with this compound, but the background is still high. What could be the cause?
-
Answer & Troubleshooting Steps:
-
Inadequate Concentration: The concentration of the quenching agent may be too low. It is advisable to perform a concentration titration to find the optimal working concentration for your specific sample type and staining protocol.
-
Insufficient Incubation Time: Ensure that the incubation time is sufficient for the compound to penetrate the tissue and interact with the sources of autofluorescence. An incubation time of 10-15 minutes at room temperature is a good starting point.
-
Improper Washing: Residual unbound fluorophores from your staining protocol can be a major source of background. Ensure thorough washing steps are performed before applying the quenching agent.
-
Source of Autofluorescence: Some sources of autofluorescence, like lipofuscin, can be particularly stubborn. While this compound is designed to be a broad-spectrum quencher, highly concentrated sources of autofluorescence may require a higher concentration or longer incubation.
-
Issue 2: My specific fluorescent signal appears weaker after treatment.
-
Question: After applying this compound, the signal from my target fluorophore is diminished. How can I prevent this?
-
Answer & Troubleshooting Steps:
-
Spectral Overlap: There might be an unfavorable spectral overlap between your fluorophore's emission and the quencher's absorption spectrum. Consider switching to a fluorophore with a different emission wavelength.
-
Concentration is Too High: An excessively high concentration of the quenching agent can lead to non-specific quenching of your desired signal. Reduce the concentration in a stepwise manner to find a balance between background reduction and signal preservation.
-
Optimize Imaging Settings: Adjust the exposure time and gain on your microscope to compensate for any slight reduction in signal intensity.
-
Issue 3: I observe precipitate formation on my sample.
-
Question: After adding the this compound solution, I see small crystals or precipitate on my sample under the microscope. What should I do?
-
Answer & Troubleshooting Steps:
-
Solubility Issues: The compound may not be fully dissolved in your buffer. Ensure the stock solution is properly dissolved and consider a brief vortexing or sonication step.
-
Buffer Incompatibility: Certain buffer components could cause the compound to precipitate. It is recommended to use a standard phosphate-buffered saline (PBS) for the final application step.
-
Final Wash: Perform a brief, gentle wash with PBS after the incubation with the quenching agent and before mounting to remove any unbound precipitate.
-
Part 3: Experimental Protocols & Data
Recommended Working Concentrations
| Application | Recommended Starting Concentration | Titration Range |
| Cultured Cells | 1 µM | 0.5 - 5 µM |
| Cryosections | 2.5 µM | 1 - 10 µM |
| Paraffin-Embedded Sections | 5 µM | 2 - 15 µM |
Step-by-Step Protocol for Use
-
Complete your standard immunofluorescence or other fluorescent staining protocol, including all primary and secondary antibody incubations and associated washes.
-
After the final wash step, prepare the this compound working solution by diluting the stock solution in PBS to the desired concentration.
-
Incubate the sample with the working solution for 10-15 minutes at room temperature, protected from light.
-
(Optional) Briefly wash the sample with PBS for 1-2 minutes to remove any excess quenching agent.
-
Mount the coverslip using an appropriate mounting medium.
-
Proceed with imaging.
Part 4: Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of fluorescence quenching by this compound.
Experimental Workflow
Caption: Recommended experimental workflow for using the background fluorescence quencher.
References
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. Available at: [Link]
Sources
Technical Support Center: Stability of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Prepared by: Senior Application Scientist, Advanced Molecular Solutions
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. Understanding the stability of this molecule in solution is paramount for ensuring the accuracy, reproducibility, and validity of experimental data. This document provides a framework for identifying potential stability issues, troubleshooting common experimental problems, and systematically evaluating the compound's degradation profile.
Predictive Stability Assessment Based on Molecular Structure
Before initiating extensive experimental work, a predictive analysis of the molecule's structure can offer valuable insights into its potential stability liabilities. The structure of this compound contains several functional groups that are known to be susceptible to specific degradation pathways.
Caption: Key functional groups of the target molecule and their associated stability risks.
-
Benzoxazole Core : The benzoxazole ring system can be susceptible to hydrolytic cleavage under both acidic and basic conditions.[1] This process involves the opening of the oxazole ring, leading to the formation of an amide intermediate, which can fundamentally alter the molecule's biological activity and physical properties.
-
Aromatic Amine (-NH2 at C5) : Aromatic amines are well-known to be susceptible to oxidation. This can occur through exposure to air (auto-oxidation), trace metal ions, or light. Oxidation often leads to the formation of colored impurities, which is a common cause of solutions turning yellow or brown over time. The basicity of this amine is relatively low due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, a common feature of aromatic amines.[2][3] This affects its protonation state at different pH values, which in turn influences solubility and reactivity.
-
Electron-Donating Groups (Methyl Groups) : The two methyl groups on the phenyl and benzoxazole rings are electron-donating. They increase the electron density of the aromatic systems, which can make the rings more susceptible to electrophilic attack and potentially influence the rate of oxidation.
Frequently Asked Questions (FAQs)
Q1: My stock solution of the compound in DMSO is clear, but when I dilute it into my aqueous buffer, it turns slightly yellow and a precipitate forms over time. What is happening?
A: This is likely a combination of two issues: solubility and stability.
-
Solubility: The compound is likely less soluble in your aqueous buffer than in pure DMSO. The precipitate indicates that the concentration is above its solubility limit in the final solution.
-
Stability (Color Change): The yellowing is a classic indicator of oxidation of the aromatic amine group.[4] This process can be accelerated by the pH of your buffer, exposure to oxygen in the air, or even light.
Recommended Action: First, determine the solubility limit in your buffer. Try preparing a more dilute solution. To address the color change, deaerate your buffer before use, prepare solutions fresh, and protect them from light by using amber vials or covering the container with foil.
Q2: I am analyzing my sample with HPLC and see a consistent loss of the main peak area and the appearance of a new, more polar peak over 24 hours at room temperature. What does this suggest?
A: This observation strongly suggests degradation. The loss of the parent peak corresponds to the compound degrading, and the new, more polar peak is a degradant. Given the structure, a likely candidate for a more polar degradant is the product of hydrolytic ring-opening of the benzoxazole core.[1] This would introduce more polar functional groups (e.g., amide and hydroxyl), causing it to elute earlier on a typical reverse-phase HPLC column.
Recommended Action: To confirm this, you should perform a forced degradation study (see Protocol 4.1) under mild acidic or basic conditions. If the new peak's retention time matches the one formed under hydrolytic stress, you have likely identified the degradation pathway.
Q3: What is the best way to prepare and store a stock solution of this compound?
A: For short-term storage, a concentrated stock solution in an anhydrous, aprotic solvent like DMSO or DMF is generally recommended. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The container should be tightly sealed with minimal headspace to reduce exposure to oxygen and moisture. For long-term stability data, a formal stability study under defined storage conditions is necessary.[5]
Q4: How can I systematically determine the stability profile of this molecule?
A: The standard industry practice is to conduct a forced degradation study , also known as stress testing.[6][7] This involves subjecting the compound to a range of harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to deliberately induce degradation.[8][9] The results help to identify likely degradation pathways, establish the intrinsic stability of the molecule, and develop a stability-indicating analytical method capable of separating the parent compound from all its degradants.[10]
Troubleshooting Guide: Common In-Vitro Issues
| Observed Issue | Potential Cause(s) | Recommended Action / Investigation |
| Inconsistent experimental results between batches or on different days. | Degradation of the compound in stock or working solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Qualify the stability of the stock solution over time using HPLC. |
| Solution turns brown/dark upon addition of other reagents (e.g., metal catalysts). | Oxidation of the aromatic amine, potentially catalyzed by metal ions. | Add an antioxidant like ascorbic acid to the formulation if permissible. Ensure all glassware is scrupulously clean. Use deaerated solvents. |
| Loss of biological activity in an assay over time. | The compound is degrading to an inactive form under the assay conditions (e.g., pH, temperature). | Run a time-course experiment, sampling from the assay plate at different time points and analyzing for compound concentration via LC-MS.[11] |
| Precipitate forms in the well of an assay plate. | Poor aqueous solubility or degradation to an insoluble product. | Check the compound's solubility in the final assay buffer. Consider using a lower concentration or adding a solubilizing agent (e.g., BSA, cyclodextrin) if it doesn't interfere with the assay. |
| New peaks appear in HPLC/LC-MS after sample preparation. | The compound is unstable during the sample extraction or preparation process. | Assess stability during each step of the sample preparation. For biological samples, it may be necessary to immediately precipitate proteins with cold acetonitrile to remove the analyte from a potentially destabilizing matrix.[11] |
Experimental Protocols: A Framework for Stability Assessment
Protocol 4.1: Forced Degradation (Stress Testing) Study
This protocol provides a framework for identifying degradation pathways and developing a stability-indicating method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7][8]
Caption: Workflow for a typical forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the sample at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the sample at 60°C. After the desired time point, neutralize the sample with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature, protected from light.
-
Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition, dilute appropriately, and analyze using a suitable HPLC method.[12] Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Protocol 4.2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[13]
-
Column Selection: Start with a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Use a gradient elution to ensure separation of compounds with a wide range of polarities. A common starting point is a gradient from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 20-30 minutes.
-
Detection: Use a UV-Vis detector set at the λmax of the parent compound. A photodiode array (PDA) detector is highly recommended as it can help assess peak purity and detect co-eluting peaks. Mass spectrometry (MS) is invaluable for identifying the mass of degradant peaks.[13]
-
Method Validation: Analyze a mixture of the stressed samples (from Protocol 4.1). The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks and any placebo/excipient peaks.
Interpreting Degradation Pathways
Data from forced degradation studies can be used to propose likely degradation pathways. For this compound, a primary pathway to investigate is hydrolysis.
Caption: A potential hydrolytic degradation pathway for the benzoxazole ring.
This proposed pathway involves the initial attack of water on the benzoxazole ring, leading to a ring-opened amide product.[1] This product would have a different polarity and mass, which can be confirmed by LC-MS analysis of samples from acid/base stress conditions. Identifying such pathways is essential for understanding how the molecule might behave in different environments and for setting appropriate storage and handling conditions.[7][10]
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Bhate, V. R., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 113, 1-24. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Jackson, J. B., et al. (1972). The Hydrolysis of Benzoxazoles. Journal of Organic Chemistry, 37(1), 74-77. (Note: While the direct link is to a ResearchGate figure, the underlying research establishes the hydrolytic pathway.) Retrieved from [Link]
-
Vallejo, M., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-29. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Perkins, J. (2020). Unstable Small Molecule Therapeutic Analysis. KCAS Bio. Retrieved from [Link]
-
Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]
-
Meston, C. (2025). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link]
-
da Silva, E. F., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15995–16017. Retrieved from [Link]
-
Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved from [Link]
-
Tanaka, K., et al. (2018). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of the Japan Research Association for Textile End-Uses, 59(1), 47-53. Retrieved from [Link]
-
Unacademy. (n.d.). Factors That Affect the Basicity of Amines. Retrieved from [Link]
-
Rani, A., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25304-25337. Retrieved from [Link]
-
Kumar, A., et al. (2023). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 10(6), 232-241. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. What are the important factors that affect the basicity of amines? | AAT Bioquest [aatbio.com]
- 3. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 10. onyxipca.com [onyxipca.com]
- 11. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Aggregation of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Welcome to the technical support center for 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and aggregation of this benzoxazole derivative. Our goal is to provide you with the expertise and practical solutions to ensure the reliability and reproducibility of your experimental results.
Introduction to the Challenge: Aggregation in Benzoxazole Derivatives
This compound, like many benzoxazole compounds, possesses a planar, hydrophobic structure that can lead to poor aqueous solubility.[1][2] This inherent low solubility is a primary driver for compound aggregation, where individual molecules self-associate to form larger, colloidal particles.[3] Such aggregation can be a significant source of experimental artifacts, particularly in biological screening assays, leading to false-positive results and a lack of reproducibility.[4][5][6] This guide provides a structured approach to identifying, understanding, and mitigating aggregation-related issues.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates out of solution during my biological assay. What is happening?
A1: This is a classic sign of compound aggregation and/or exceeding the solubility limit in your assay buffer. When the concentration of this compound surpasses its solubility threshold in the aqueous environment of your assay, the molecules tend to self-assemble into colloidal aggregates.[3] This is especially common when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer.[1]
Q2: I'm observing inconsistent results in my enzyme inhibition assay. Could this be related to aggregation?
A2: Absolutely. Colloidal aggregates are a leading cause of false positives in early drug discovery.[3] These aggregates can non-specifically adsorb proteins, including your target enzyme, leading to apparent inhibition that is not due to specific binding at the active site.[3] This can result in bell-shaped dose-response curves and results that are sensitive to incubation time and the presence of detergents.[6]
Q3: How can I determine if my compound is aggregating?
A3: Several analytical techniques can be employed. The gold standard for detecting colloidal aggregates is Dynamic Light Scattering (DLS) , which measures the size of particles in solution.[6] The presence of particles in the range of 50-1000 nm is a strong indicator of aggregation. Other methods include transmission electron microscopy (TEM) to visualize aggregates and surface plasmon resonance (SPR) to study non-specific protein binding.[3]
Q4: What is a Critical Aggregation Concentration (CAC), and why is it important?
A4: The Critical Aggregation Concentration is the concentration above which a compound begins to form colloidal aggregates.[6] Operating below the CAC is crucial for obtaining reliable data in biological assays. The CAC can be determined using DLS by measuring particle formation across a range of compound concentrations.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to addressing aggregation issues.
Problem 1: Poor Solubility in Stock Solutions
-
Symptom: Difficulty dissolving the compound in common organic solvents like DMSO, even at low millimolar concentrations.
-
Cause: The compound has inherently low solubility.
-
Troubleshooting Steps:
Problem 2: Precipitation Upon Dilution into Aqueous Buffers
-
Symptom: A clear stock solution becomes cloudy or forms a visible precipitate when diluted into your assay buffer.
-
Cause: The compound's solubility in the final aqueous buffer is much lower than in the organic stock solvent, leading to supersaturation and subsequent aggregation.
-
Troubleshooting Workflow:
Caption: Workflow for addressing precipitation in aqueous buffers.
Problem 3: Suspected False-Positive Assay Results
-
Symptom: Potent activity observed, but the dose-response curve is steep or bell-shaped. The results are not reproducible.
-
Cause: The compound is likely forming aggregates that non-specifically inhibit the target protein.
-
Verification and Mitigation Protocol:
-
Detergent Test: Re-run the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory activity is significantly reduced, it is a strong indication of aggregation-based inhibition.[3]
-
Centrifugation Test: Before adding to the assay, centrifuge your diluted compound solution at high speed (e.g., >14,000 g for 15-20 minutes). Test the supernatant for activity. A loss of activity suggests that the active species were the precipitated/aggregated particles.
-
Characterize with DLS: Use Dynamic Light Scattering to confirm the presence of aggregates at the concentrations used in your assay.[6]
-
Advanced Formulation Strategies to Prevent Aggregation
If simple troubleshooting fails, more advanced formulation strategies may be necessary. These approaches aim to increase the solubility and stability of the compound in aqueous media.
| Strategy | Mechanism | Key Considerations |
| Co-crystal Formation | A multi-component crystal where the active compound and a co-former are held by non-covalent bonds, altering physicochemical properties.[1] | Requires screening for suitable co-formers. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic benzoxazole within the cavity of a cyclodextrin, which has a hydrophilic exterior, enhancing aqueous solubility.[1][7][8] | Stoichiometry of the complex must be determined. |
| Nanosuspensions | The compound is formulated as nanoparticles, which are stabilized by surfactants or polymers. The increased surface area enhances the dissolution rate.[1][7] | Requires specialized equipment like sonicators or homogenizers. |
| Salt Formation | If the compound has an ionizable group (the 5-amine is a potential site), forming a salt with a pharmaceutically acceptable acid can significantly increase aqueous solubility.[1] | Requires an accessible and sufficiently basic site on the molecule. |
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
This protocol provides a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the benzoxazole compound to HP-β-CD.
-
Dissolution: Dissolve the calculated amount of HP-β-CD in purified water with stirring.
-
Complexation: Slowly add the benzoxazole compound to the cyclodextrin solution.
-
Equilibration: Stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to allow for the formation of the inclusion complex.[1]
-
Lyophilization: Rapidly freeze the solution (e.g., with liquid nitrogen) and then lyophilize (freeze-dry) to obtain a solid powder of the complex.[1]
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), or NMR.
Caption: Workflow for cyclodextrin inclusion complex formation.
Concluding Remarks
Aggregation of small molecules like this compound is a common but manageable problem. By understanding the underlying physicochemical drivers and employing a systematic troubleshooting approach, researchers can mitigate the risks of aggregation, leading to more reliable and accurate experimental outcomes. Always be vigilant for the signs of aggregation and validate your results, particularly when working with poorly soluble compounds.
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
-
de Almeida, J. G., & Guedes, R. C. (2021). Combating small molecule aggregation with machine learning. ResearchGate. Retrieved from [Link]
-
de Almeida, J. G., & Guedes, R. C. (2021). Combating small molecule aggregation with machine learning. arXiv. Retrieved from [Link]
-
Coan, K. E., & Shoichet, B. K. (2016). Colloidal aggregation: from screening nuisance to formulation nuance. PMC - NIH. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis, characterization and biological evaluation of benzoxazole derivatives. JOCPR. Retrieved from [Link]
-
Habchi, J., et al. (2018). Systematic development of small molecules to inhibit specific microscopic steps of Aβ42 aggregation in Alzheimer's disease. PubMed Central. Retrieved from [Link]
-
Dixit, A. R., Rajput, S. J., & Patel, S. G. (2018). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [2105.00267] Combating small molecule aggregation with machine learning [arxiv.org]
- 6. wyatt.com [wyatt.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Enhancing the Quantum Yield of Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for substituted benzoxazole derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you optimize the fluorescence quantum yield of your compounds. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience.
I. Troubleshooting Guide: Low Quantum Yield
A diminished quantum yield can compromise experimental sensitivity and data reliability. This section addresses common issues encountered during the synthesis and characterization of substituted benzoxazoles and provides a systematic approach to identifying and resolving them.
Issue 1: Sub-optimal Fluorescence Signal After Synthesis
You've successfully synthesized a novel substituted benzoxazole, but the fluorescence quantum yield is significantly lower than expected based on theoretical predictions or analogous structures.
Possible Causes & Solutions
-
Purity Concerns: Trace impurities from starting materials or side-products from the synthesis can act as efficient fluorescence quenchers.
-
Actionable Solution: Rigorous purification of the final compound is critical. Employ techniques such as column chromatography, recrystallization, and sublimation. Confirm purity using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and elemental analysis.[1]
-
-
Incorrect Molecular Design: The electronic nature and position of substituents dramatically influence the photophysical properties of the benzoxazole core.[2][3][4]
-
Actionable Solution:
-
Electron-Donating vs. Electron-Withdrawing Groups: The strategic placement of electron-donating groups (e.g., methoxy, amino) and electron-withdrawing groups (e.g., nitro, cyano) can modulate the intramolecular charge transfer (ICT) character of the excited state, which in turn affects the quantum yield.[2][4][5] Donor-π-acceptor (D-π-A) architectures often exhibit desirable photophysical properties.[2]
-
Steric Hindrance: Introducing bulky substituents can prevent π-π stacking and the formation of non-emissive aggregates, a phenomenon known as Aggregation-Caused Quenched (ACQ).[6][7]
-
-
-
Residual Solvents or Reagents: Solvents or reagents from the purification process, if not completely removed, can interfere with fluorescence measurements.
-
Actionable Solution: Ensure the complete removal of all solvents and reagents by drying the compound under high vacuum for an extended period.
-
Issue 2: Pronounced Decrease in Quantum Yield at High Concentrations
Your benzoxazole derivative exhibits a high quantum yield in dilute solutions, but the emission intensity drops significantly at higher concentrations or in the solid state.
Possible Cause & Solution
-
Aggregation-Caused Quenching (ACQ): Many planar aromatic molecules, including some benzoxazole derivatives, are prone to ACQ. In concentrated solutions or the solid state, intermolecular interactions like π-π stacking lead to the formation of aggregates. These aggregates create non-radiative decay pathways, effectively quenching fluorescence.[6][7][8]
-
Diagnostic Test: Perform a concentration-dependent fluorescence study. A decrease in quantum yield with increasing concentration is a strong indicator of ACQ.[6]
-
Actionable Solutions:
-
Introduce Steric Hindrance: Modify the molecular structure by incorporating bulky substituents. These groups physically disrupt the close packing of molecules, inhibiting the formation of quenching aggregates.[6]
-
Promote Aggregation-Induced Emission (AIE): In some cases, structural modifications can lead to Aggregation-Induced Emission (AIE), where aggregation restricts intramolecular rotations or vibrations, closing non-radiative decay channels and enhancing fluorescence in the aggregated state.[9][10][11][12]
-
-
Troubleshooting Workflow for Low Quantum Yield
Caption: Troubleshooting workflow for low quantum yield.
Issue 3: Quantum Yield is Highly Sensitive to the Choice of Solvent
You observe dramatic variations in the fluorescence quantum yield of your benzoxazole derivative when measured in different solvents.
Possible Causes & Solutions
-
Solvatochromism and Solvent Polarity: The excited state of many benzoxazole derivatives, particularly those with donor-acceptor character, can be highly polar.[5] The polarity of the solvent can stabilize or destabilize this excited state, influencing the energy gap between the excited and ground states and affecting both radiative and non-radiative decay rates.[5][13]
-
Actionable Solution: Systematically investigate a range of solvents with varying polarities to map out the solvatochromic behavior of your compound. This can provide insights into the nature of the excited state and help identify solvents that maximize quantum yield.
-
-
Specific Solvent Interactions (Hydrogen Bonding): Protic solvents (e.g., alcohols, water) can form hydrogen bonds with the benzoxazole core, particularly with the nitrogen and oxygen atoms. These interactions can introduce new non-radiative decay pathways or alter the excited-state dynamics, often leading to a decrease in quantum yield.[13][14]
-
Actionable Solution: Compare the quantum yield in aprotic and protic solvents of similar polarity to assess the impact of hydrogen bonding. If hydrogen bonding is detrimental, opt for aprotic solvents for your applications.
-
-
Excited-State Intramolecular Proton Transfer (ESIPT): For 2-(2'-hydroxyphenyl)benzoxazoles and related structures, ESIPT is a key process.[15][16][17][18][19] The efficiency of ESIPT and the fluorescence of the resulting keto tautomer can be highly dependent on the solvent environment.[14][20] Polar and hydrogen-bonding solvents can interfere with the intramolecular hydrogen bond necessary for ESIPT, potentially opening up non-radiative decay channels and lowering the quantum yield.[21]
-
Actionable Solution: For ESIPT-capable molecules, non-polar, aprotic solvents often favor the ESIPT process and lead to higher quantum yields from the tautomeric form.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind enhancing the quantum yield of a fluorophore like a substituted benzoxazole?
A1: The fluorescence quantum yield (ΦF) is the ratio of photons emitted to photons absorbed.[22] To enhance ΦF, one must increase the rate of radiative decay (fluorescence) relative to the rates of non-radiative decay processes (e.g., internal conversion, intersystem crossing, vibrational relaxation). This is typically achieved by designing molecules with rigid structures that minimize non-radiative decay pathways associated with molecular motion (rotations and vibrations).[3]
Q2: How do electron-donating and electron-withdrawing substituents affect the quantum yield?
A2: Substituents play a crucial role in tuning the electronic properties of the benzoxazole core. By creating a donor-acceptor system, you can induce intramolecular charge transfer (ICT) upon excitation.[5] The efficiency of this ICT and the nature of the resulting excited state are highly dependent on the strength and position of these substituents. A well-designed D-π-A structure can lead to a high quantum yield by creating a highly emissive ICT state.[2] However, an improper arrangement can sometimes introduce non-radiative decay pathways, thus lowering the quantum yield.[3]
Q3: My benzoxazole is designed for biological applications in aqueous media, but its quantum yield is very low in water. What can I do?
A3: This is a common challenge. The high polarity and hydrogen-bonding capability of water can quench the fluorescence of many organic dyes.[14]
-
Molecular Encapsulation: Consider encapsulating your dye within a hydrophobic environment, such as a micelle, liposome, or a host molecule like a cyclodextrin or cucurbituril. This shields the fluorophore from the quenching effects of water.[20]
-
Induce AIE: Design derivatives that exhibit Aggregation-Induced Emission (AIE). These molecules are often non-emissive when dissolved but become highly fluorescent upon aggregation in aqueous media, as the aggregation restricts intramolecular motions.[10][11]
Q4: Can I use computational methods to predict the quantum yield of my designed benzoxazole derivatives before synthesis?
A4: Yes, computational chemistry can be a powerful predictive tool. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the energies of the ground and excited states, oscillator strengths (related to the rate of absorption and emission), and potential energy surfaces for processes like ESIPT.[9][15][18] By calculating the rates of radiative (k_r) and non-radiative (k_nr) decay, you can estimate the quantum yield. These calculations can help you prioritize synthetic targets that are most likely to have desirable photophysical properties.
Key Photophysical Processes in Substituted Benzoxazoles
Caption: Key photophysical pathways in benzoxazoles.
III. Experimental Protocols
Protocol 1: Standard Quantum Yield Measurement (Comparative Method)
This protocol outlines the relative method for determining the fluorescence quantum yield using a well-characterized standard.[22]
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
10 mm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Your synthesized benzoxazole derivative
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of your test compound and the quantum yield standard in the same solvent.
-
Prepare a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the test compound and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[22] A typical range would be absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectrum for each of the diluted solutions of both the test compound and the standard. Ensure the experimental settings (e.g., slit widths) are identical for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum.
-
Plot Data: For both the test and standard samples, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The data should yield a straight line for both the test and standard. The quantum yield (Φ_test) of the test sample is calculated using the following equation:
Φ_test = Φ_std * (Grad_test / Grad_std) * (n_test² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
Grad_test and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test and standard samples, respectively.
-
n_test and n_std are the refractive indices of the solvents used for the test and standard samples (this term is 1 if the same solvent is used for both).
-
References
-
Excited-state intramolecular proton transfer reaction modulated by low-frequency vibrations: An effect of an electron-donating substituent on the dually fluorescent bis-benzoxazole. AIP Publishing. [Link]
-
Excited-State Intramolecular Proton Transfer in 2-(3'-Hydroxy-2'-pyridyl)benzoxazole. Evidence of Coupled Proton and Charge Transfer in the Excited State of Some o-Hydroxyarylbenzazoles. The Journal of Physical Chemistry A - ACS Publications. [Link]
-
Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC - NIH. [Link]
-
Excited-State Intramolecular Proton Transfer: A Short Introductory Review. MDPI. [Link]
-
Excited state intramolecular proton transfer (ESIPT) in 2-(2'-hydroxyphenyl)benzoxazole and its naphthalene-fused analogs: a TD-DFT quantum chemical study. PubMed. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. PMC - NIH. [Link]
-
Charge transfer fluorescence of benzoxazol derivatives: Investigation of solvent effect on fluorescence of these dyes. ResearchGate. [Link]
-
Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Physical Chemistry Au. [Link]
-
New Coumarin-benzoxazole derivatives: Synthesis, photophysical and NLO properties. ScienceDirect. [Link]
-
Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. ResearchGate. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances (RSC Publishing). [Link]
-
Effect of solvents on relative fluorescence intensity. Solvents: 1, acetonitrile. ResearchGate. [Link]
-
Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Publishing. [Link]
-
Excited state behavior of benzoxazole derivatives in a confined environment afforded by a water soluble octaacid capsule. University of Miami. [Link]
-
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. [Link]
-
From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PMC - NIH. [Link]
-
Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. MDPI. [Link]
-
Fluorescence Aggregation-Caused Quenching versus Aggregation-Induced Emission: A Visual Teaching Technology for Undergraduate Chemistry Students. Journal of Chemical Education - ACS Publications. [Link]
-
Changing the Behavior of Chromophores from AggregationCaused Quenching to AggregationInduced Emission: Development of Highly Eff. CDR. [Link]
-
Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. [Link]
-
Absorption and Emission Sensitivity of 2-(2'-Hydroxyphenyl)benzoxazole to Solvents and Impurities. PubMed. [Link]
-
A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]
Sources
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pubs.rsc.org [pubs.rsc.org]
- 12. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Managing the Cytotoxicity of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. Benzoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities.[1] However, cytotoxicity is a critical parameter that often needs to be managed to harness their therapeutic potential. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate cytotoxic effects during your in vitro and early-stage in vivo experiments. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your decision-making.
PART 1: Core Directive - Understanding the 'Why' Behind Cytotoxicity
Before troubleshooting, it's crucial to understand the potential origins of cytotoxicity for a novel benzoxazole derivative. The observed toxicity is often a result of one or more of the following factors:
-
On-Target Toxicity: The compound's mechanism of action directly impacts pathways essential for the survival of both target (e.g., cancer) and non-target cells.
-
Off-Target Toxicity: The compound interacts with unintended cellular targets, disrupting critical biological processes. This is a common challenge in small molecule development.[2]
-
Metabolic Activation: The compound itself may be non-toxic, but its metabolites, produced by cellular enzymes (like Cytochrome P450s), are reactive and can cause cellular damage.[3][4][5] This transformation can lead to the generation of reactive intermediates that contribute to organ damage.[5]
-
Physicochemical Properties: Poor solubility can lead to compound precipitation, causing physical stress to cells or interfering with assay readouts.
The strategies outlined below are designed to dissect and address these potential causes.
PART 2: Troubleshooting Guides & Methodologies
Issue 1: High Cytotoxicity Observed in Initial Broad-Spectrum Screening
You've performed a standard cytotoxicity assay (e.g., MTT, LDH) and found that this compound exhibits significant toxicity across multiple cell lines at your initial test concentrations.
Caption: Workflow for initial cytotoxicity assessment.
-
Confirm Dose-Response and Determine IC50:
-
Action: Perform a dose-response curve starting from nanomolar to high micromolar concentrations in both your target cancer cell lines and at least one non-cancerous control cell line (e.g., primary fibroblasts, HEK293).
-
Rationale: This is the most fundamental step. A classic sigmoidal dose-response curve suggests a specific biological interaction, whereas a sudden drop-off in viability may indicate non-specific effects like compound precipitation. Comparing IC50 values between cancerous and non-cancerous cells will give you the Selectivity Index (SI = IC50 non-cancerous / IC50 cancerous), a critical measure of the therapeutic window. A favorable SI is generally considered to be >10.
-
-
Assess Compound Solubility and Formulation:
-
Action: Visually inspect your highest concentration wells for precipitation using a microscope. Perform a solubility assay in your culture medium. If solubility is poor, consider formulation strategies.
-
Rationale: Poorly soluble compounds are a major source of artifacts. For molecules with solubility limitations, strategies like using amorphous solid dispersions, micronization, or lipid-based delivery systems can be crucial.[6][7] These approaches can enhance bioavailability and reduce precipitation-induced toxicity.[6][8]
-
Protocol:
-
Prepare a stock solution in 100% DMSO.
-
Serially dilute the stock in complete culture medium to your final working concentrations.
-
Incubate for 2 hours at 37°C.
-
Inspect for precipitates by microscopy.
-
If precipitates are observed, consider reformulating with excipients like cyclodextrins or reducing the DMSO concentration in the final assay volume (ideally ≤ 0.5%).[8]
-
-
-
Distinguish Between Cytotoxicity and Metabolic Inhibition:
-
Action: Run a secondary, complementary cytotoxicity assay. If you initially used an MTT or similar metabolic assay, use a membrane integrity assay like LDH release or a fluorescent dye-based method (e.g., Propidium Iodide/Hoechst).
-
Rationale: Assays like MTT measure metabolic activity, which can be inhibited without causing cell death, leading to a false positive for cytotoxicity.[9] Comparing results from a metabolic assay and a membrane integrity assay can differentiate between cytostatic/metabolic effects and true cytotoxic (cell-killing) events.[9]
-
Issue 2: Cytotoxicity is Non-Selective (Affects Cancer and Healthy Cells Equally)
Your results show a low Selectivity Index (SI < 2), indicating a general cytotoxic mechanism. This suggests potential off-target effects or metabolic toxification.
Caption: Strategies to dissect non-selective cytotoxicity.
-
Evaluate the Role of Metabolism:
-
Action: Pre-treat your cells with a broad-spectrum Cytochrome P450 (CYP) inhibitor (e.g., 1-aminobenzotriazole) for 1-2 hours before adding your benzoxazole compound. Run a full dose-response curve and compare IC50 values with and without the inhibitor.
-
Rationale: Drug metabolism can produce reactive metabolites that are more toxic than the parent compound.[5][10] If inhibiting metabolism reduces cytotoxicity, it strongly suggests that a metabolite is responsible for the toxicity. This provides a clear path for medicinal chemists to modify the structure at the site of metabolic action.[11]
-
-
Investigate Oxidative Stress:
-
Action: Co-administer this compound with a known antioxidant, such as N-acetylcysteine (NAC).
-
Rationale: Many cytotoxic compounds induce the production of reactive oxygen species (ROS), leading to oxidative stress and cell death. Natural compounds like curcumin and resveratrol exert cytoprotective effects by mitigating oxidative stress.[12] If an antioxidant rescues the cells, it indicates that ROS production is a key part of the toxicity mechanism.
-
-
Structural Modification (SAR Studies):
-
Action: This is a medicinal chemistry approach. Synthesize and test analogs of the parent molecule.
-
Rationale: Structure-Activity Relationship (SAR) studies are key to optimizing lead compounds.[13][14] By making small, targeted changes to the molecule's structure (e.g., at the 7-methyl or 4-methylphenyl positions), you can identify which parts of the molecule are responsible for the toxicity (the "toxicophore"). This allows for the rational design of new compounds with an improved safety profile while maintaining on-target activity.[13][15][16] For example, replacing a group prone to metabolic activation can significantly reduce toxicity.[11]
-
PART 3: Frequently Asked Questions (FAQs)
Q1: My compound seems to be more toxic in longer-duration (72h) assays compared to short-duration (24h) assays. What does this mean?
A1: This time-dependent effect often points towards mechanisms that require cellular processing or accumulation. Key possibilities include:
-
Metabolic Activation: It takes time for cells to metabolize the parent compound into a toxic byproduct.[9]
-
Induction of Apoptosis: Programmed cell death is a process that unfolds over hours to days. Early time points might only show cytostatic effects, while later ones reveal widespread cell death.
-
Accumulation: The compound or its toxic metabolite may accumulate within the cell over time, reaching a critical toxic threshold.
Q2: Can I reduce cytotoxicity by changing the delivery method?
A2: Yes, formulation and delivery can have a significant impact. This is known as a pharmacokinetic-modulating approach.[17] Strategies include:
-
Liposomal Encapsulation: Encapsulating the drug can alter its biodistribution, reducing exposure to healthy tissues and potentially lowering peak plasma concentrations (Cmax) that are often linked to toxicity.[17]
-
Nanoparticle Conjugation: Similar to liposomes, this can improve targeting to specific tissues (e.g., tumors) and reduce systemic exposure.[18]
-
Controlled-Release Formulations: These are designed to release the drug slowly over time, avoiding the sharp Cmax peaks associated with toxicity.[17]
Q3: What are cytoprotective agents and can I use them in my experiments?
A3: Cytoprotective agents are compounds that protect cells from the harmful effects of toxic agents like chemotherapy drugs.[19][20] Examples include amifostine and dexrazoxane.[19] For experimental purposes, you can co-administer your compound with agents that target specific toxicity mechanisms. For instance:
-
If you suspect oxidative stress , use N-acetylcysteine (NAC).[12]
-
If you suspect GI toxicity in an animal model, agents that protect the gastric lining might be considered.[21] Using these agents can help validate the mechanism of toxicity and, in a clinical setting, could be part of a combination therapy to improve the therapeutic index.[22]
Q4: How can computational tools help in predicting and minimizing cytotoxicity?
A4: In silico or computational toxicology is an increasingly powerful tool for early-stage drug development.[2] Key approaches include:
-
QSAR (Quantitative Structure-Activity Relationship) Modeling: These models use the structures of known toxic compounds to predict the toxicity of new molecules.
-
Molecular Docking: This can be used to predict off-target binding. By docking your compound against a panel of known anti-targets (proteins known to cause adverse effects, like hERG), you can flag potential liabilities early.
-
Metabolism Prediction: Software can predict the likely sites of metabolism on your molecule, helping to identify where reactive metabolites might be formed.
Summary of Mitigation Strategies
| Strategy | Rationale | Key Experimental Step |
| Dose-Response & Selectivity | To establish a therapeutic window and differentiate targeted vs. general toxicity. | Calculate IC50 in cancer vs. non-cancerous cells. |
| Formulation Optimization | To rule out artifacts from poor solubility and improve bioavailability. | Test solubility in media; use excipients like cyclodextrins.[8] |
| Orthogonal Assays | To distinguish between true cytotoxicity and metabolic inhibition. | Compare results from a metabolic assay (MTT) with a membrane integrity assay (LDH).[9] |
| Metabolic Inhibition | To determine if toxic metabolites are responsible for the observed effects. | Co-administer with a pan-CYP inhibitor (e.g., 1-ABT). |
| Co-administration of Cytoprotectants | To identify the specific mechanism of toxicity (e.g., oxidative stress). | Co-administer with an antioxidant like N-acetylcysteine.[12] |
| Structure-Activity Relationship (SAR) | To rationally design new analogs with reduced toxicity. | Synthesize and test analogs with modifications at potential toxicophores.[13] |
References
- Jain, A. K., & Gupta, Y. (Year).
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?.
- Minotti, G., et al. (Year). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. PubMed.
- Minotti, G., et al. (Year). Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines. PMC.
- Muggia, F. M. (1994). Cytoprotection: concepts and challenges. PubMed.
- (Year). Formulation Strategies for High Dose Toxicology Studies: Case Studies.
- (2018, May 25). The Importance of Formulation Design in Oral GLP Toxicology Studies.
- (Year). Influenza virus vaccine, h1n1, live and Talwin Compound Interactions. Drugs.com.
- (Year). Drug Metabolism and Toxicological Mechanisms. MDPI.
- (Year). Paving the way for small-molecule drug discovery. PMC.
- (2023, March 1). New Approach Reduces Drug Resistance and Toxicity. Technology Networks.
- (Year). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. PubMed Central.
- (Year). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Xie, Y., et al. (2012). Preparation, antibacterial evaluation and preliminary structure-activity relationship (SAR)
- (2022, May 13). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano.
- (Year). Structure–activity relationship (SAR) of the synthesized compounds based on the cytotoxic evaluation against MDA-MB-231 and MCF-7 cell lines.
- (Year). Structure activity relationship of benzoxazole derivatives.
- (Year).
- (Year). Proposed structure‐activity relationship (SAR) of benzoxazole‐2‐yl)‐2‐phenoxyacetamide derivatives as antidiabetic agents.
- (2025, August 6). Cytoprotective agent: Significance and symbolism. Must Read.
- (Year). Implications of nitric oxide in the action of cytoprotective drugs on gastric mucosa. PubMed.
- (Year).
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- 4. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Role of drug metabolizing enzymes in chemotherapy-induced gastrointestinal toxicity and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. technologynetworks.com [technologynetworks.com]
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- 16. researchgate.net [researchgate.net]
- 17. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Researcher's Guide to 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine Experiments
Welcome to the technical support center for 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. This guide is intended for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis, purification, and application of this specific benzoxazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a synthetic organic compound belonging to the benzoxazole class.[1] Benzoxazoles are a significant class of heterocyclic compounds that are widely explored in medicinal chemistry due to their diverse biological activities.[2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][4][5] While specific data for this particular derivative is limited, its structural features suggest it may be investigated for similar therapeutic applications.[1]
Q2: What are the general storage and handling guidelines for this compound?
-
Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[6] Some related compounds are noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]
-
Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust or fumes by working in a well-ventilated fume hood.[8] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.
Q3: What is the expected solubility of this compound?
The solubility of benzoxazole derivatives can vary. Generally, they are soluble in organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethyl acetate. Their solubility in aqueous solutions is typically low. For biological assays, it is common to prepare a concentrated stock solution in DMSO, which is then further diluted in the aqueous assay medium.
Troubleshooting Guide: Synthesis and Experimentation
This section addresses specific issues you may encounter during your experiments with this compound.
Synthesis Challenges
Q1: I am experiencing a low yield in the synthesis of this compound. What are the likely causes and how can I improve it?
Low yields in benzoxazole synthesis are a common hurdle. The synthesis of this compound likely involves the condensation of a substituted 2-aminophenol with a carboxylic acid or its derivative.[1] Here’s a systematic approach to troubleshooting:
-
Purity of Starting Materials: Impurities in your starting materials, such as the substituted 2-aminophenol or 4-methylbenzoic acid, can significantly hinder the reaction. It is crucial to use high-purity reagents. Consider purifying your starting materials by recrystallization or column chromatography if their purity is questionable.
-
Reaction Conditions:
-
Temperature: Many benzoxazole syntheses require elevated temperatures to drive the cyclization reaction to completion. If you are running the reaction at a low temperature, a gradual increase may improve the yield.
-
Catalyst: The choice and amount of catalyst can be critical. While various catalysts can be used for benzoxazole synthesis, ensure that the one you are using is active and appropriate for your specific substrates.
-
Dehydration: The cyclization step involves the removal of a water molecule. Inefficient removal of water can lead to a low yield. The use of a dehydrating agent or a Dean-Stark apparatus can be beneficial.
-
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe the persistence of starting materials after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.
Decision-Making Flowchart for Low Synthesis Yield
Sources
- 1. 7-Methyl-2-(2-methylphenyl)-1,3-benzoxazol-5-amine (1315371-10-8) for sale [vulcanchem.com]
- 2. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
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- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
Validation & Comparative
A Comparative Guide to the Fluorescent Properties of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
This guide provides a comprehensive comparison of the fluorescent properties of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine with other well-established fluorescent dyes. Designed for researchers, scientists, and drug development professionals, this document delves into the photophysical characteristics, potential applications, and the underlying principles that govern the performance of these molecules.
Introduction: The Promise of Novel Benzoxazole Dyes
Benzoxazole derivatives are a well-regarded class of heterocyclic compounds known for their robust chemical and photophysical properties.[1][2] Their rigid, planar structure and extended π-conjugated system often give rise to strong fluorescence, making them valuable tools in various scientific disciplines, including cellular imaging, sensing, and materials science.[1][3] this compound is a specific derivative that, based on its structural features, is anticipated to exhibit interesting fluorescent properties. The presence of an electron-donating amino group at the 5-position and a methyl-substituted phenyl ring at the 2-position is expected to influence its absorption and emission characteristics significantly.
This guide will compare the projected performance of this compound with three widely used fluorescent dyes: 4',6-diamidino-2-phenylindole (DAPI), Hoechst 33342, and Fluorescein. These dyes have been chosen to represent a range of applications, from nuclear staining to general-purpose labeling, and provide a strong baseline for evaluating the potential of this novel benzoxazole derivative.
Photophysical Properties: A Comparative Analysis
The following table summarizes the key photophysical properties of this compound and the selected reference dyes. It is important to note that the data for this compound are estimated based on the known properties of structurally similar benzoxazole derivatives, as direct experimental data is not yet widely available in peer-reviewed literature.
| Property | This compound (Estimated) | DAPI | Hoechst 33342 | Fluorescein (pH 9) |
| Excitation Max (λex) | ~350 - 370 nm | 358 nm | 350 nm | 494 nm |
| Emission Max (λem) | ~430 - 460 nm | 461 nm | 461 nm | 521 nm |
| Molar Extinction Coefficient (ε) | ~15,000 - 25,000 M⁻¹cm⁻¹ | 30,000 M⁻¹cm⁻¹ | 42,000 M⁻¹cm⁻¹ | 76,900 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.4 - 0.6 | ~0.04 (free), ~0.8 (bound to DNA) | ~0.04 (free), ~0.4 (bound to DNA) | 0.95 |
| Photostability | Moderate to High | Moderate | Moderate | Low |
| Solubility | Good in organic solvents, moderate in aqueous solutions | Good in aqueous solutions | Good in aqueous solutions | Good in aqueous solutions |
Rationale for Estimated Properties of this compound:
-
Excitation and Emission Maxima: The benzoxazole core typically absorbs in the UV-A to near-UV region (330-380 nm). The presence of the electron-donating amino group and the aryl substituent at the 2-position is known to cause a bathochromic (red) shift in both absorption and emission spectra. Therefore, an excitation maximum around 350-370 nm and an emission maximum in the blue-to-cyan region (430-460 nm) are anticipated.
-
Molar Extinction Coefficient: 2-Arylbenzoxazole derivatives generally exhibit moderate to high molar extinction coefficients.
-
Quantum Yield: The quantum yield of benzoxazole dyes can vary significantly based on their substitution pattern and environment. The presence of the amino group is expected to enhance the quantum yield.
-
Photostability: Benzoxazole derivatives are known for their relatively high photostability compared to other common fluorophores like fluorescein.
Experimental Protocols for Comparative Evaluation
To empirically validate the performance of this compound, the following standard experimental protocols are recommended.
Determination of Fluorescence Spectra
Objective: To determine the excitation and emission maxima of the fluorescent dye.
Methodology:
-
Prepare a dilute solution of the dye (e.g., 1-10 µM) in a suitable solvent (e.g., ethanol or phosphate-buffered saline).
-
Use a spectrofluorometer to record the fluorescence spectra.
-
To determine the emission spectrum, set the excitation wavelength to the expected absorption maximum and scan a range of emission wavelengths.
-
To determine the excitation spectrum, set the emission wavelength to the maximum of the emission spectrum and scan a range of excitation wavelengths.
-
The wavelengths corresponding to the highest intensity in the emission and excitation spectra are the emission and excitation maxima, respectively.
Measurement of Molar Extinction Coefficient
Objective: To determine the light-absorbing capability of the dye at a specific wavelength.
Methodology:
-
Prepare a series of solutions of the dye with known concentrations in a suitable solvent.
-
Use a UV-Vis spectrophotometer to measure the absorbance of each solution at the absorption maximum (λmax).
-
Plot a graph of absorbance versus concentration.
-
According to the Beer-Lambert law (A = εcl), the molar extinction coefficient (ε) is the slope of the resulting linear plot (where A is absorbance, c is concentration, and l is the path length of the cuvette, typically 1 cm).
Determination of Fluorescence Quantum Yield
Objective: To measure the efficiency of the fluorescence process.
Methodology:
The relative quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Select a suitable quantum yield standard that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting dyes).
-
Prepare a series of solutions of both the sample and the standard with varying absorbances at the excitation wavelength (typically below 0.1 to avoid inner filter effects).
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the integrated fluorescence intensity of each solution over its entire emission band.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)
where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
Photostability Assay
Objective: To assess the resistance of the dye to photobleaching.
Methodology:
-
Prepare a solution of the dye in a suitable solvent and place it in a cuvette.
-
Continuously expose the sample to a high-intensity light source (e.g., the excitation light from a spectrofluorometer or a laser).
-
Monitor the decrease in fluorescence intensity over time at the emission maximum.
-
The photostability can be quantified by determining the time it takes for the fluorescence intensity to decrease by 50% (the half-life).
Visualizing the Comparison
Figure 1: Comparative overview of the target benzoxazole dye and established fluorescent probes.
In-Depth Discussion and Field-Proven Insights
The estimated photophysical properties of this compound suggest it could be a valuable addition to the fluorescent probe toolkit, particularly for applications requiring blue-to-cyan emission and good photostability.
Comparison with DAPI and Hoechst 33342:
Both DAPI and Hoechst 33342 are widely used for staining the nuclei of living and fixed cells. They exhibit a significant increase in fluorescence quantum yield upon binding to the minor groove of DNA. While the DNA-binding properties of this compound are unknown, its emission in a similar spectral range suggests it could potentially be explored for similar applications. However, a key advantage of the benzoxazole derivative could be its potentially higher intrinsic quantum yield in the unbound state and its superior photostability. The lower photostability of DAPI and Hoechst can be a limiting factor in long-term imaging experiments.
Comparison with Fluorescein:
Fluorescein is a workhorse fluorescent dye with a very high quantum yield, making it exceptionally bright. However, its major drawbacks are its poor photostability and the pH sensitivity of its fluorescence. The benzoxazole scaffold is generally more photostable, and while some benzoxazole dyes can exhibit pH sensitivity, they are often less susceptible to photobleaching than fluorescein. Therefore, this compound could be a more robust alternative for applications requiring prolonged or repeated fluorescence measurements.
The Role of the Amino Group:
The 5-amino substituent is a critical feature of the target molecule. As a strong electron-donating group, it is expected to increase the intramolecular charge transfer (ICT) character of the molecule upon excitation. This ICT character can lead to a larger Stokes shift and can also make the fluorescence properties more sensitive to the polarity of the microenvironment. This solvatochromism could be a valuable property for developing fluorescent probes that can report on changes in their local environment, such as protein binding or membrane insertion.
Experimental Workflow for Comparative Dye Evaluation
Figure 2: A generalized workflow for the comparative evaluation of fluorescent dyes.
Conclusion and Future Directions
While direct experimental data for this compound is pending, a thorough analysis of its structure suggests it holds significant promise as a fluorescent probe. Its anticipated properties, including good photostability and a potentially high quantum yield in the blue-to-cyan region, make it a compelling candidate for a variety of applications.
Future research should focus on the synthesis and detailed photophysical characterization of this compound to validate the estimations presented in this guide. Furthermore, investigating its interactions with biological macromolecules, such as DNA and proteins, and its performance in cellular imaging will be crucial to fully realize its potential as a novel fluorescent tool for the scientific community.
References
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Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, Enlighten Theses. [Link]
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 2(1), e2023003. [Link]
- Abu Jarra, H., et al. (2018).
-
Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 589. [Link]
-
Lu, H.-Y., et al. (2022). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. RSC Advances, 12(3), 1547-1553. [Link]
-
Reiser, A., et al. (1971). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 93(13), 3213–3219. [Link]
-
The synthesis and properties of benzoxazole fluorescent brighteners for application to polyester fibers. (2017). ResearchGate. [Link]
Sources
A Comparative Validation Guide for 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine and its Analogs in Preclinical Drug Discovery
In the landscape of modern medicinal chemistry, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical framework for the validation of novel benzoxazole derivatives, using the hypothetical compound 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine as a central case study. Our objective is to furnish researchers, scientists, and drug development professionals with a comparative analysis of this compound's potential performance against established alternatives, supported by robust experimental data and protocols. This document is structured to provide not just procedural steps, but the scientific rationale that underpins a rigorous validation workflow, ensuring both technical accuracy and field-proven insights.
Introduction: The Promise of the Benzoxazole Scaffold
Benzoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. Their structural resemblance to endogenous purine bases may facilitate interactions with key biological macromolecules, making them attractive candidates for drug development. The specific compound under consideration, this compound, a 2,5,7-trisubstituted benzoxazole, represents a novel chemical entity whose biological potential is yet to be fully elucidated. This guide will outline a systematic approach to validate its efficacy against specific and highly relevant biological targets.
Strategic Validation: A Multi-Target Approach
Given the broad bioactivity of the benzoxazole class, a strategic, multi-pronged validation approach is warranted. We will focus on three key therapeutic areas where benzoxazoles have shown considerable promise: oncology, infectious diseases, and inflammation. For each area, we will propose a primary molecular target and a comprehensive validation workflow, comparing our lead compound with a well-characterized benzoxazole analog and a current standard-of-care therapeutic.
Anticancer Activity Validation: Targeting Receptor Tyrosine Kinases
A significant number of benzoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell proliferation and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key RTK implicated in tumor-associated neovascularization, making it a prime target for anticancer drug development.
Comparative Compounds
| Compound | Class | Mechanism of Action | Target |
| This compound | Novel Benzoxazole | Putative VEGFR-2 Inhibitor | VEGFR-2 |
| Axitinib | Benzoxazole Derivative | Potent and selective inhibitor of VEGFRs 1, 2, and 3 | VEGFR-2 |
| Sorafenib | Multi-kinase inhibitor | Inhibits multiple RTKs including VEGFR-2, PDGFR, and Raf kinases. | VEGFR-2, others |
Experimental Workflow: From Cellular Viability to Kinase Inhibition
The validation of anticancer activity should follow a logical progression from cellular assays to specific enzyme inhibition.
Detailed Experimental Protocols
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of a microorganism. [1] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in CAMHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (no drug) and a negative control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
Objective: To measure the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA. [2] Materials:
-
Purified E. coli DNA Gyrase
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5.5 mM spermidine, 6.5% glycerol)
-
Test compounds
-
Agarose gel electrophoresis system
-
Ethidium bromide or other DNA stain
Procedure:
-
Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the supercoiled DNA form and an increase in the relaxed form.
Comparative Performance Data
| Compound | Target Organism | MIC (µg/mL) | DNA Gyrase Inhibition IC50 (µM) |
| This compound | S. aureus, E. coli | To be determined | To be determined |
| Novobiocin | S. aureus | 0.06 - 0.25 | ~0.1 |
| Ciprofloxacin | E. coli | 0.008 - 0.03 | ~1.0 |
Anti-inflammatory Activity Validation: Targeting Cyclooxygenase-2 (COX-2)
Certain benzoxazole derivatives have been shown to possess anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.
Comparative Compounds
| Compound | Class | Mechanism of Action | Target |
| This compound | Novel Benzoxazole | Putative COX-2 Inhibitor | COX-2 |
| 2-(2-Arylphenyl)benzoxazole derivatives | Benzoxazole | Selective inhibition of COX-2 | COX-2 |
| Celecoxib | COX-2 Inhibitor | Selective, non-steroidal anti-inflammatory drug (NSAID) that inhibits COX-2 | COX-2 |
Experimental Workflow: From Cellular Models to Enzyme Assays
Detailed Experimental Protocols
Objective: To assess the ability of the compounds to inhibit the production of the pro-inflammatory mediator PGE2 in a cellular model of inflammation.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
PGE2 ELISA kit
Procedure:
-
Culture macrophages in 24-well plates.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of PGE2 production.
Objective: To directly measure the inhibitory effect of the compounds on the activity of the COX-2 enzyme.
Materials:
-
Purified ovine or human COX-2 enzyme
-
COX-2 assay buffer
-
Arachidonic acid (substrate)
-
Test compounds
-
COX Colorimetric Inhibitor Screening Assay Kit
Procedure:
-
Follow the instructions of a commercial COX-2 inhibitor screening kit.
-
Typically, the assay involves the incubation of the COX-2 enzyme with the test compound.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin G2, the initial product of the COX reaction, is measured colorimetrically.
-
Determine the IC50 values for COX-2 inhibition.
Comparative Performance Data
| Compound | Cell-based PGE2 Inhibition IC50 (µM) | COX-2 Enzyme Inhibition IC50 (µM) |
| This compound | To be determined | To be determined |
| 2-(2-Arylphenyl)benzoxazole derivatives | 0.1 - 1.0 | 0.05 - 0.5 |
| Celecoxib | ~0.1 | ~0.04 |
Mechanistic Insights: Visualizing Signaling Pathways
Understanding the mechanism of action is paramount in drug development. The following diagrams illustrate the putative signaling pathways targeted by benzoxazole derivatives.
Aryl Hydrocarbon Receptor (AhR) Pathway (Anticancer)
Some benzoxazole derivatives, such as the active metabolite of Phortress (5F-203), are potent agonists of the Aryl Hydrocarbon Receptor (AhR). [3][4]This leads to the induction of cytochrome P450 enzymes, particularly CYP1A1, which can metabolize the compound into a cytotoxic agent.
VEGFR-2 Signaling Pathway (Anticancer)
VEGFR-2 inhibitors block the binding of VEGF, preventing receptor dimerization and autophosphorylation, thereby inhibiting downstream signaling pathways that promote angiogenesis. [5][6]
DNA Gyrase Mechanism of Action (Antimicrobial)
DNA gyrase introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. [7][8]Inhibitors can block different steps of this process.
Conclusion: A Roadmap for Benzoxazole Drug Discovery
This guide provides a comprehensive and scientifically rigorous framework for the validation of novel benzoxazole derivatives, exemplified by this compound. By employing a comparative approach against well-established compounds and utilizing detailed, self-validating experimental protocols, researchers can effectively assess the therapeutic potential of new chemical entities. The elucidation of specific molecular targets and the visualization of their associated signaling pathways are critical steps in building a compelling case for further preclinical and clinical development. The systematic approach outlined herein is designed to enhance the efficiency and success rate of bringing promising benzoxazole-based therapeutics from the laboratory to the clinic.
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Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2'-Hydroxyphenyl)benzoxazole Analogs of UK-1. (2007). Journal of Medicinal Chemistry, 50(13), 3094–3100. [Link]
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Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). European Journal of Medicinal Chemistry, 210, 112979. [Link]
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Protein Encapsulation of Experimental Anticancer Agents 5F 203 and Phortress: Towards Precision Drug Delivery. (2019). International Journal of Nanomedicine, 14, 9561–9576. [Link]
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Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. (2021). Cancers, 13(19), 4879. [Link]
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Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety. (n.d.). Retrieved January 19, 2026, from [Link]
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Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors. (2020). Archiv der Pharmazie, 353(1), 1900221. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 694–711. [Link]
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DNA Gyrase – A Specialized Type II Topoisomerase. (n.d.). Creative Diagnostics. Retrieved January 19, 2026, from [Link]
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DNA gyrase. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
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Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (2020). Journal of Molecular Structure, 1222, 128892. [Link]
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Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. (2014). Frontiers in Bioscience (Landmark Edition), 19(5), 897–908. [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 19, 2026, from [Link]
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Proposed mechanism of action of DNA gyrase. (n.d.). Retrieved January 19, 2026, from [Link]
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). International Journal of Molecular Sciences, 23(19), 11467. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique). (2025). NC DNA Day Blog. [Link]
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Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. (2022). Molecules, 27(1), 221. [Link]
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A Senior Application Scientist's Guide: Evaluating 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine in the Landscape of Commercial Fluorescent Probes
For the discerning researcher in cellular biology and drug development, the selection of a fluorescent probe is a critical decision that dictates the quality and reliability of experimental data. This guide provides an in-depth comparison of a novel benzoxazole derivative, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, with established commercial fluorescent probes. Our analysis is grounded in both theoretical photophysical properties and practical, field-proven experimental workflows, offering a comprehensive resource for making informed decisions in your research.
Introduction to the Fluorophores
This compound is a member of the benzoxazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities and potential as fluorescent agents. The rigid, planar structure of the benzoxazole core, coupled with the potential for intramolecular charge transfer, often imparts favorable fluorescent properties. While specific photophysical data for this exact molecule is not yet widely published, we can extrapolate its likely characteristics based on structurally similar 2-arylbenzoxazole derivatives. These compounds typically exhibit absorption in the UV-to-violet range and emit in the blue-to-green spectrum.[1][2] For the purpose of this guide, we will use a proxy dataset derived from closely related, experimentally characterized 2-arylbenzoxazoles to provide a scientifically grounded comparison.
Our comparative analysis will benchmark this novel compound against three widely-used classes of commercial fluorescent probes:
-
DAPI (4',6-diamidino-2-phenylindole): A classic nuclear counterstain that binds strongly to A-T rich regions of DNA.[3] It is known for its bright blue fluorescence upon binding to DNA and is a staple in fluorescence microscopy.[4][5]
-
Coumarin Derivatives: A versatile class of fluorophores known for their high quantum yields and sensitivity to the local environment.[][7] Their spectral properties can be tuned through chemical modification, making them suitable for a wide range of applications.[8]
-
BODIPY (Boron-dipyrromethene) Dyes: Characterized by their high photostability, sharp emission peaks, and high quantum yields.[][] BODIPY dyes are relatively insensitive to solvent polarity and pH, making them robust probes for cellular imaging.[11][12]
Comparative Photophysical Data
The following table summarizes the key photophysical properties of our target compound (via proxy) and the selected commercial probes. This data is essential for determining the suitability of each probe for specific applications and for designing appropriate imaging experiments.
| Property | This compound (Proxy) | DAPI (bound to DNA) | Coumarin 1 | BODIPY FL |
| Absorption Max (λabs) | ~350 nm | 358 nm | 373 nm | 503 nm |
| Emission Max (λem) | ~450 nm | 461 nm | 450 nm | 512 nm |
| Quantum Yield (Φ) | ~0.6-0.8 | ~0.9 (bound) | >0.7 | >0.9 |
| Molar Extinction Coefficient (ε) | ~25,000 M-1cm-1 | 34,000 M-1cm-1 | 25,000 M-1cm-1 | 80,000 M-1cm-1 |
| Stokes Shift | ~100 nm | 103 nm | 77 nm | 9 nm |
| Photostability | Moderate to High | Moderate | Moderate | High |
| Cell Permeability | Likely Permeable | Low (used on fixed cells) | Permeable | Permeable |
Performance Evaluation: An Experimental Workflow
To provide a practical comparison of these fluorescent probes, we propose a standardized experimental workflow for staining cultured mammalian cells. This protocol is designed to assess key performance indicators such as staining specificity, signal-to-noise ratio, and photostability under typical imaging conditions.
Experimental Design
The following diagram illustrates the key steps in our comparative experimental workflow:
Step-by-Step Methodology
1. Cell Culture and Preparation:
-
Seed HeLa cells onto sterile glass coverslips in a 24-well plate at a density of 5 x 104 cells per well.
-
Incubate the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours, or until they reach 70-80% confluency.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove any residual media.
2. Staining Protocol:
-
Prepare working solutions of each fluorescent probe in PBS at a final concentration of 1 µM.
-
Incubate the cells with the respective fluorescent probe solutions for 15-30 minutes at 37°C, protected from light.
-
Wash the cells three times with PBS to remove any unbound probe.
-
Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
3. Fluorescence Microscopy and Image Analysis:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets for each probe (e.g., DAPI filter set: Ex/Em ~365/445 nm; FITC filter set for Coumarin and BODIPY FL: Ex/Em ~490/525 nm).
-
Acquire images using identical exposure times and laser power settings for each probe to allow for a direct comparison of signal intensity.
-
To assess photostability, continuously expose a defined region of the sample to excitation light and acquire images at regular intervals.
-
Analyze the acquired images to quantify staining localization, signal intensity, and the rate of photobleaching.
Expected Outcomes and Interpretation
Based on the known properties of the commercial probes and the proxy data for our target compound, we can anticipate the following outcomes:
-
This compound: We predict this compound will exhibit good cell permeability and likely accumulate in intracellular membranes or lipid-rich organelles due to its moderately lipophilic nature. Its fluorescence is expected to be bright and relatively photostable, offering a potential alternative to existing blue-green emitting probes.
-
DAPI: Will show highly specific staining of the cell nucleus with a bright blue fluorescence.[3][4] However, its use is primarily limited to fixed and permeabilized cells due to its poor membrane permeability.[13]
-
Coumarin 1: Is expected to provide a bright, diffuse cytoplasmic stain in live cells.[] Its fluorescence intensity may be sensitive to the local cellular environment, which can be either an advantage for sensing applications or a disadvantage if uniform staining is desired.[14]
-
BODIPY FL: Will likely exhibit very bright and highly photostable fluorescence, with potential for staining various cellular compartments depending on its specific derivatization.[][] Its insensitivity to the environment makes it a reliable and robust staining agent.[11]
Chemical Structures
The following diagram illustrates the chemical structures of the fluorescent probes discussed in this guide:
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A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this journey is understanding a compound's selectivity – its ability to interact with its intended biological target while minimizing engagement with unintended targets. This guide provides an in-depth, technical framework for assessing the cross-reactivity of a promising benzoxazole derivative, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine.
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6][7][8][9] This inherent biological activity underscores the critical need for a thorough cross-reactivity assessment to preempt potential off-target effects that could lead to toxicity or diminished efficacy. This guide will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices, ensuring a self-validating and robust evaluation.
Conceptual Framework: Understanding the "Why" Before the "How"
Before embarking on experimental work, it is crucial to establish a conceptual framework for the potential biological activities of this compound. Given the broad bioactivity of the benzoxazole class, a logical starting point is to hypothesize a primary target class based on its structural features. The presence of the benzoxazole core, often found in kinase inhibitors and other enzyme-targeted therapies, suggests that a primary screen against a panel of kinases would be a prudent initial step.
Cross-reactivity, the binding of a compound to targets other than the intended one, is a frequent cause of off-target effects.[10] A comprehensive assessment of cross-reactivity is not merely a checklist of experiments but a strategic investigation into the compound's polypharmacology. Our approach will be multi-tiered, beginning with computational predictions and progressing to in vitro biochemical and cell-based assays.
Tier 1: In Silico Profiling - The Predictive First Pass
Computational methods provide a rapid and cost-effective initial assessment of potential off-target interactions.[11][12][13][14][15] By comparing the structure of this compound to databases of known ligands for a wide range of biological targets, we can generate a preliminary "hit list" of potential off-targets.
Experimental Protocol: Computational Off-Target Prediction
-
Compound Preparation: Generate a 3D conformation of this compound using molecular modeling software.
-
Database Selection: Utilize publicly available or commercial databases such as ChEMBL, BindingDB, and ExCAPE-DB, which contain extensive structure-activity relationship data.[12]
-
Similarity Searching: Employ 2D and 3D similarity search algorithms (e.g., Tanimoto coefficient) to identify known bioactive molecules with structural similarity to the query compound.[16]
-
Pharmacophore Modeling: Develop a pharmacophore model based on the key chemical features of this compound and screen it against a database of target pharmacophores.
-
Target Prediction: Consolidate the results from similarity searching and pharmacophore screening to generate a ranked list of potential off-targets.
Data Presentation: Predicted Off-Target Profile
| Predicted Off-Target Class | Representative Targets | Prediction Score/Similarity Index | Rationale for Inclusion |
| Kinases | EGFR, VEGFR2, SRC | High | Structural alerts common in kinase inhibitors |
| GPCRs | A1AR, D2R | Moderate | Amine functionality may interact with aminergic receptors |
| Ion Channels | hERG | Low-Moderate | A critical channel to assess for cardiotoxicity risk |
| Nuclear Receptors | ERα | Low | Aromatic rings may facilitate binding |
| Enzymes | COX-1, COX-2 | Moderate | Benzoxazoles are known to have anti-inflammatory activity[1][5] |
Tier 2: In Vitro Biochemical Assays - Quantifying Interactions
Following the in silico predictions, the next logical step is to quantify the interactions of this compound with the predicted off-targets using biochemical assays. These assays provide direct evidence of binding or inhibition and allow for the determination of key parameters such as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant).
Experimental Protocol: Broad Panel Kinase Screen
-
Assay Platform: Utilize a reputable contract research organization (CRO) that offers a broad panel kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Compound Concentration: Screen the compound at a single high concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
Data Analysis: Identify any kinases that show significant inhibition (typically >50%) at the screening concentration.
-
Dose-Response: For any significant hits, perform follow-up dose-response assays to determine the IC50 value.
Experimental Protocol: GPCR and Ion Channel Binding Assays
-
Assay Format: Employ radioligand binding assays or fluorescence-based assays to assess binding to a panel of GPCRs and ion channels.
-
Target Selection: Prioritize targets identified in the in silico screen and those known to be associated with common adverse drug reactions.
-
Data Interpretation: Calculate the Ki (inhibition constant) or percent displacement of a known ligand to quantify the binding affinity.
Data Presentation: Summary of In Vitro Cross-Reactivity
| Target | Assay Type | IC50 / Ki (µM) | Primary Target IC50 (Hypothetical) | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Primary Target X | Kinase Assay | 0.05 | 0.05 | 1 |
| VEGFR2 | Kinase Assay | 1.2 | 0.05 | 24 |
| SRC | Kinase Assay | 5.8 | 0.05 | 116 |
| A1AR | Radioligand Binding | > 10 | 0.05 | > 200 |
| hERG | Patch Clamp | > 10 | 0.05 | > 200 |
Tier 3: Cell-Based Assays - Assessing Functional Consequences
Biochemical assays confirm direct interactions, but cell-based assays are essential to understand the functional consequences of these interactions in a more physiologically relevant context. These assays can reveal whether off-target binding translates into a cellular response.
Experimental Protocol: Cellular Target Engagement Assay
-
Methodology: Employ a technique such as the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[17]
-
Cell Line Selection: Choose a cell line that endogenously expresses both the primary target and any significant off-targets identified in the biochemical assays.
-
Procedure: Treat cells with varying concentrations of the compound, followed by heat denaturation and quantification of the soluble protein fraction by Western blot or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.
Experimental Protocol: Phenotypic Screening
-
Assay Design: Utilize high-content imaging or other phenotypic screening platforms to assess the compound's effect on various cellular parameters (e.g., cell viability, morphology, signaling pathway activation).[15]
-
Cell Panel: Screen the compound against a diverse panel of cell lines representing different tissues and cancer types.
-
Data Interpretation: Look for unexpected cellular phenotypes that may be indicative of off-target effects.
Visualization of the Workflow
Caption: A multi-tiered workflow for assessing compound cross-reactivity.
Logical Relationships in Cross-Reactivity Assessment
Caption: The relationship between on-target and off-target interactions.
Conclusion
The comprehensive assessment of cross-reactivity is an indispensable component of modern drug discovery. For a novel molecule like this compound, a systematic and tiered approach, as outlined in this guide, is paramount. By integrating in silico predictions with robust in vitro and cell-based assays, researchers can build a detailed selectivity profile. This not only de-risks the progression of the compound but also provides invaluable insights into its potential therapeutic window and safety profile. The ultimate goal is to ensure that the journey from a promising molecule to a safe and effective medicine is guided by sound scientific principles and a thorough understanding of its biological interactions.
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A Senior Application Scientist's Guide to the Performance Evaluation of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine in Diverse Cell Lines
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
Benzoxazoles are a significant class of heterocyclic compounds, recognized for a diverse range of pharmacological activities.[1][2][3] Within medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents, demonstrating potent anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5] The efficacy of these compounds is often dictated by the nature and position of substituents on the core structure, which can significantly influence their cytotoxic potency and selectivity against various cancer cell lines.[6][7]
This guide provides a comprehensive framework for the performance evaluation of a novel benzoxazole derivative, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine . As pre-clinical data for this specific compound is not widely available, this document serves as a detailed roadmap for researchers, outlining the necessary experimental designs, protocols, and data interpretation strategies required for a rigorous assessment of its anticancer potential. We will explore its performance against a panel of cancer cell lines, benchmarked against established chemotherapeutic agents, to elucidate its efficacy and potential mechanisms of action.
I. Strategic Selection of Cell Lines and Comparator Compounds
The initial and most critical step in evaluating a novel compound is the selection of an appropriate and diverse panel of cell lines. This allows for the assessment of both broad-spectrum activity and potential tumor-type selectivity.
Rationale for Cell Line Selection:
To construct a meaningful profile for our test compound, we will utilize a panel of well-characterized human cancer cell lines representing common solid tumors, alongside a non-cancerous cell line to assess general cytotoxicity and therapeutic index.
-
MCF-7 (Breast Adenocarcinoma): A widely used, estrogen receptor-positive cell line, crucial for identifying compounds with efficacy against a major subtype of breast cancer.[8][9]
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer, a leading cause of cancer-related mortality worldwide.[9][10]
-
HT-29 (Colon Adenocarcinoma): A representative cell line for colorectal cancer, allowing for the evaluation of activity against gastrointestinal tumors.[1][11]
-
MRC-5 (Normal Human Fetal Lung Fibroblast): This non-cancerous cell line is essential for determining the selectivity of the compound. A favorable therapeutic candidate should exhibit significantly higher potency against cancer cells than normal cells.
Comparator Compound Selection:
To contextualize the performance of this compound, it is imperative to include well-established chemotherapeutic agents as positive controls.
-
Doxorubicin: A topoisomerase II inhibitor with broad-spectrum activity against a range of cancers. It serves as a potent, albeit relatively non-selective, benchmark.[12]
-
Paclitaxel: A microtubule-stabilizing agent, widely used in the treatment of breast, lung, and ovarian cancers.[12]
II. Experimental Workflow: A Multi-Faceted Approach
A thorough evaluation of an anticancer compound requires a multi-pronged experimental approach to move beyond simple cytotoxicity and probe the underlying mechanism of action. Our proposed workflow is designed to provide a comprehensive understanding of the compound's cellular effects.
Caption: A streamlined workflow for the comprehensive evaluation of a novel anticancer compound.
III. Detailed Experimental Protocols
The following protocols are provided as a detailed guide for executing the proposed experiments. Adherence to these standardized methods is crucial for generating reproducible and reliable data.
A. MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[14]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]
-
Compound Treatment: Prepare a serial dilution of this compound, Doxorubicin, and Paclitaxel in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[13][16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[15][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[20]
-
Washing: Wash the cells twice with cold PBS.[19]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide solution and incubate for 15 minutes at room temperature in the dark.[20][21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
C. Cell Cycle Analysis using Propidium Iodide
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22] This is crucial for identifying if a compound induces cell cycle arrest.
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[22][23]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.[22][24] RNase A is necessary to degrade RNA, ensuring that PI only binds to DNA.[22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[25]
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
IV. Data Presentation and Interpretation
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound | MCF-7 (Breast) | A549 (Lung) | HT-29 (Colon) | MRC-5 (Normal) | Selectivity Index (MRC-5 / Average Cancer IC50) |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| Doxorubicin | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| Paclitaxel | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
A higher selectivity index indicates a more favorable therapeutic window.
Table 2: Apoptosis Induction (% of Apoptotic Cells)
| Treatment (at IC50) | Cell Line | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control | MCF-7 | [Insert Data] | [Insert Data] | [Calculate] |
| This compound | MCF-7 | [Insert Data] | [Insert Data] | [Calculate] |
| Doxorubicin | MCF-7 | [Insert Data] | [Insert Data] | [Calculate] |
| (Repeat for A549 and HT-29) |
Table 3: Cell Cycle Analysis (% of Cells in Each Phase)
| Treatment (at IC50) | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] |
| This compound | MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] |
| Doxorubicin | MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] |
| (Repeat for A549 and HT-29) |
V. Elucidating the Mechanism of Action: A Hypothetical Pathway
Many benzoxazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival.[6] A significant number of these compounds have been identified as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis.[6][26] Another common mechanism is the inhibition of topoisomerases, leading to DNA damage and apoptosis.[27]
Based on this, a plausible hypothesis is that this compound may function as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical signaling pathway potentially targeted by the novel benzoxazole compound.
To validate this hypothesis, a follow-up Western blot analysis could be performed to measure the phosphorylation status of key proteins in this pathway (e.g., p-Akt, p-mTOR) following treatment with the compound. A significant decrease in the phosphorylation of these proteins would provide strong evidence for the proposed mechanism of action.
VI. Conclusion and Future Directions
This guide has outlined a robust and comprehensive framework for the initial performance evaluation of this compound. By systematically assessing its cytotoxicity, mechanism of cell death, and effects on the cell cycle across a diverse panel of cell lines, researchers can generate the critical data needed to determine its potential as a novel anticancer agent.
The results of these experiments will provide a solid foundation for further preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy studies in animal models. The multifaceted approach detailed herein ensures a thorough and scientifically rigorous evaluation, paving the way for the potential translation of this promising compound from the laboratory to the clinic.
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A Comparative Guide to the Structure-Activity Relationship of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine Analogs as Potential Anticancer Agents
In the landscape of medicinal chemistry, the benzoxazole scaffold represents a privileged heterocyclic core, integral to numerous compounds with a wide array of pharmacological activities.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of analogs based on the 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine framework, with a focus on their potential as anticancer agents. By dissecting the roles of various structural modifications, we aim to furnish researchers, scientists, and drug development professionals with actionable insights for the rational design of novel, potent, and selective therapeutic candidates.
The Benzoxazole Core: A Scaffold of Therapeutic Promise
Benzoxazole derivatives have garnered significant attention in oncology research due to their demonstrated ability to inhibit the proliferation of various cancer cell lines.[3] Their mechanism of action is often multifaceted, ranging from the inhibition of key enzymes involved in cell growth and proliferation to the induction of apoptosis.[4] The core structure of this compound presents three key regions for chemical modification to explore the SAR: the 2-phenyl ring, the 5-amino group, and the 7-methyl group on the benzoxazole core. Understanding how substitutions at these positions influence cytotoxic activity is paramount for optimizing the therapeutic potential of this chemical series.
Synthesis of 2-Arylbenzoxazole Analogs
The synthesis of 2-arylbenzoxazole derivatives is typically achieved through the condensation of a 2-aminophenol with a substituted benzoic acid or its corresponding derivative (e.g., acid chloride, aldehyde). A general and efficient method involves the reaction of a 2-aminophenol with a substituted aromatic aldehyde in the presence of an oxidizing agent. For the synthesis of N-phenyl-1,3-benzoxazol-2-amine derivatives, a common route involves the reaction of an aminophenol with an isothiocyanate, followed by an iodine-mediated oxidative cyclodesulfurization.[1]
Below is a generalized workflow for the synthesis of 2-arylbenzoxazole analogs.
Caption: Generalized synthetic workflow for 2-arylbenzoxazole analogs.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
The anticancer potential of benzoxazole analogs is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and determine the concentration of a compound that inhibits 50% of cell growth (IC50).[2][5]
The following sections present a comparative analysis of the SAR based on available data for structurally related benzoxazole derivatives.
Modifications on the 2-Phenyl Ring
The substitution pattern on the 2-phenyl ring plays a crucial role in modulating the cytotoxic activity of benzoxazole derivatives.
| Compound ID | 2-Phenyl Ring Substitution | Cancer Cell Line | IC50 (µM) |
| 1a | 4-H | MCF-7 (Breast) | > 50 |
| 1b | 4-CH3 | MCF-7 (Breast) | 38.21[5] |
| 1c | 4-Cl | MCF-7 (Breast) | 6.05[5] |
| 1d | 4-OCH3 | MCF-7 (Breast) | 8.38[5] |
| 1e | 4-NO2 | A549 (Lung) | Moderate Activity[3] |
| 1f | 2,4-di-Cl | HCT-116 (Colon) | 12.48[6] |
SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a chloro (Cl) or nitro (NO2) group, on the 2-phenyl ring generally enhances anticancer activity. For instance, the 4-chloro substituted analog (1c ) exhibits significantly higher potency against MCF-7 cells compared to the unsubstituted (1a ) and 4-methyl substituted (1b ) analogs.[3][5]
-
Electron-Donating Groups: Electron-donating groups, like a methoxy (OCH3) group, can also contribute to potent activity, as seen in compound 1d .[5] This suggests that a delicate balance of electronic and steric factors is at play.
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. Generally, para-substitution appears to be favorable for activity.
Modifications at the 5-Position of the Benzoxazole Core
The 5-amino group of the parent molecule is a key site for derivatization to explore its impact on biological activity.
| Compound ID | 5-Position Substitution | Cancer Cell Line | IC50 (µM) |
| 2a | -NH2 | - | - |
| 2b | -NH-CO-CH2-Cl | MDA-MB-231 (Breast) | 5.63[5] |
| 2c | -NH-CO-CH2-Piperidine | MDA-MB-231 (Breast) | 6.14[5] |
| 2d | -NH-SO2-Ph-4-NH2 | - | - |
| 2e | 5-Fluoro-6-(4-phenylpiperazin-1-yl) | A-549 (Lung) | Potential Activity[7] |
SAR Insights:
-
Acylation of the 5-Amino Group: Acylation of the 5-amino group to form amide derivatives can lead to potent anticancer compounds. The chloroacetamide derivative (2b ) and the piperidine-acetamide derivative (2c ) both display remarkable cytotoxicity against the MDA-MB-231 breast cancer cell line.[5]
-
Sulfonamide Derivatives: The introduction of a sulfonamide linkage at the 5-position is another strategy to enhance biological activity.
-
Combined Substitutions: The combination of a fluoro group at the 5-position with a piperazine moiety at the 6-position has been explored, with some analogs showing promising anticancer activity.[7]
Modifications at the 7-Position of the Benzoxazole Core
The 7-methyl group is another important site for structural modification.
SAR Insights:
While specific data on a series of analogs with systematic modifications at the 7-position of the core molecule is limited in the public domain, it is hypothesized that the size and lipophilicity of the substituent at this position can influence the compound's interaction with its biological target and its pharmacokinetic properties. Further studies are warranted to elucidate the precise role of the 7-position substituent.
Experimental Protocols
General Synthesis of 2-Arylbenzoxazole Derivatives
A mixture of an appropriately substituted 2-aminophenol (1 mmol) and a substituted aromatic aldehyde (1.1 mmol) is refluxed in a suitable solvent (e.g., ethanol) in the presence of a catalyst (e.g., p-toluenesulfonic acid) for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to afford the pure 2-arylbenzoxazole derivative.[2]
MTT Assay for Cytotoxicity Evaluation
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 0.1%) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.[2]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs highlights the critical role of substitutions on the 2-phenyl ring and at the 5-position of the benzoxazole core in determining their anticancer activity. The presence of electron-withdrawing groups on the 2-phenyl ring and the derivatization of the 5-amino group into amides are promising strategies for enhancing cytotoxic potency.
Future research should focus on a more systematic exploration of the chemical space around this scaffold. This includes:
-
Broader Substitutions: Investigating a wider range of substituents at all three modification sites to refine the SAR.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the most potent analogs.
-
In Vivo Efficacy: Evaluating the in vivo anticancer activity and pharmacokinetic profiles of lead compounds in animal models.
By leveraging the insights from this comparative guide, researchers can more effectively design and develop novel benzoxazole-based anticancer agents with improved efficacy and selectivity.
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Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central. [Link]
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benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. (n.d.). AWS. [Link]
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A Comparative Guide to the Specificity Testing of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine as a Novel Tau Protein Aggregate Probe
In the field of neurodegenerative disease research, the development of highly specific molecular probes is paramount for the accurate detection and quantification of pathological protein aggregates.[1][2] This guide provides a comprehensive framework for evaluating the specificity of a novel benzoxazole-based compound, 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine (hereafter designated as "Probe T"), as a putative fluorescent probe for soluble Tau protein aggregates. Soluble Tau aggregates are considered a key toxic species in the early stages of Alzheimer's disease and other tauopathies.[3]
This document outlines a multi-tiered validation strategy, presenting objective comparisons with established, alternative probes and providing detailed experimental protocols. The goal is to equip researchers and drug development professionals with the necessary tools to rigorously assess probe performance and make data-driven decisions.[4][5]
The Imperative of Specificity in Probe Development
A Multi-Tiered Validation Workflow
A rigorous specificity assessment follows a logical progression from initial biochemical characterization to complex cellular models.[10] This approach allows for early go/no-go decisions and ensures that only the most promising candidates advance to more resource-intensive validation stages.
Caption: Multi-tiered workflow for probe specificity validation.
Comparative Performance Analysis
To contextualize the performance of Probe T, we compare it against two hypothetical alternatives:
-
Alternative Probe A (Thioflavin-T analogue): A well-established but less specific amyloid-binding dye.
-
Alternative Probe B (BODIPY-based): A modern, highly selective Tau probe.[1]
The following tables summarize the expected outcomes from the validation workflow.
Table 1: Biochemical Specificity Profile
| Parameter | Probe T (Hypothetical Data) | Alternative Probe A | Alternative Probe B |
| Binding Affinity (Kd) for Tau Aggregates | 65 nM | 250 nM | 50 nM |
| Binding Affinity (Kd) for Aβ Fibrils | >10,000 nM | 300 nM | >5,000 nM |
| Binding Affinity (Kd) for α-Synuclein Fibrils | >10,000 nM | 1,200 nM | >8,000 nM |
| Kinase Off-Targets (>50% inhibition @ 1µM) | 2 out of 400 kinases | 25 out of 400 kinases | 1 out of 400 kinases |
Data Interpretation: Probe T demonstrates high affinity for Tau aggregates with excellent selectivity over other common amyloid proteins, a significant improvement over the non-specific Probe A.[3] Its kinase off-target profile is minimal, suggesting a low risk of confounding interactions in cell-based assays.[11]
Table 2: Cellular and Ex Vivo Performance
| Parameter | Probe T (Hypothetical Data) | Alternative Probe A | Alternative Probe B |
| Signal-to-Background (Tau-expressing cells) | 15.2 | 4.5 | 18.1 |
| Pearson's Co-localization with Anti-Tau Ab | 0.91 | 0.45 (non-specific) | 0.94 |
| Staining Specificity (AD Brain Tissue) | High (NFTs only) | Low (Plaques & NFTs) | High (NFTs only) |
| Cell Permeability | High | Moderate | High |
Data Interpretation: In a cellular context, Probe T shows strong target engagement and co-localization with Tau antibodies, confirming it accurately reports on intracellular Tau aggregates.[12][13] Its performance in human tissue staining is expected to be superior to Probe A, distinguishing neurofibrillary tangles (NFTs) from amyloid plaques.
Key Experimental Protocols
Competitive Binding Assay for Target Validation
This assay confirms that Probe T binds to the same site on Tau aggregates as a known, validated ligand.[14][15] It is a critical step to validate the binding site and quantify affinity (Ki) indirectly.[16][17]
Caption: Principle of the competitive binding assay.
Protocol Steps:
-
Preparation: Prepare solutions of pre-formed recombinant Tau aggregates, a fluorescently-labeled reference Tau ligand, and serial dilutions of Probe T.
-
Incubation: In a microplate, incubate a fixed concentration of Tau aggregates with a fixed concentration of the fluorescent reference ligand. Add varying concentrations of Probe T to the wells.
-
Equilibration: Allow the reaction to reach equilibrium (e.g., 1 hour at room temperature).
-
Measurement: Measure the fluorescence signal (e.g., using a plate reader). As the concentration of Probe T increases, it will displace the fluorescent ligand, causing a decrease in the measured signal.
-
Analysis: Plot the signal against the concentration of Probe T. Fit the data to a suitable model to calculate the EC50, from which the inhibition constant (Ki) can be derived.[14]
Kinase Panel Specificity Screen
Kinases are a large family of enzymes with ATP-binding pockets that can sometimes be bound by small molecule probes, leading to off-target effects.[9] Screening against a broad panel is a standard industry practice for assessing drug and probe specificity.
Protocol Steps:
-
Platform Selection: Utilize a commercial kinase screening service (e.g., Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™).[18][19] These platforms typically offer panels of hundreds of kinases.
-
Compound Submission: Submit Probe T at a fixed, high concentration (e.g., 1 µM or 10 µM) to maximize the detection of weak interactions.
-
Assay Performance: The service provider performs binding or activity assays. Radiometric assays that directly measure kinase catalytic activity are considered a gold standard.[11]
-
Data Analysis: The results are typically provided as a percentage of inhibition for each kinase. A common threshold for a significant "hit" is >50% inhibition.
-
Interpretation: A low number of hits indicates high specificity. Any identified off-target kinases should be noted and considered when interpreting results from cellular assays.
Cellular Co-localization Imaging
This experiment provides visual, qualitative, and quantitative evidence that the probe binds to its intended target within the complex environment of a cell.[5][20]
Protocol Steps:
-
Cell Culture: Use a cell line that models tauopathy (e.g., HEK293 cells overexpressing a pro-aggregating mutant of human Tau).
-
Probe Incubation: Treat the live cells with Probe T at an optimized concentration (e.g., 100-500 nM) for a sufficient time to allow cell entry and binding (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde (4%) and permeabilize with a detergent (e.g., 0.1% Triton X-100) to allow antibody entry.
-
Immunostaining: Incubate the cells with a primary antibody specific for Tau (e.g., AT8, which recognizes hyperphosphorylated Tau). Follow with a secondary antibody conjugated to a different fluorophore (e.g., Alexa Fluor 488, if Probe T is red-emitting).
-
Imaging: Acquire images using a confocal microscope, capturing separate channels for Probe T and the antibody signal.
-
Analysis: Merge the images and perform a co-localization analysis using software (e.g., ImageJ with the JaCoP plugin). Calculate a Pearson's correlation coefficient (PCC), where a value >0.8 indicates strong co-localization.
Conclusion
The validation of this compound (Probe T) requires a systematic and multi-faceted approach. By employing a tiered strategy that includes direct biochemical assays, broad counter-screening, and validation in relevant cellular and tissue models, researchers can build a comprehensive specificity profile. The comparative data presented in this guide illustrates how Probe T's performance can be benchmarked against existing tools, providing a clear rationale for its adoption. A probe that successfully passes these rigorous tests offers high confidence in its ability to selectively and accurately report on Tau pathology, making it a valuable tool for advancing our understanding of neurodegenerative diseases.[6]
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A Senior Application Scientist's Guide to the Preclinical Validation of Benzoxazole-Based Imaging Agents for Amyloid-Beta Plaque Detection
For researchers, scientists, and drug development professionals navigating the landscape of neurodegenerative disease research, the ability to accurately visualize and quantify neuropathological hallmarks in vivo is paramount. Among the various molecular imaging tools, positron emission tomography (PET) has emerged as a powerful modality, particularly for the detection of amyloid-beta (Aβ) plaques, a key pathological feature of Alzheimer's disease. This guide provides an in-depth technical comparison of benzoxazole-based imaging agents, a promising class of PET tracers, against other established alternatives. We will delve into the preclinical validation pipeline, offering not just protocols, but the scientific rationale that underpins a robust and trustworthy evaluation.
The Rise of Benzoxazoles: A New Window into the Brain
The development of PET radiotracers for Aβ imaging has been a significant advancement in the field of Alzheimer's research. The archetypal agent, Pittsburgh Compound B ([11C]PiB), a derivative of thioflavin T, demonstrated the feasibility of in vivo Aβ plaque imaging. However, the short half-life of carbon-11 (t1/2 ≈ 20.4 minutes) limited its widespread clinical use to centers with an on-site cyclotron. This spurred the development of fluorine-18 (18F, t1/2 ≈ 109.8 minutes) labeled tracers, which offer logistical advantages for broader distribution and clinical application.
Benzoxazole derivatives have emerged as a versatile scaffold for the design of 18F-labeled Aβ imaging agents. These compounds are designed to be structural analogues of thioflavin T, enabling them to bind to the β-sheet structures of fibrillar Aβ with high affinity and specificity. Their favorable physicochemical properties, including appropriate lipophilicity, allow for effective penetration of the blood-brain barrier (BBB) and subsequent binding to their target.
Mechanism of Action: Targeting the Fibrillar Amyloid-Beta Cascade
The core principle behind benzoxazole-based Aβ imaging agents lies in their ability to specifically bind to the aggregated, fibrillar form of the Aβ peptide that constitutes the core of amyloid plaques. The formation of these plaques is considered a central event in the pathophysiology of Alzheimer's disease.
Caption: Mechanism of Benzoxazole Agent Binding to Aβ Plaques.
Comparative Performance Analysis: Benzoxazoles vs. The Field
The success of a PET imaging agent is contingent on a delicate balance of several key properties. An ideal tracer must exhibit high binding affinity and specificity for its target, efficient BBB penetration, rapid clearance from non-target tissues to ensure a high signal-to-background ratio, and favorable metabolic stability. Here, we compare the preclinical performance of representative benzoxazole-based agents with established amyloid PET tracers.
| Tracer | Class | Radionuclide | Target Affinity (Ki, nM) | Brain Uptake (Initial, %ID/g) | Lipophilicity (logP) | Key Characteristics |
| [11C]PiB | Thioflavin T Analog | 11C | 1-2 | ~6-7 | 2.5 | Gold standard for Aβ imaging; short half-life limits widespread use.[1][2] |
| [18F]Florbetapir | Stilbene Derivative | 18F | ~3.1 | ~6.5 | 2.9 | FDA-approved; good brain uptake and clearance.[1][3] |
| [18F]Flutemetamol | Thioflavin T Analog | 18F | ~1.6 | ~5.0 | 3.2 | FDA-approved; structurally similar to PiB.[1][4][5] |
| [18F]BF-168 | Benzoxazole Derivative | 18F | ~2.5 | ~3.9 | 3.1 | High affinity for both compact and diffuse Aβ plaques. |
| [18F]BF-227 | Benzoxazole Derivative | 18F | ~4.3 | ~4.5 | 3.3 | Preferential binding to dense-core Aβ plaques. |
Expertise & Experience: The choice of a reference region for calculating standardized uptake value ratios (SUVRs) is critical for longitudinal studies and multi-center trials. The cerebellum is often used due to its typically low amyloid burden. However, some benzoxazole derivatives may show off-target binding in the cerebellum, necessitating careful validation and potentially the use of alternative reference regions like the brainstem or white matter.
The Preclinical Validation Gauntlet: A Step-by-Step Guide
A rigorous preclinical validation workflow is essential to establish the viability of a novel imaging agent. This process is not merely a series of experiments but a self-validating system designed to build a comprehensive profile of the tracer's performance.
Caption: Preclinical Validation Workflow for Benzoxazole Imaging Agents.
Experimental Protocol 1: In Vitro Competition Binding Assay
Trustworthiness: This assay is fundamental for determining the binding affinity (Ki) of a novel benzoxazole derivative for Aβ fibrils. By competing with a known radiolabeled ligand, we can accurately quantify the inhibitory potential of our test compound.
Methodology:
-
Preparation of Aβ1-42 Fibrils:
-
Synthesized Aβ1-42 peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
The solution is incubated at 37°C for 72 hours with gentle agitation to promote fibril formation.
-
Fibril formation is confirmed by Thioflavin T fluorescence assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled Aβ ligand (e.g., [3H]PiB) with varying concentrations of the unlabeled benzoxazole test compound.
-
Add the pre-formed Aβ1-42 fibrils to each well.
-
Incubate the mixture at room temperature for 2-3 hours to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from free radioligand by rapid vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6][7][8]
-
Experimental Protocol 2: Ex Vivo Brain Autoradiography
Trustworthiness: This technique provides visual confirmation of the in vivo binding of the radiolabeled benzoxazole agent to Aβ plaques in the brains of transgenic animal models of Alzheimer's disease.
Methodology:
-
Animal Model:
-
Use a transgenic mouse model that develops Aβ pathology (e.g., APP/PS1 or 5XFAD mice). Age-matched wild-type mice serve as controls.
-
-
Radiotracer Injection:
-
Intravenously inject the 18F-labeled benzoxazole tracer into the tail vein of both transgenic and wild-type mice.
-
-
Tissue Collection and Sectioning:
-
At a predetermined time point post-injection (e.g., 30 or 60 minutes), euthanize the mice and perfuse with saline.
-
Carefully dissect the brain and freeze it rapidly.
-
Section the frozen brain into thin coronal or sagittal slices (e.g., 20 µm) using a cryostat.
-
-
Autoradiography:
-
Mount the brain sections onto microscope slides.
-
Expose the sections to a phosphor imaging plate or autoradiographic film for a sufficient duration.
-
Develop the film or scan the imaging plate to visualize the distribution of radioactivity.
-
-
Histological Correlation:
-
After autoradiography, the same brain sections can be stained with traditional amyloid dyes (e.g., Thioflavin S or Congo red) or immunostained with anti-Aβ antibodies to confirm that the areas of high radioactivity correspond to the location of Aβ plaques.
-
Experimental Protocol 3: Biodistribution Studies in Rodents
Trustworthiness: Biodistribution studies are critical for assessing the pharmacokinetic profile of the imaging agent, including its ability to cross the BBB, its uptake in the brain, and its clearance from various organs.
Methodology:
-
Animal Subjects:
-
Use healthy, wild-type mice or rats.
-
-
Radiotracer Administration:
-
Inject a known quantity of the 18F-labeled benzoxazole tracer intravenously.
-
-
Tissue Harvesting:
-
At various time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize a cohort of animals.
-
Dissect and weigh major organs, including the brain, blood, heart, lungs, liver, kidneys, and muscle.
-
-
Radioactivity Measurement:
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Include standards of the injected radiotracer to allow for decay correction and calculation of the percentage of injected dose per gram of tissue (%ID/g).
-
-
Data Analysis:
-
Calculate the mean %ID/g for each organ at each time point.
-
Plot the brain uptake and clearance curve over time.
-
Calculate key pharmacokinetic parameters, such as the initial brain uptake (typically at 2 minutes) and the brain clearance half-life.
-
Concluding Remarks: The Future of Benzoxazole-Based Imaging
Benzoxazole-based imaging agents represent a significant and evolving class of PET tracers for the in vivo detection of Aβ plaques. Their favorable preclinical profiles, characterized by high binding affinity, good brain kinetics, and the logistical advantages of 18F-labeling, position them as valuable tools for both research and clinical applications. The continued exploration of the benzoxazole scaffold, guided by rigorous preclinical validation as outlined in this guide, holds the promise of developing next-generation imaging agents with even greater sensitivity and specificity, further advancing our ability to diagnose and monitor Alzheimer's disease.
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Fleisher, A. S., et al. (2011). Imaging Agents Florbetapir, Flutemetamol Quantify Brain Amyloid. Archives of Neurology. Available at: [Link]
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Bergh, N., et al. (2022). Current landscape and future perspectives in preclinical MR and PET imaging of brain metastasis. Theranostics. Available at: [Link]
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Lee, J., et al. (2022). Competition binding assays of compounds from the exemplar-based screen. ResearchGate. Available at: [Link]
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Brendel, M., et al. (2018). Estimation of amyloid distribution by [18F]flutemetamol PET predicts the neuropathological phase of amyloid β-protein deposition. Acta Neuropathologica. Available at: [Link]
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Singh, A. K., et al. (2022). Structure activity relationship of benzoxazole derivatives. ResearchGate. Available at: [Link]
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Peretti, D. E., et al. (2022). Early-phase 18F-Florbetapir and 18F-Flutemetamol images as proxies of brain metabolism in a memory clinic setting. Journal of Nuclear Medicine. Available at: [Link]
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Garbarino, S., et al. (2022). Early-Phase 18F-Florbetapir and 18F-Flutemetamol Images as Proxies of Brain Metabolism in a Memory Clinic Setting. Journal of Nuclear Medicine. Available at: [Link]
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Foley, C. A., et al. (2022). Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline. Journal of the American Chemical Society. Available at: [Link]
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Mathis, C. A. (n.d.). Development of [F-18]-Labeled Amyloid Imaging Agents for PET. Amanote Research. Available at: [Link]
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Wilson, A. A., et al. (2019). Small-Molecule PET Tracers for Imaging Proteinopathies. Journal of Nuclear Medicine. Available at: [Link]
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Kumar, S., et al. (2012). Discovery and Structure Activity Relationship of Small Molecule Inhibitors of Toxic β-Amyloid-42 Fibril Formation. Journal of Biological Chemistry. Available at: [Link]
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Spadoni, G., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Sharma, R., et al. (2020). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Advances. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
This document provides essential procedural guidance for the safe handling and disposal of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine. As a research chemical, specific safety and toxicity data may not be fully available. Therefore, this guide is built upon established principles for handling hazardous chemical waste, with a conservative approach that considers the potential hazards associated with its structural components: the benzoxazole core and, critically, the aromatic amine functional group. Aromatic amines as a class are known for potential toxicity and carcinogenicity, demanding rigorous safety protocols.[1][2] This guide is intended for researchers, scientists, and drug development professionals dedicated to maintaining the highest standards of laboratory safety.
Hazard Assessment and Core Principles
All laboratory personnel should treat this compound as a hazardous substance.[3] The Occupational Safety and Health Administration (OSHA) designates certain aromatic amines as "select carcinogens," which fall under the category of Particularly Hazardous Substances (PHS).[4][5][6] Due to the presence of the aromatic amine moiety, this compound should be handled with the additional precautions required for a PHS until proven otherwise.
The foundational principles of disposal are rooted in the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA), which governs hazardous waste from its generation to its final disposal ("cradle to grave").[7][8] Key tenets include:
-
Waste Minimization: Order and use the smallest quantity of the chemical required for your research to reduce the volume of waste generated.[9]
-
Segregation: Never mix incompatible waste streams. Aromatic amines should not be mixed with acids or strong oxidizing agents to prevent hazardous reactions.[10][11]
-
Proper Containment: Use appropriate, sealed, and clearly labeled containers for all waste.[9][11]
-
Professional Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][11][12] Never dispose of this compound down the drain or in regular trash.[11]
Personal Protective Equipment (PPE) Requirements
Before handling the compound in any form (pure, in solution, or as waste), all required PPE must be worn. This is the first line of defense against chemical exposure.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye/Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is required if there is a splash hazard. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against dust, powders, and splashes.[13][14] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A flame-resistant lab coat is mandatory. | Prevents direct skin contact. Aromatic amines can potentially be absorbed through the skin.[13][15] Always inspect gloves before use and use proper removal technique.[12] |
| Respiratory Protection | A NIOSH-approved respirator may be required, especially when handling the solid compound outside of a certified chemical fume hood. | Required for handling many OSHA-regulated carcinogens to prevent inhalation.[4] All handling of solids should occur in a fume hood to minimize exposure.[16] |
Step-by-Step Disposal Protocol
All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's EHS office.[3][7] The following procedures outline the compliant disposal path for this compound.
-
Identify the Waste Stream: Determine if the waste is solid, a liquid solution, or a contaminated item (e.g., gloves, weigh paper, pipette tips).
-
Select an Appropriate Container:
-
Solid Waste: Collect in a sealable, wide-mouth container made of compatible plastic (e.g., HDPE). The container must have a screw-top lid.[10]
-
Liquid Waste: Use a dedicated, compatible container (plastic is preferred) provided by your EHS department.[8][9] Ensure the container is equipped with a sealed lid. Never use Schott bottles for waste.[10]
-
Contaminated Sharps: Dispose of in a designated sharps container.
-
Contaminated Labware (gloves, paper towels, etc.): Place in a separate, sealed plastic bag or a lined container designated for solid chemical waste.
-
-
Keep Incompatibles Separate: Ensure the waste container for this compound does not contain incompatible chemicals, particularly strong acids or oxidizers.[10]
Proper labeling is a critical safety and regulatory requirement. EHS personnel rely on accurate labels to manage and dispose of waste safely.[8][9]
-
Initiate Labeling Immediately: As soon as the first drop of waste enters the container, it must be labeled.[3]
-
Use an Official Hazardous Waste Tag: Obtain a hazardous waste tag from your EHS office.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste ".[17]
-
Full Chemical Name: "this compound". Avoid abbreviations or formulas.
-
All Constituents: For solutions, list all components, including solvents, with their approximate percentages.
-
Hazard Identification: Mark all relevant hazards (e.g., Toxic, Irritant).
-
Generator Information: Your name, lab number, and contact information.
-
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[8][9] Waste should not be moved from one room to another for storage.[8]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[3][9]
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tub or bin to contain any potential leaks.[3]
-
Adhere to Volume Limits: An SAA is limited to a maximum of 55 gallons of hazardous waste. For acutely toxic waste (P-listed), the limit is one quart.[8][9]
-
Monitor Fill Level: Do not overfill waste containers. Leave at least 10% of the volume as headspace.
-
Contact EHS for Pickup: Once the container is full or you have finished the project generating the waste, submit a chemical waste pickup request to your institution's EHS department.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for waste segregation and disposal.
Spill Management and Decontamination
Accidental spills must be treated as hazardous events.[7] Only personnel trained in spill cleanup procedures should attempt to manage a spill.[18]
-
Alert Personnel: Immediately notify others in the laboratory.[19]
-
Don PPE: Ensure you are wearing the full, appropriate PPE as detailed in the table above.
-
Contain the Spill:
-
Absorb and Collect:
-
For Solids: Carefully scoop the material into your designated solid hazardous waste container.
-
For Liquids: Apply absorbent material over the spill, working from the outside in.[19] Once absorbed, scoop the material into the solid hazardous waste container.
-
-
Decontaminate:
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be disposed of as hazardous solid waste.[3][7]
For major spills, or any spill you are not comfortable cleaning up, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately.[22]
By adhering to these rigorous, safety-first procedures, you ensure compliance with regulations and protect yourself, your colleagues, and the environment from the potential hazards of this compound.
References
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A Researcher's Guide to the Safe Handling of 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily tasks. With these pioneering efforts comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential safety protocols and logistical information for handling 7-Methyl-2-(4-methylphenyl)-1,3-benzoxazol-5-amine, a compound of interest for its potential applications. As a Senior Application Scientist, my aim is to offer a comprehensive resource that is both scientifically rigorous and practically applicable in a laboratory setting.
Hazard Assessment and Risk Mitigation
A thorough risk assessment is the foundation of laboratory safety.[6][7] For this compound, the primary risks are associated with inhalation of airborne particulates, skin contact, and eye exposure. The following table outlines the recommended PPE to mitigate these risks.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is recommended to protect against dust particles and splashes.[4][8] A face shield should be worn over safety goggles when there is a significant splash hazard.[6][7] |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). A fire-resistant lab coat or a chemical-resistant apron. | Prevents direct skin contact, which may cause irritation or absorption of the harmful substance.[1][8] Double gloving is recommended for added protection.[6][9][10] A lab coat protects clothing and skin from splashes.[7] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator is necessary. | Aromatic amines can be harmful if inhaled. Engineering controls like a fume hood are the first line of defense. A respirator may be required based on the scale of the work and the potential for dust or aerosol generation.[4][7] |
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is essential to minimize exposure and ensure a safe working environment. The following workflow is designed to guide researchers through the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
Operational and Disposal Plans
Spill Management: In the event of a spill, the primary objective is to contain the material and prevent its spread.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to cover the spill.[1]
-
Clean: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Waste Disposal: Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated as hazardous waste.[11]
-
Labeling: Waste containers must be clearly labeled with the chemical name and associated hazards.[11]
-
Disposal: Amine-containing waste should be disposed of through a licensed hazardous waste disposal company.[11][12] Avoid disposing of this chemical down the drain or in regular trash.[11][13]
Caption: A procedural diagram for the safe disposal of waste contaminated with this compound.
By implementing these safety measures, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. The principles of diligent hazard assessment, proper use of personal protective equipment, and adherence to established protocols are the cornerstones of a robust safety culture in any research environment.
References
- Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid - Benchchem. (n.d.).
- OSHA's PPE Laboratory Standards - Clarion Safety Systems. (2022-11-30).
- Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.).
- Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009-07-30).
- (PDF) Precautions for Laboratory Workers Who Handle - Amanote Research. (n.d.).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023-11-09).
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.).
- Amine Disposal For Businesses - Collect and Recycle. (n.d.).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
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- Laboratory Safety Guidance - OSHA. (n.d.).
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- Safety data sheet - CymitQuimica. (2019-03-05).
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- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
- SAFETY DATA SHEET - Fisher Scientific. (2010-08-27).
- eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. (n.d.).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025-07-23).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
